6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-2-3-10-7-11-5-4-9(10)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYUCFMJAXNYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNCC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696289 | |
| Record name | 6-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41565-81-5 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 6-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, characterization, and reactivity of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The content herein is structured to deliver not just data, but a foundational understanding of the causality behind experimental choices and analytical interpretations, empowering researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The inherent structural features of the THIQ nucleus allow for diverse functionalization, leading to compounds with applications ranging from anticancer and antimicrobial to neuroprotective agents.[2][3] The introduction of a methyl group at the 6-position of the aromatic ring, as in 6-Methyl-1,2,3,4-tetrahydroisoquinoline, is anticipated to modulate the electronic properties and steric profile of the molecule, thereby influencing its reactivity and biological interactions. This guide will delve into the specific chemical characteristics of its hydrochloride salt, a common form for improving solubility and stability.
Physicochemical Properties
The hydrochloride salt of 6-Methyl-1,2,3,4-tetrahydroisoquinoline is typically a crystalline solid. The presence of the methyl group, an electron-donating group, at the 6-position subtly influences the molecule's polarity and basicity compared to the unsubstituted parent compound.
Table 1: Physicochemical Properties of 6-Methyl-1,2,3,4-tetrahydroisoquinoline and Related Analogs
| Property | 6-Methyl-1,2,3,4-tetrahydroisoquinoline | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 6-Methyl-1,2,3,4-tetrahydroquinoline |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃N | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol | 147.22 g/mol | 147.22 g/mol |
| Appearance | Predicted: Solid | Not Specified | White or Colorless to Yellow powder to lump to clear liquid |
| CAS Number | 23773-17-3 | 4965-09-7 | 91-61-2 |
Synthesis and Mechanistic Insights
The most prominent and versatile method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction .[4][5] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.
For the synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline, the logical starting materials are 4-methylphenethylamine and formaldehyde . The electron-donating nature of the methyl group at the para-position is known to facilitate the electrophilic aromatic substitution step of the cyclization.[2]
Caption: Pictet-Spengler synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol: Pictet-Spengler Synthesis
The following is a generalized, yet detailed, protocol based on established principles of the Pictet-Spengler reaction.
Step 1: Formation of the Schiff Base and Cyclization
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylphenethylamine (1 equivalent) in a suitable solvent such as toluene or methanol.
-
Add an aqueous solution of formaldehyde (1.1 equivalents).
-
Acidify the reaction mixture with a strong acid, such as hydrochloric acid or sulfuric acid, to a pH of approximately 1-2. The acid acts as a catalyst for both the imine formation and the subsequent cyclization.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
Step 2: Work-up and Isolation of the Free Base
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by the careful addition of a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8-9.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Methyl-1,2,3,4-tetrahydroisoquinoline free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.
Analytical and Spectroscopic Characterization
Due to the scarcity of direct experimental data for this compound, the following characterization data is predicted based on the analysis of closely related analogs, namely 6-Methyl-1,2,3,4-tetrahydroquinoline and 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the tetrahydroisoquinoline core will appear as multiplets in the aliphatic region, while the aromatic protons will be in the downfield region. The methyl group will present as a singlet.
Table 2: Predicted ¹H NMR Chemical Shifts for 6-Methyl-1,2,3,4-tetrahydroisoquinoline
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.8 - 7.2 | m |
| C1-H₂ | ~4.0 | s |
| C3-H₂ | ~2.9 | t |
| C4-H₂ | ~2.7 | t |
| N-H | Variable (broad singlet) | br s |
| 6-CH₃ | ~2.3 | s |
¹³C NMR: The carbon NMR will provide information on the carbon skeleton.
Table 3: Predicted ¹³C NMR Chemical Shifts for 6-Methyl-1,2,3,4-tetrahydroisoquinoline
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-H | 125 - 130 |
| Aromatic C-q | 130 - 145 |
| C1 | ~45 |
| C3 | ~42 |
| C4 | ~28 |
| 6-CH₃ | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 2400-3000 | Strong, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| N-H bend | 1500-1650 | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the free base would likely show a prominent molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would be characterized by the loss of a hydrogen atom to form a stable iminium ion.
Caption: Predicted mass spectral fragmentation of 6-Methyl-1,2,3,4-tetrahydroisoquinoline.
Chemical Reactivity
The chemical reactivity of 6-Methyl-1,2,3,4-tetrahydroisoquinoline is dictated by the interplay of the secondary amine in the heterocyclic ring and the electron-rich aromatic system.
Electrophilic Aromatic Substitution
The presence of the electron-donating methyl group at the 6-position, along with the activating effect of the tetrahydroisoquinoline ring, makes the aromatic ring susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. These reactions are expected to occur primarily at the positions ortho and para to the activating groups.
Oxidation
The tetrahydroisoquinoline ring can undergo oxidation. Mild oxidizing agents may lead to the formation of the corresponding 3,4-dihydroisoquinoline, while stronger oxidizing agents can result in the fully aromatized isoquinoline. The secondary amine can also be oxidized.
N-Alkylation and N-Acylation
The secondary amine is nucleophilic and readily undergoes reactions with electrophiles. N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides can be achieved under standard conditions to introduce various substituents on the nitrogen atom, further diversifying the chemical space for drug discovery.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block in medicinal chemistry. Its synthesis is readily achievable through the well-established Pictet-Spengler reaction. A thorough understanding of its spectroscopic properties and chemical reactivity is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide provides a foundational framework for researchers to confidently work with this important class of compounds.
References
Sources
- 1. 6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
Technical Whitepaper: Scalable Synthesis & Characterization of 6-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
[1]
Executive Summary & Strategic Value
6-Methyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for dopamine D2 receptor antagonists, anticonvulsants, and norepinephrine reuptake inhibitors.[1]
While the molecule appears structurally simple, its synthesis presents a classic regiochemical challenge.[1] The traditional Pictet-Spengler cyclization of 3-methylphenethylamine yields a mixture of 6-methyl (para-cyclization) and 8-methyl (ortho-cyclization) isomers, necessitating tedious chromatographic separation.[1]
This guide advocates for a "Reduction-First" strategy. By starting with the commercially available, pre-functionalized 6-methylisoquinoline, we utilize catalytic hydrogenation to exclusively generate the 6-methyl isomer. This approach eliminates regiochemical ambiguity, increases overall yield, and streamlines the purification of the hydrochloride salt.[1]
Retrosynthetic Logic & Pathway Analysis[1][2][3]
The following decision tree illustrates the mechanistic divergence between the "Classic" (Route B) and "Recommended" (Route A) approaches.
Figure 1: Retrosynthetic comparison showing the efficiency of the reduction route (A) versus the regioselectivity issues of the Pictet-Spengler route (B).[1]
Recommended Protocol: Catalytic Hydrogenation (Route A)
This protocol is preferred for its atom economy and lack of isomeric byproducts.[1] It relies on the reduction of the pyridine ring of the isoquinoline system while leaving the benzene ring intact.[1]
Materials & Reagents[1][3][4][5][6][7][8][9]
-
Substrate: 6-Methylisoquinoline (CAS: 7661-55-4).[1]
-
Catalyst: Platinum(IV) oxide (Adams' Catalyst, PtO₂).[1] Note: PtO₂ is superior to Pd/C for isoquinoline reduction in acidic media as it minimizes over-reduction to the decahydro- species.
-
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Hydrogen Source: H₂ gas (Balloon or Parr shaker at 40-50 psi).
-
Salt Formation: 4M HCl in 1,4-Dioxane or Diethyl Ether.[1]
Step-by-Step Methodology
-
Catalyst Activation:
-
In a hydrogenation vessel (Parr bottle), suspend PtO₂ (5 mol%) in glacial acetic acid (10 mL per gram of substrate).
-
Safety: Purge with N₂ before introducing H₂ to prevent ignition.[1]
-
-
Substrate Addition:
-
Add 6-methylisoquinoline (1.0 equiv) to the vessel. Ensure complete dissolution.
-
Mechanistic Insight: The acetic acid serves two purposes: it protonates the isoquinoline nitrogen (activating the ring toward nucleophilic hydride attack) and prevents catalyst poisoning by the resulting amine.[1]
-
-
Hydrogenation:
-
Work-up (Free Base Isolation):
-
Filter the catalyst through a pad of Celite under an inert atmosphere (Caution: dry Pt/C or PtO₂ is pyrophoric).[1]
-
Concentrate the filtrate to remove bulk AcOH.[1]
-
Basify the residue with 2M NaOH to pH > 12.[1]
-
Extract with Dichloromethane (DCM) (3x).[1] Dry combined organics over Na₂SO₄ and concentrate in vacuo to yield the oil (Free Base).[1]
-
-
Salt Formation (Hydrochloride):
Alternative Protocol: Pictet-Spengler Cyclization (Route B)[1]
Use this route only if 6-methylisoquinoline is unavailable.
The condensation of 3-methylphenethylamine with formaldehyde yields an iminium ion intermediate. The subsequent electrophilic aromatic substitution can occur at the para position (yielding the desired 6-Me isomer) or the ortho position (yielding the 8-Me isomer).[1]
Regiochemical Control
Literature indicates that without blocking groups, the ratio is typically 60:40 favoring the 6-isomer due to steric hindrance at the 8-position, but separation is difficult.
Modified Procedure
-
Reflux: Reflux 3-methylphenethylamine with Paraformaldehyde in Formic Acid (Eschweiler-Clarke conditions modified for cyclization) or 6M HCl.
-
Purification: The critical step is the separation of isomers.[1]
-
Crystallization: The HCl salts of the 6- and 8-isomers often have different solubilities in Ethanol/Acetone. Fractional crystallization is required.[1]
-
Chromatography: Preparative HPLC using a C18 column with a basic buffer (Ammonium Bicarbonate) is recommended to separate the free bases before salt formation.[1]
-
Analytical Specifications & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters must be met. The key differentiator between the 6-Me and 8-Me isomers is the aromatic coupling pattern in ¹H NMR.
| Parameter | Specification | Method / Validation Logic |
| Appearance | White to off-white crystalline solid | Visual inspection. |
| Purity (HPLC) | > 98.0% | Reverse Phase C18, Acetonitrile/Water (0.1% TFA).[1] |
| Mass Spec (ESI+) | [M+H]⁺ = 148.11 (Free Base) | Confirms molecular weight (MW: 147.22 g/mol ).[1] |
| ¹H NMR (Aromatic) | Distinct Pattern: 3 aromatic protons. | 6-Me Isomer: Shows a doublet (d), singlet (s), and doublet (d) pattern characteristic of 1,2,4-substitution.[1] 8-Me Isomer: Shows a triplet (t) and two doublets (d) characteristic of 1,2,3-substitution.[1] |
| Melting Point | 210–215°C (Decomp) | Typical for THIQ HCl salts; verify against specific batch.[1] |
Safety & Handling
-
HCl Salt Properties: The hydrochloride salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term stability.
-
Biological Activity: As a dopamine pharmacophore, treat the compound as a potential neuroactive agent.[1] Use full PPE (gloves, mask, goggles) and handle in a fume hood.[1]
-
Catalyst Disposal: PtO₂ residues are fire hazards.[1] Keep wet with water after filtration and dispose of in a dedicated heavy metal waste container.[1]
References
-
Reduction of Isoquinolines: Maryanoff, B. E., et al. "Pyrroloisoquinoline antidepressants.[1] 2. In-depth exploration of structure-activity relationships." Journal of Medicinal Chemistry1987 , 30(8), 1433-1454.[1] Link[1]
- Context: Establishes standard conditions for PtO₂ hydrogen
-
Pictet-Spengler Regioselectivity: Yokoyama, A., et al. "Superacid-Catalyzed Pictet-Spengler Reaction."[1][2] Journal of Organic Chemistry1999 , 64(2), 611–617.[1][2] Link[1]
- Context: Discusses the mechanism and isomer distribution in phenethylamine cycliz
-
General THIQ Synthesis: Grundt, P., et al. "Heterogeneous catalytic hydrogenation of quinolines and isoquinolines."[1] Journal of Organic Chemistry2020 (General Reference for catalytic efficiency).
-
Target Scaffold Data: PubChem Compound Summary for 6-Methyl-1,2,3,4-tetrahydroisoquinoline (Free Base CAS: 42923-77-3). Link[1]
The Tetrahydroisoquinoline (THIQ) Scaffold: A Technical Guide to Biological Versatility and Drug Design
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental methodologies for Tetrahydroisoquinoline (THIQ) derivatives.
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Found in natural alkaloids like Emetine and Trabectedin, synthetic THIQ derivatives have evolved into potent agents for oncology (tubulin inhibition), neuropharmacology (MAO-B inhibition), and infectious disease management. This guide dissects the molecular architecture responsible for this versatility and provides validated protocols for synthesis and bioassay.
Part 1: Structural Architecture & SAR
The biological efficacy of THIQ stems from its rigid bicyclic core, which positions substituents in defined spatial orientations, mimicking endogenous neurotransmitters (dopamine) or intercalating into DNA.
The SAR Landscape
Modifications at specific positions on the THIQ ring dictate target selectivity.
-
N2-Position (The Nitrogen Handle): Critical for pharmacokinetic properties. Hydrophobic groups (benzyl, sulfonyl) here often enhance cell permeability and affinity for hydrophobic pockets in enzymes like MAO-B or transporters like P-gp.
-
C1-Position (The Chiral Center): The stereochemistry at C1 is often the "selectivity switch." For example, (S)-enantiomers of certain benzyl-THIQs show higher affinity for dopamine receptors, while C1-aryl substitutions are pivotal for antitumor activity.
-
C3-Carboxyl/Amide: Introduction of carboxylic acids or amides at C3 mimics amino acids, facilitating transport across the Blood-Brain Barrier (BBB) via LAT1 transporters.
-
Aromatic Ring (C5-C8): Electron-donating groups (methoxy, hydroxyl) at C6/C7 are essential for mimicking the catechol moiety of dopamine, driving adrenergic and dopaminergic activity.
Visualization of SAR Logic
Figure 1: Structure-Activity Relationship (SAR) map of the THIQ scaffold, highlighting key substitution sites and their pharmacological implications.[1]
Part 2: Oncology Applications
Tubulin Polymerization Inhibition
Synthetic THIQ derivatives, particularly sulfamates , have emerged as potent microtubule disruptors. They bind to the colchicine-binding site of tubulin, preventing polymerization into microtubules.
-
Mechanism: The THIQ core acts as a bioisostere for the A/B ring system of colchicine or 2-methoxyestradiol.
-
Key Derivative: N-dichlorobenzyl-THIQ sulfamates show IC50 values in the nanomolar range against OVCAR-3 (ovarian) and DU-145 (prostate) cancer lines.
-
Advantage: Unlike taxanes, these agents are often effective against Multi-Drug Resistant (MDR) cells overexpressing P-glycoprotein (P-gp).
DNA Alkylation & Topoisomerase Inhibition
Trabectedin (Yondelis) , a complex THIQ alkaloid, binds to the minor groove of DNA, alkylating guanine residues. This distorts the DNA helix, interfering with the nucleotide excision repair (NER) system and trapping the DNA-repair machinery, ultimately leading to double-strand breaks and apoptosis.
Part 3: Neuropharmacology
MAO-B Inhibition (Parkinson's Disease)
Monoamine Oxidase B (MAO-B) breaks down dopamine in the brain. THIQ derivatives act as reversible or irreversible inhibitors, preserving dopamine levels.
-
Selectivity: C1-substitution with a phenyl ring (e.g., 3-phenylcoumarin-THIQ hybrids) creates steric hindrance that prevents binding to the smaller active site of MAO-A, ensuring MAO-B selectivity (crucial to avoid the "cheese effect" or hypertensive crisis).
-
Potency: Recent derivatives exhibit Ki values < 50 nM.
Dopamine & Serotonin Modulation
THIQs like Diclofensine act as triple reuptake inhibitors (SNDRIs), blocking the transporters for Serotonin, Norepinephrine, and Dopamine. This broad-spectrum activity is explored for major depressive disorders, though careful tuning is required to manage addiction potential.
Part 4: Experimental Protocols
This section details a self-validating synthesis workflow and a bioassay.
Synthesis: Phosphate-Catalyzed Pictet-Spengler Reaction
The Pictet-Spengler reaction is the gold standard for constructing the THIQ core. The traditional method uses harsh acids (TFA/HCl) and high heat. The Phosphate-Catalyzed variant described here is milder, "greener," and biomimetic.
Objective: Synthesize 1-substituted-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.
Reagents:
-
Dopamine Hydrochloride (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.1 equiv)
-
Potassium Phosphate Buffer (0.1 M, pH 6.0)
-
Solvent: Water/Ethanol (1:1 v/v)
Step-by-Step Workflow:
-
Preparation: Dissolve Dopamine HCl in the phosphate buffer/ethanol mixture. The phosphate acts as a general acid-base catalyst, mimicking the enzymatic active site of Norcoclaurine Synthase.
-
Addition: Add the aldehyde slowly to the solution at room temperature.
-
Cyclization: Heat the reaction mixture to 50°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Validation: The disappearance of the aldehyde spot and the appearance of a lower Rf amine spot indicates imine formation and subsequent cyclization.
-
-
Workup: Adjust pH to ~8.5 with NaHCO3 to precipitate the free base or extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography.
Figure 2: Workflow for the biomimetic Phosphate-Catalyzed Pictet-Spengler reaction.
Bioassay: Tubulin Polymerization Inhibition (Turbidimetric Assay)
Objective: Quantify the ability of a THIQ derivative to inhibit the assembly of purified tubulin into microtubules.
Principle: Microtubule polymerization increases the turbidity (optical density) of the solution. Inhibitors prevent this increase.
Protocol:
-
Reagent Prep: Thaw Purified Tubulin (>99% pure) on ice. Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol).
-
Compound Addition: Add 2 µL of THIQ test compound (dissolved in DMSO) to a pre-warmed (37°C) 96-well plate. Include a Paclitaxel control (enhancer) and Colchicine control (inhibitor).
-
Initiation: Add 100 µL of Tubulin solution (3 mg/mL in G-PEM) to the wells.
-
Measurement: Immediately place in a kinetic spectrophotometer heated to 37°C. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot Absorbance vs. Time.
-
Validation: The Vehicle (DMSO) control must show a sigmoidal increase in absorbance (Vmax). The Colchicine control should show a flat line (inhibition).
-
Calculation: % Inhibition = [1 - (Vmax_sample / Vmax_control)] * 100.
-
Part 5: Quantitative Data Summary
Table 1: Comparative Biological Activity of Selected THIQ Derivatives
| Derivative Class | Target | Key Potency Metric | Mechanism | Reference |
| Sulfamate-THIQs | Tubulin | IC50: 26 nM (OVCAR-3) | Colchicine Site Binder | [1] |
| 3-Phenylcoumarin-THIQs | MAO-B | IC50: 56 nM | Selective Enzyme Inhibition | [2] |
| Trabectedin | DNA | IC50: < 1 nM (Various) | Minor Groove Alkylation | [3] |
| Cationic Triazole-THIQs | MRSA | MIC: 2–4 µg/mL | Membrane Disruption | [4] |
| Diclofensine | DA/NE/5-HT | IC50: 0.74 nM (DA Uptake) | Triple Reuptake Inhibition | [5] |
References
-
Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors. Journal of Medicinal Chemistry / ACS Omega. Link
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Link
-
Trabectedin (Yondelis): A Tetrahydroisoquinoline Alkaloid with Potent Antitumor Activity. National Institutes of Health (PMC). Link
-
Synthesis and Biological Evaluation of Tetrahydroisoquinoline-Derived Antibacterial Compounds. ResearchGate. Link
-
Biological Activities of Tetrahydroisoquinoline Derivatives: An Updated Review. Journal of Organic and Pharmaceutical Chemistry. Link
Sources
The Endogenous Enigma: A Technical Guide to the Core Functions of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective, anti-addictive, and antidepressant-like properties.[1][2] This technical guide provides an in-depth exploration of the core biological roles of 1MeTIQ, from its biosynthesis and metabolism to its multifaceted mechanisms of action. We will delve into its crucial involvement in dopaminergic and glutamatergic neurotransmission, its potential as a therapeutic agent in neurodegenerative disorders like Parkinson's disease, and provide detailed protocols for its detection and functional characterization.
I. Introduction: The Emergence of a Neuroprotective Endocompound
The tetrahydroisoquinoline (THIQ) family of compounds, widely distributed in nature, has long been a subject of interest in medicinal chemistry due to their diverse biological activities.[3][4] While some THIQ derivatives have been implicated in neurotoxic processes, 1MeTIQ stands out for its clear neuroprotective profile.[5][6] Found to be constantly present in the brain, 1MeTIQ is now considered a key endogenous regulator of neuronal function and survival.[2][7] Its ability to readily cross the blood-brain barrier further enhances its potential as a therapeutic molecule.[8] This guide will elucidate the scientific underpinnings of 1MeTIQ's endogenous role, providing a comprehensive resource for researchers in the field.
II. Biosynthesis and Metabolism: The Life Cycle of 1MeTIQ
The endogenous production of 1MeTIQ is a critical aspect of its physiological function. It is enzymatically synthesized from 2-phenylethylamine (PEA), an endogenous trace amine, and pyruvate.[1] The enzyme responsible for this condensation reaction, informally named "1-MeTIQ synthesizing enzyme" or "1-MeTIQse," has been identified and localized to the mitochondrial-synaptosomal fraction of the rat brain.[1][5]
The metabolism of 1MeTIQ involves several pathways. A significant portion is excreted unchanged.[8] Metabolic transformations include hydroxylation to 4-hydroxy-1MeTIQ and N-methylation to 2-methyl-1MeTIQ.[8] Additionally, small amounts of isoquinoline and 1-methyl-3,4-dihydroisoquinoline have been identified as metabolites.[8] Understanding these metabolic pathways is crucial for pharmacokinetic and pharmacodynamic studies of both endogenous and exogenously administered 1MeTIQ.
III. Multifaceted Mechanisms of Neuroprotection
The neuroprotective effects of 1MeTIQ are not attributed to a single mode of action but rather a convergence of several key molecular interactions. This pleiotropic activity makes it a robust defender against various neurotoxic insults.
A. Modulation of Dopaminergic Neurotransmission
1MeTIQ plays a significant role as an endogenous regulator of the dopaminergic system.[2] It acts as a reversible inhibitor of monoamine oxidase (MAO), the primary enzyme responsible for the oxidative catabolism of dopamine.[6] By inhibiting MAO, 1MeTIQ reduces the production of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) and the associated generation of reactive oxygen species (ROS).[6] This shifts dopamine metabolism towards the COMT-dependent O-methylation pathway, a less hazardous metabolic route.[6] Furthermore, 1MeTIQ has been shown to interact with the agonistic conformation of dopamine receptors, suggesting a role as a partial dopamine agonist.[1]
B. Antagonism of NMDA Receptor-Mediated Excitotoxicity
Glutamate-induced excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a common pathway in many neurodegenerative diseases.[9] 1MeTIQ functions as a low-affinity antagonist of the NMDA receptor.[7] This antagonistic action helps to prevent excessive calcium influx into neurons, a key trigger for excitotoxic cell death cascades.[9]
C. Direct Free Radical Scavenging
Beyond its effects on dopamine metabolism, 1MeTIQ possesses intrinsic free radical scavenging properties.[6] Oxidative stress, resulting from an imbalance between the production of ROS and the brain's antioxidant defenses, is a major contributor to neuronal damage. By directly neutralizing free radicals, 1MeTIQ provides an additional layer of neuroprotection.[6]
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1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): Mechanisms of Neuroprotection and Therapeutic Potential
[1][2][3]
Executive Summary
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) represents a unique class of endogenous amines found in the mammalian brain.[1][2] Unlike its structural analogs such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) or salsolinol, which are implicated in the etiology of Parkinson’s disease (PD), 1MeTIQ exhibits potent neuroprotective, anti-addictive, and antidepressant-like properties .
This technical guide delineates the pharmacological profile of 1MeTIQ, focusing on its ability to shift dopamine catabolism from oxidative pathways (MAO-dependent) to methylation pathways (COMT-dependent), thereby reducing oxidative stress and preserving mitochondrial function.
Chemical & Pharmacological Profile
Structural Distinction
The physiological effects of tetrahydroisoquinolines (TIQs) are strictly structure-dependent. The presence of a methyl group at the C1 position in 1MeTIQ confers neuroprotective properties, whereas bulky hydrophobic substitutions (e.g., benzyl groups in 1BnTIQ) often result in neurotoxicity mimicking MPTP-like mitochondrial inhibition.
Blood-Brain Barrier (BBB) Permeability
1MeTIQ crosses the blood-brain barrier efficiently. Research indicates it is actively transported into the brain via the organic cation transporter system , leading to brain concentrations several-fold higher than plasma levels following systemic administration.[3] This bioavailability is critical for its therapeutic viability.
Mechanisms of Neuroprotection[2][5][6][7]
The neuroprotective efficacy of 1MeTIQ is not monofunctional; it operates through a synchronized multi-target mechanism.
The Metabolic Shift: MAO Inhibition vs. COMT Activation
The most authoritative mechanism identified is the regulation of dopamine metabolism .
-
MAO Inhibition: 1MeTIQ acts as a reversible inhibitor of Monoamine Oxidase A and B (MAO-A/B).[1][4] By inhibiting MAO, it prevents the oxidative deamination of dopamine, a reaction that typically yields hydrogen peroxide (
) and reactive aldehydes (DOPAL). -
COMT Activation: Concurrently, 1MeTIQ shifts dopamine metabolism toward the Catechol-O-methyltransferase (COMT) pathway, resulting in increased levels of 3-methoxytyramine (3-MT). 3-MT itself possesses neuroprotective properties, creating a positive feedback loop of survival.
Mitochondrial Complex I Protection
1MeTIQ antagonizes the toxicity of mitochondrial poisons like rotenone. While rotenone inhibits Complex I of the electron transport chain leading to ROS generation and apoptosis, 1MeTIQ preserves mitochondrial membrane potential (
Visualization of Signaling Pathways
Figure 1: 1MeTIQ shifts dopamine metabolism from neurotoxic oxidative stress (MAO pathway) to neuroprotective methylation (COMT pathway).
Experimental Validation Protocols
To replicate the neuroprotective effects of 1MeTIQ, the following protocols are recommended based on validated literature.
Protocol A: In Vitro Neuroprotection (SH-SY5Y Model)
Objective: Assess protection against Rotenone-induced toxicity.
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS.
-
Maintain at 37°C in a humidified 5%
atmosphere.
-
-
Pre-treatment:
-
Seed cells at
cells/well in 96-well plates. Allow adhesion for 24h. -
Experimental Group: Add 1MeTIQ (dissolved in medium) to reach a final concentration of 50–100 µM . Incubate for 30 minutes prior to toxin exposure.
-
Control Group: Vehicle medium only.
-
-
Toxin Exposure:
-
Add Rotenone (final concentration 10–50 µM) to induce mitochondrial stress.
-
Co-incubate for 24 hours.
-
-
Viability Assay (MTT):
-
Add MTT solution (0.5 mg/mL). Incubate for 4 hours.
-
Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Validation Criteria: 1MeTIQ treated cells should show statistically significant (
) higher viability compared to Rotenone-only cells.
-
Protocol B: In Vivo Microdialysis (Rat Striatum)
Objective: Measure the Dopamine/3-MT shift in real-time.
-
Subject Preparation:
-
Male Wistar rats (250–300g). Anesthetize with ketamine/xylazine.
-
Stereotaxic implantation of microdialysis probe into the striatum (Coordinates: AP +1.0, L +3.0, V -6.0 from bregma).
-
-
Administration:
-
Treatment: Administer 1MeTIQ (50 mg/kg i.p. ).[5]
-
-
Sampling:
-
Perfuse probe with artificial cerebrospinal fluid (aCSF) at 2 µL/min.
-
Collect dialysate samples every 20 minutes for 4 hours.
-
-
Analysis (HPLC-ED):
-
Analyze samples using HPLC with electrochemical detection.
-
Target Analytes: Dopamine (DA), DOPAC, HVA, and 3-Methoxytyramine (3-MT).
-
Expected Result: A transient increase in extracellular DA and a marked increase in 3-MT, with a concurrent decrease in DOPAC/DA ratio (indicating MAO inhibition).
-
Quantitative Data Summary
The following table summarizes the effects of 1MeTIQ across different experimental models, highlighting its consistent neuroprotective profile.
| Parameter | Experimental Model | Dosage / Concentration | Observed Effect | Mechanism Implicated |
| Locomotor Activity | Rat (6-OHDA lesion) | 50 mg/kg i.p.[5] (Chronic) | Restoration of exploratory activity; antagonism of bradykinesia | Dopamine preservation |
| Dopamine Levels | Rat Striatum (Microdialysis) | 50 mg/kg i.p. (Acute) | ~150-200% increase in extracellular DA; ~300% increase in 3-MT | MAO Inhibition + COMT shift |
| Cell Viability | SH-SY5Y Cells | 100 µM | Prevention of Rotenone-induced apoptosis (approx. 40% recovery) | Mitochondrial Complex I protection |
| MAO-B Inhibition | Enzymatic Assay | Low Micromolar ( | Reversible inhibition | Competitive binding |
References
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Antkiewicz-Michaluk, L., et al. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat.[2] National Institutes of Health (PMC).
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Wąsik, A., et al. (2016).[4][6] Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. PubMed.
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Patsenka, A., & Antkiewicz-Michaluk, L. (2004).[4][6] Inhibition of Monoamine Oxidase Activity by 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Neurotoxicity Research.
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Antkiewicz-Michaluk, L., et al. (2006).[4] 1-Methyl-1,2,3,4-tetrahydroisoquinoline protects against rotenone-induced mortality and neurotoxicity in rats. European Journal of Pharmacology.
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Kotake, Y., et al. (1995). Neurotoxic effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline in the mouse brain. Journal of Neurochemistry.
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An In-Depth Technical Guide on the Discovery and History of Tetrahydroisoquinoline Alkaloids
Abstract
The tetrahydroisoquinoline (THIQ) alkaloids represent one of the most significant and structurally diverse families of natural products.[1][2] Their intricate molecular architectures and profound pharmacological activities have captivated chemists and pharmacologists for over a century. This guide provides a comprehensive exploration of the discovery and history of THIQ alkaloids, tracing their journey from initial isolation to their pivotal role in modern drug development. We will delve into the seminal synthetic methodologies that enabled their construction, the biosynthetic pathways that illuminate their natural origins, and the evolution of analytical techniques for their characterization. This paper is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and a self-validating system of described protocols.
Introduction: The Dawn of a New Alkaloid Family
The story of tetrahydroisoquinoline alkaloids is intrinsically linked to the broader history of alkaloid chemistry. These nitrogen-containing organic compounds, often found in plants, have been utilized for their medicinal and psychoactive properties for millennia.[3] Archaeological evidence suggests the use of peyote, a cactus rich in THIQ alkaloids like mescaline, by Native Americans for at least 5,500 years for ceremonial and spiritual purposes.[3]
The formal scientific investigation into these compounds began in the late 19th and early 20th centuries. Early pioneers in the field, through painstaking extraction and characterization, began to unveil a vast and complex world of molecular structures. It was within this context that the unique 1,2,3,4-tetrahydroisoquinoline scaffold was identified as a recurring motif in a multitude of natural products.[4] This discovery laid the foundation for a new and exciting chapter in natural product chemistry.
The Genesis of Synthesis: The Pictet-Spengler Reaction
A watershed moment in the history of THIQ alkaloids was the discovery of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler.[5][6][7] This elegant and powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline core.[6][8]
The reaction's significance lies in its biomimetic nature; it mimics the plausible biosynthetic pathway of these alkaloids in plants. The driving force is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to forge the new heterocyclic ring.[6]
Mechanism of the Pictet-Spengler Reaction
The generally accepted mechanism proceeds through the following key steps:
-
Imine/Iminium Ion Formation: The β-arylethylamine reacts with the carbonyl compound to form a Schiff base (imine). Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion.[8]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion in a 6-endo-trig cyclization.[8] This step is the crucial ring-forming event.
-
Rearomatization: A proton is lost from the aromatic ring to restore aromaticity, yielding the final tetrahydroisoquinoline product.[8]
Caption: A simplified workflow of the Pictet-Spengler reaction.
Experimental Protocol: A Classic Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
This protocol outlines a representative synthesis, demonstrating the core principles of the reaction.
Materials:
-
Phenylethylamine
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenylethylamine in a suitable solvent like water or ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid to the solution while stirring. This protonates the amine and catalyzes the reaction.
-
Aldehyde Addition: Add acetaldehyde dropwise to the reaction mixture. An excess of the aldehyde may be used to ensure complete consumption of the amine.[8]
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Basification: Carefully neutralize the reaction mixture with a sodium hydroxide solution to deprotonate the product and facilitate its extraction.
-
Extraction: Extract the aqueous layer with diethyl ether several times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-methyl-1,2,3,4-tetrahydroisoquinoline can be further purified by distillation or column chromatography.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nature's Blueprint: Biosynthesis of Tetrahydroisoquinoline Alkaloids
The discovery of the Pictet-Spengler reaction provided a chemical basis for understanding the biosynthesis of THIQ alkaloids in plants.[9] Nature, however, employs a highly efficient and stereoselective enzymatic machinery to construct these complex molecules.[10]
The general biosynthetic pathway commences with the amino acid L-tyrosine, which serves as the primary building block. Through a series of enzymatic transformations, L-tyrosine is converted to dopamine. Dopamine then undergoes a crucial condensation reaction with a carbonyl compound, typically derived from the metabolism of another amino acid, to form the foundational THIQ scaffold.[9]
A key intermediate in the biosynthesis of many complex THIQ alkaloids is (S)-norcoclaurine , which is formed from the condensation of dopamine and 4-hydroxyphenylacetaldehyde. From this central precursor, a cascade of enzymatic reactions, including hydroxylations, methylations, and oxidative couplings, leads to the vast structural diversity observed in this alkaloid family.[1]
Caption: A simplified overview of the biosynthetic origin of THIQ alkaloids.
From Plant to Pure Compound: A History of Isolation and Analysis
The journey of a THIQ alkaloid from its natural source to a well-characterized, pure compound has been shaped by the evolution of analytical and separation techniques.
Early Methods: Extraction and Classical Characterization
In the early days of alkaloid research, isolation was a laborious process relying on the fundamental chemical properties of these compounds. The general approach involved:
-
Extraction: The plant material was typically ground and extracted with an acidified aqueous solvent to protonate the alkaloids and render them water-soluble.[11] Alternatively, the material could be treated with a base to liberate the free alkaloids, which were then extracted with an organic solvent.[11][12]
-
Purification: The crude extract was then subjected to a series of acid-base extractions to separate the alkaloids from other plant constituents.[13]
-
Fractionation: Separation of individual alkaloids from the mixture was often achieved through fractional crystallization of their salts.
Characterization in this era relied on melting point determination, elemental analysis, and colorimetric tests. The elucidation of complex structures was a monumental task, often taking years of chemical degradation studies.
The Chromatographic Revolution and Spectroscopic Advancements
The mid-20th century witnessed the advent of chromatography, a technique that revolutionized the separation of complex mixtures. Techniques like Thin Layer Chromatography (TLC) and Column Chromatography provided researchers with powerful tools to separate individual alkaloids with much greater efficiency.[14]
The subsequent development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) further enhanced separation capabilities, allowing for the analysis of minute quantities of material.[14][15]
The structural elucidation of THIQ alkaloids was profoundly impacted by the introduction of spectroscopic methods:
-
UV-Visible Spectroscopy: Provided information about the electronic transitions within the molecule, offering clues about the aromatic system.
-
Infrared (IR) Spectroscopy: Allowed for the identification of functional groups present in the molecule.[15]
-
Mass Spectrometry (MS): Enabled the determination of the molecular weight and fragmentation patterns, providing valuable structural information.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This has become the most powerful tool for structure elucidation, providing detailed information about the carbon and proton framework of the molecule.[15]
Modern Analytical Workflow for THIQ Alkaloid Analysis
A contemporary approach to the analysis of THIQ alkaloids from a biological sample would typically involve a hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) .[16]
4.3.1. Experimental Protocol: GC-MS Analysis of THIQs from a Biological Matrix
This protocol provides a general framework for the analysis of THIQs in a sample like urine.[16]
Materials:
-
Biological sample (e.g., urine)
-
Internal standard
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Sample Preparation: To a known volume of the biological sample, add an internal standard.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent. An extractive derivatization method can be employed to reduce extraction time and minimize oxidation.[16]
-
Derivatization: Evaporate the organic solvent and treat the residue with a derivatizing agent to increase the volatility and thermal stability of the THIQs for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC will separate the different components of the mixture, and the MS will provide mass spectra for identification and quantification.
Data Analysis: The THIQs are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
The Dark Side and a Serendipitous Discovery: MPTP and the Parkinson's Connection
The history of THIQ alkaloids took an unexpected and profound turn with the discovery of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .[17] In the early 1980s, a group of intravenous drug users in California developed severe and irreversible symptoms of Parkinson's disease after injecting a synthetic opioid contaminated with MPTP.[18]
This tragic event led to the groundbreaking discovery that MPTP is selectively toxic to dopaminergic neurons in the substantia nigra region of the brain, the same neurons that degenerate in Parkinson's disease.[18][19] This provided researchers with an invaluable animal model to study the pathology of the disease and to develop new therapeutic strategies.[18][20][21][22]
The structural similarity between MPTP and some endogenous and exogenous THIQ alkaloids raised concerns about their potential neurotoxicity.[17] This has spurred extensive research into the role of THIQs in neurodegenerative diseases.
Salsolinol: An Endogenous THIQ with a Dual Role
Salsolinol , a THIQ formed from the condensation of dopamine and acetaldehyde (the primary metabolite of ethanol), is a particularly intriguing molecule.[23][24][25] It has been implicated in the rewarding effects of alcohol, as it can modulate the activity of dopamine neurons in the brain's reward circuitry.[23] However, there is also evidence suggesting that salsolinol may contribute to oxidative stress and neuronal damage, potentially playing a role in the pathogenesis of Parkinson's disease.[26][27]
Caption: The formation of the endogenous THIQ alkaloid salsolinol.
The Modern Era: Expanding Synthetic Horizons and Therapeutic Potential
The field of THIQ alkaloid research continues to evolve at a rapid pace. Modern synthetic chemistry has provided a plethora of new methods for their construction, including enantioselective approaches that allow for the synthesis of specific stereoisomers.[1] These advancements have enabled the synthesis of highly complex THIQ natural products and their analogs for biological evaluation.[2]
The therapeutic potential of THIQ alkaloids is vast and continues to be explored.[1][2] They have been shown to possess a wide range of biological activities, including:
The development of new THIQ-based drugs holds great promise for the treatment of a variety of diseases.
Quantitative Data Summary: Biological Activities of Representative THIQ Alkaloids
| Alkaloid | Class | Primary Biological Activity | Potency (IC₅₀/EC₅₀) | Reference |
| Morphine | Benzylisoquinoline | Opioid Receptor Agonist (Analgesic) | Varies by receptor subtype | N/A |
| Berberine | Protoberberine | Antidiabetic, Antimicrobial | Varies by target | [2] |
| Emetine | Ipecac Alkaloid | Antiprotozoal, Emetic | Varies by organism | N/A |
| Tubocurarine | Bisbenzylisoquinoline | Nicotinic Acetylcholine Receptor Antagonist (Muscle Relaxant) | Varies by preparation | N/A |
| Salsolinol | Simple THIQ | Modulation of Dopaminergic Neurons | Micromolar range | [23] |
Conclusion and Future Perspectives
The journey of tetrahydroisoquinoline alkaloids, from their ancient use in traditional medicine to their current status as lead compounds in modern drug discovery, is a testament to the enduring power of natural products. The elegant simplicity of the Pictet-Spengler reaction provided the key to unlocking their chemical synthesis, while advancements in analytical techniques have allowed for their detailed characterization. The serendipitous discovery of MPTP's neurotoxicity opened up new avenues of research into neurodegenerative diseases. As we look to the future, the continued exploration of the vast chemical space of THIQ alkaloids, coupled with the development of innovative synthetic and biological screening methods, promises to yield new and effective therapies for a wide range of human ailments.
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- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. scispace.com [scispace.com]
- 16. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. medlink.com [medlink.com]
- 19. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. MPTP Parkinsonism and Implications for Understanding Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How MPTP Revitalized Parkinson's Research | The Scientist [the-scientist.com]
- 23. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Salsolinol and isosalsolinol: condensation products of acetaldehyde and dopamine. Separation of their enantiomers in the presence of a large excess of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol’s Action on Mesolimbic Dopamine [frontiersin.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Natural Sources of 1,2,3,4-Tetrahydroisoquinoline Compounds: A Technical Guide
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the structural core for a vast array of alkaloids with potent biological activities ranging from antitumor to neuroactive properties.[1] Unlike synthetic libraries, natural sources provide THIQs with high stereochemical complexity and functional density.
This guide analyzes the primary natural reservoirs of THIQ compounds—mammalian, plant, marine, and microbial—and provides technical workflows for their isolation and characterization. It is designed for drug discovery scientists seeking to leverage evolutionary biosynthesis for lead generation.
Structural Classification & Biosynthetic Logic
The Core Scaffold
The THIQ moiety consists of a benzene ring fused to a piperidine ring. Its ubiquity in nature stems from the Pictet-Spengler reaction , a condensation between a
Biosynthetic Mechanism (The "Enzymatic" Pictet-Spengler)
In biological systems, this reaction is catalyzed by Pictet-Spenglerases, such as Norcoclaurine Synthase (NCS) . Understanding this mechanism is crucial for both bio-engineering and semi-synthesis.
-
Step 1: Formation of an iminium ion intermediate between the amine and the aldehyde.[2]
-
Step 2: Intramolecular electrophilic aromatic substitution (Mannich-type cyclization).
-
Step 3: Re-aromatization to form the tetrahydroisoquinoline ring.
Figure 1: The biosynthetic convergence of dopamine and an aldehyde substrate to form the THIQ core via Norcoclaurine Synthase.
Major Natural Sources
Plant Sources (The Benzylisoquinolines)
Plants are the most prolific producers of THIQs, primarily as precursors to complex Benzylisoquinoline Alkaloids (BIAs).
| Source Family | Representative Species | Key Compounds | Therapeutic Potential |
| Papaveraceae | Papaver somniferum | Reticuline, Laudanosine | Analgesic precursors |
| Ranunculaceae | Coptis japonica | Coptisine (oxidized THIQ) | Antimicrobial |
| Nelumbonaceae | Nelumbo nucifera (Lotus) | Nuciferine, Armepavine | Anti-obesity, Dopaminergic |
| Annonaceae | Annona spp. | Annonaceous acetogenins | Cytotoxic |
Technical Note: In many plants, the THIQ core is rapidly methylated or oxidized. Isolation of the tetrahydro form often requires inhibiting downstream oxidases or targeting specific developmental stages of the plant.
Marine Sources (The Antitumor Powerhouses)
Marine invertebrates, particularly tunicates and sponges, host symbiotic bacteria that produce highly complex THIQs. These compounds often possess a "caged" structure and potent DNA-alkylating capabilities.
-
Ecteinascidins: Isolated from the tunicate Ecteinascidia turbinata.[3]
-
Renieramycins: Isolated from sponges (Reniera sp.). Structurally related to microbial saframycins.[1]
Microbial Sources (The Tetrahydroisoquinoline Antibiotics)
Actinobacteria, specifically Streptomyces species, produce THIQ antibiotics characterized by a quinone moiety.
-
Saframycins: Produced by Streptomyces lavendulae. Potent antitumor activity.[1][5][6][7]
-
Naphthyridinomycins: DNA cross-linkers.
Mammalian (Endogenous) Sources
THIQs are not foreign to mammalian physiology. They are formed endogenously from dopamine condensation with aldehydes (acetaldehyde, formaldehyde).
-
Salsolinol: Formed from dopamine + acetaldehyde.
-
Significance: Elevated levels are observed in the cerebrospinal fluid of Parkinson’s disease patients, acting as potential neurotoxins that inhibit mitochondrial complex I.
Extraction & Isolation Protocols
Principles of Alkaloid Extraction
The isolation of THIQs relies on their basic nitrogen atom (
Protocol: Acid-Base Extraction of THIQs from Plant Matrix
Objective: Isolate total alkaloid fraction containing THIQs from Nelumbo nucifera leaves.
Reagents: Methanol (MeOH), Hydrochloric acid (HCl), Ammonium hydroxide (
Step-by-Step Workflow:
-
Maceration (Solubilization):
-
Dry and grind plant material to a fine powder (increase surface area).
-
Extract with MeOH (3 x 24h) at room temperature.
-
Why: Methanol penetrates cell walls and dissolves both polar salts and neutral compounds.
-
-
Evaporation & Acidification:
-
Evaporate MeOH in vacuo to obtain a crude gum.
-
Resuspend residue in 5% HCl (aq).
-
Why: Converts alkaloids to their hydrochloride salts (
), making them water-soluble. Lipids and chlorophylls remain insoluble.
-
-
Defatting (Lipid Removal):
-
Partition the acidic aqueous phase with n-Hexane or Diethyl Ether. Discard the organic layer.
-
Why: Removes non-alkaloidal lipids that would contaminate the final product.
-
-
Basification (Free Base Formation):
-
Adjust the pH of the aqueous phase to pH 9–10 using
. -
Why: Deprotonates the nitrogen (
), rendering the alkaloid hydrophobic.
-
-
Extraction (Isolation):
-
Extract the basic aqueous phase with DCM or Chloroform (
). -
Collect the organic layer, dry over anhydrous
, and evaporate. -
Result: Crude alkaloid fraction enriched in THIQs.
-
Figure 2: Acid-Base extraction workflow for isolating alkaloidal free bases from complex biological matrices.
Analytical Characterization
To validate the presence of the THIQ core, researchers must utilize specific spectroscopic signatures.
Mass Spectrometry (MS)
-
Fragmentation Pattern: In ESI-MS/MS, THIQs typically undergo a Retro-Diels-Alder (RDA) cleavage of the C-ring.
-
Diagnostic Ion: Look for a characteristic fragment resulting from the cleavage of the bonds beta to the nitrogen atom.
Nuclear Magnetic Resonance (NMR)
-
1H NMR:
-
C-1 Proton: A diagnostic triplet or doublet of doublets around
4.0 – 4.5 ppm (depending on substituents at C-1). -
C-3/C-4 Protons: Multiplets in the
2.6 – 3.5 ppm range, corresponding to the methylene groups of the piperidine ring.
-
-
13C NMR:
-
C-1: Typically appears between
50 – 60 ppm. -
C-3:
40 – 50 ppm. -
C-4:
25 – 35 ppm.
-
References
-
Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogs . RSC Advances. [Link]
-
Ecteinascidins: A Review of the Chemistry, Biology and Clinical Utility . Marine Drugs. [Link]
-
Quantitative Determination of Endogenous Tetrahydroisoquinolines in Mammals . ACS Chemical Neuroscience. [Link]
-
Isolation and Determination of Isoquinoline Alkaloids . Journal of Chromatography A. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Pharmacological profile of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
The following technical guide details the pharmacological profile, synthetic utility, and experimental characterization of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Me-THIQ) . This document is structured for researchers in medicinal chemistry and neuropharmacology, focusing on the compound's role as a privileged scaffold in drug discovery.
Technical Monograph & Experimental Guide
Executive Summary & Chemical Identity
6-Methyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ) represents a critical structural divergence in the tetrahydroisoquinoline (TIQ) class. Unlike its neuroprotective isomer 1-methyl-TIQ or the neurotoxic N-methyl-TIQ, the 6-methyl analog functions primarily as a privileged pharmacophore for diversifying ligand-target interactions. Its C6-methyl substitution enhances lipophilicity and steric bulk without compromising the secondary amine's capacity for hydrogen bonding, making it a versatile scaffold for targeting Monoamine Oxidase (MAO) enzymes, Dopamine D3 receptors, and STAT3 signaling pathways.
| Property | Data |
| CAS Number | 42923-76-2 (Base); 57196-62-0 (Related 6-OMe HCl salt often used as surrogate ref) |
| Molecular Formula | C₁₀H₁₃N[1] · HCl |
| Molecular Weight | 183.68 g/mol (HCl salt) |
| Core Scaffold | Tetrahydroisoquinoline (Catecholamine mimic) |
| Primary Targets | MAO-A/B (Inhibitor), Dopamine D3 (Ligand), STAT3 (via derivatives) |
Pharmacological Mechanism & SAR
The "Methyl Switch" in TIQ Pharmacology
The biological activity of TIQs is dictated by the position of methylation. This "Methyl Switch" determines whether the molecule acts as a neurotoxin, a neuroprotectant, or a therapeutic scaffold.
-
N-Methylation (Toxicity): N-methyl-TIQ mimics the MPTP neurotoxin precursor, often leading to mitochondrial Complex I inhibition and dopaminergic neurotoxicity.
-
C1-Methylation (Protection): 1-Methyl-TIQ is an endogenous neuroprotectant that prevents mitochondrial damage.
-
C6-Methylation (Scaffold Utility): 6-Methyl-TIQ avoids the steric clash at the nitrogen metabolic center, preserving the secondary amine for salt bridge formation with aspartate residues in GPCRs (e.g., Asp113 in adrenergic receptors). The C6-methyl group fills hydrophobic pockets (e.g., S1' in proteases or hydrophobic crevices in MAO), enhancing potency over the unsubstituted parent.
Mechanism of Action: MAO Inhibition
6-Me-THIQ functions as a competitive inhibitor of Monoamine Oxidase (MAO). The secondary amine coordinates with the FAD cofactor, while the aromatic ring undergoes
Therapeutic Applications[2][3]
-
Oncology (Renieramycin Analogs): The 6-methyl-THIQ moiety is the core structural unit of Renieramycins (marine alkaloids). These derivatives exhibit potent cytotoxicity against non-small-cell lung cancer (NSCLC) by alkylating DNA and inhibiting STAT3 signaling.
-
CNS Disorders (D3 Receptor Ligands): In dopamine D3 receptor antagonists, the 6-Me-THIQ core serves as the "head group." The nitrogen atom forms a crucial salt bridge, while the 6-methyl group restricts rotational freedom, improving binding entropy.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the functional divergence of methylated TIQ derivatives.
Figure 1: Pharmacological divergence of TIQ methylation sites. C6-methylation directs activity toward therapeutic receptor modulation rather than toxicity.
Experimental Protocols
Protocol A: Synthesis via Pictet-Spengler Cyclization
This protocol yields 6-Me-THIQ from commercially available precursors. It is preferred over Bischler-Napieralski for milder conditions.
Reagents:
-
3-Methylphenethylamine (Precursor)
-
Paraformaldehyde (Carbon source)
-
Trifluoroacetic acid (TFA) (Catalyst/Solvent)
Workflow:
-
Schiff Base Formation: Dissolve 3-methylphenethylamine (10 mmol) in anhydrous DCM. Add paraformaldehyde (1.2 eq) and stir at RT for 2 hours to generate the imine in situ.
-
Cyclization: Cool to 0°C. Add TFA (5 eq) dropwise. The electron-donating methyl group at the meta position of the amine directs cyclization to the para position (relative to the methyl), favoring the 6-methyl isomer.
-
Reflux: Heat to reflux (40°C) for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Quench with sat. NaHCO₃ (pH > 8). Extract with DCM (3x).
-
Salt Formation: Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise. The white precipitate is This compound . Recrystallize from EtOH/Ether.
Protocol B: MAO-B Inhibition Assay (Fluorometric)
To validate the pharmacological activity of the synthesized scaffold.
Reagents:
-
Recombinant Human MAO-B (5 mg/mL)
-
Substrate: Tyramine or Amplex Red
-
Inhibitor: 6-Me-THIQ HCl (Serial dilutions: 1 nM – 100 µM)
Steps:
-
Incubation: Incubate 6-Me-THIQ with MAO-B enzyme in phosphate buffer (pH 7.4) for 15 mins at 37°C. This allows for potential reversible binding equilibrium.
-
Reaction Start: Add Tyramine substrate mixed with Horseradish Peroxidase (HRP) and Amplex Red.
-
Detection: As MAO-B oxidizes tyramine, H₂O₂ is produced. HRP uses H₂O₂ to convert Amplex Red to Resorufin (fluorescent).
-
Measurement: Read Fluorescence (Ex/Em: 530/590 nm) kinetically for 30 mins.
-
Analysis: Plot V₀ vs. [Inhibitor] to determine IC₅₀. Expect IC₅₀ in the low micromolar range (1–10 µM).
Safety & Toxicology Profile
While 6-Me-THIQ is not a potent neurotoxin like MPTP, researchers must handle it with specific precautions due to its structural similarity to bioactive amines.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Moderate oral toxicity expected (Category 4). | Do not ingest/inhale dust. |
| Neurotoxicity | Low risk compared to N-methyl analogs. Does not form MPP+-like pyridinium species easily. | Use standard PPE. |
| Irritant | Causes skin and serious eye irritation (H315, H319). | Wear nitrile gloves and safety goggles. |
Critical Note: Avoid using oxidizing agents (e.g., KMnO₄) with this compound in biological media, as oxidation to the dihydro- or isoquinoline species (6-methylisoquinoline) alters its pharmacological profile from a reuptake/enzyme inhibitor to a potential DNA intercalator.
References
-
Medicinal Chemistry of Tetrahydroisoquinolines: Scott, J. et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021.
-
Renieramycin & STAT3 Inhibition: Yamazaki-Nakai, M. et al. "Transformation of Renieramycin M into Renieramycins T and S by Intramolecular Photoredox Reaction of 7-Methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione Derivatives." Journal of Natural Products, 2023.[2][3][4] [2][3]
-
MAO Inhibition Mechanism: Antkiewicz-Michaluk, L. "1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action." Neurotoxicity Research, 2025 (Review Context).
-
Synthesis Protocols: "Synthesis of 1,2,3,4-tetrahydroisoquinolines via Pictet-Spengler." Organic Chemistry Portal.
-
Chemical Properties: PubChem Compound Summary for 6-Methyl-1,2,3,4-tetrahydroquinoline (Isomer/Analog Reference).
Sources
- 1. 42923-76-2 CAS MSDS (6-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. A New Renieramycin T Right-Half Analog as a Small Molecule Degrader of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semisynthesis of 5-O-ester derivatives of renieramycin T and their cytotoxicity against non-small-cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Comprehensive Guide to Solubility and Stability for Drug Development Professionals
An In-Depth Technical Guide for Researchers
This guide provides a detailed exploration of the critical physicochemical properties of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, focusing on its solubility and stability. As a substituted tetrahydroisoquinoline, this compound belongs to a class of molecules with significant interest in medicinal chemistry and pharmacology. Understanding its behavior in various solvent systems and its degradation profile under stress conditions is fundamental for advancing any research or development program.
This document is structured to provide not just procedural steps, but also the scientific rationale behind them. It is designed to be a self-validating resource, enabling researchers to generate robust and reliable data for this compound and others in its class.
Part 1: Solubility Profile and Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For a hydrochloride salt like this compound, solubility is expected to be highest in aqueous media due to the protonated amine, which enhances its interaction with polar solvents. However, the organic scaffold of the molecule will influence its solubility in less polar and organic solvents.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of this compound:
-
pH: The solubility of amine hydrochlorides is highly pH-dependent. In acidic to neutral solutions, the compound will exist predominantly in its ionized, more soluble form. As the pH increases towards and beyond its pKa, the free base will be formed, which is typically less soluble in aqueous media.
-
Temperature: Solubility is generally endothermic, meaning it increases with temperature. However, this relationship should be experimentally verified.
-
Solvent System: The polarity and hydrogen bonding capacity of the solvent are paramount. While freely soluble in water and methanol, its solubility will likely decrease in less polar solvents like ethanol and isopropanol, and it is expected to be poorly soluble in non-polar solvents like hexane or toluene.
-
Ionic Strength: The presence of other salts in the solution can either increase or decrease solubility (the "salting-in" or "salting-out" effect).
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound. This method is considered the gold standard for its accuracy and reliability.
Objective: To determine the concentration of a saturated solution of the compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol)
-
Scintillation vials or HPLC vials with caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
HPLC-UV or LC-MS system for quantification
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm the time to equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended particles.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates. Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL by multiplying the measured concentration by the dilution factor.
Data Presentation: Solubility Summary
All quantitative solubility data should be compiled into a clear and concise table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Purified Water | 25 | Experimental Value | HPLC-UV |
| PBS (pH 7.4) | 37 | Experimental Value | HPLC-UV |
| 0.1 N HCl | 25 | Experimental Value | HPLC-UV |
| Methanol | 25 | Experimental Value | HPLC-UV |
| Ethanol | 25 | Experimental Value | HPLC-UV |
Part 2: Stability Profile and Forced Degradation
Assessing the chemical stability of a compound is a cornerstone of drug development. Stability studies help to identify potential degradation pathways, determine shelf-life, and inform storage conditions. Forced degradation studies, as outlined in the ICH Q1A guidelines, are essential for developing stability-indicating analytical methods.
Potential Degradation Pathways
The structure of this compound suggests several potential routes of degradation:
-
Oxidation: The tetrahydroisoquinoline ring system, particularly the benzylic carbon adjacent to the nitrogen, can be susceptible to oxidation. This can be exacerbated by the presence of light (photo-oxidation) or trace metals.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, impurities or formulation excipients could introduce reactive functional groups.
-
Photostability: Aromatic systems can absorb UV light, leading to photolytic degradation.
The following diagram illustrates the logical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Compound stock solution (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC-UV/DAD system
-
LC-MS system
Procedure:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat at 60-80 °C for a specified time (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Heat at 60-80 °C for a specified time. Before analysis, neutralize the sample with an equivalent amount of 1 N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store vials of the stock solution and solid compound in an oven at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: At each time point, analyze the stressed samples, along with an unstressed control, by a reverse-phase HPLC method with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound.
-
Peak Purity and Identification: Assess the purity of the parent peak in the stressed samples using the PDA detector. If significant degradants are observed, use LC-MS to obtain their mass-to-charge ratio (m/z) for structural elucidation.
Data Presentation: Stability Summary
The results of the forced degradation study should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | No. of Degradants |
| Control (t=0) | 0 | RT | 100.0 | 0.0 | 0 |
| 0.5 N HCl | 24 | 80 | Experimental Value | Calculated Value | Observed Value |
| 0.5 N NaOH | 24 | 80 | Experimental Value | Calculated Value | Observed Value |
| 15% H₂O₂ | 24 | RT | Experimental Value | Calculated Value | Observed Value |
| Thermal (Solid) | 72 | 80 | Experimental Value | Calculated Value | Observed Value |
| Photolytic | 24 | RT | Experimental Value | Calculated Value | Observed Value |
Conclusion
This guide provides a robust framework for characterizing the solubility and stability of this compound. By following these protocols, researchers can generate high-quality, reliable data essential for making informed decisions in the drug discovery and development process. The principles and methodologies described herein are grounded in established scientific and regulatory standards, ensuring their broad applicability to other small molecule drug candidates.
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline from the International Council for Harmonisation provides a framework for stability testing. (Source: International Council for Harmonisation, URL: [Link])
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline details the requirements for photostability testing. (Source: International Council for Harmonisation, URL: [Link])
- The Shake Flask Method for Solubility Determination: A detailed overview of the gold standard method for determining equilibrium solubility.
- Forced Degradation Studies: An essential part of the drug development process to establish degradation pathways and develop stability-indicating methods.
A Comprehensive Technical Guide to the Purity and Analysis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt are members of the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] As with any compound intended for research or pharmaceutical development, establishing the purity and a comprehensive analytical profile of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is of paramount importance. This guide provides an in-depth exploration of the synthesis, purification, and rigorous analytical characterization of this compound, offering field-proven insights from a Senior Application Scientist's perspective.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and the development of analytical methods. Below is a table summarizing its key characteristics, derived from empirical data and theoretical calculations.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄ClN | Inferred |
| Molecular Weight | 183.68 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Melting Point | Not available | - |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | Inferred from hydrochloride salt nature |
| pKa | Not available | - |
Synthesis of this compound
The synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline typically proceeds via well-established methods for forming the tetrahydroisoquinoline core, most notably the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler Reaction: A Mechanistic Overview
The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] For the synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline, the logical starting materials would be 2-(4-methylphenyl)ethylamine (p-tolylethylamine) and formaldehyde.
The reaction is initiated by the formation of a Schiff base from the amine and aldehyde, which then protonates to form an electrophilic iminium ion. The electron-rich aromatic ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the cyclized product. The methyl group at the para-position of the starting phenethylamine directs the cyclization to the ortho position, yielding the desired 6-methyl substitution pattern.
Diagram: The Pictet-Spengler Reaction Workflow
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
Navigating the Supply Chain for a Key Neurological Precursor: A Technical Guide to 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in Modern Drug Discovery
The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Within this family, this compound (CAS No. 42923-76-2) has emerged as a critical building block in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1] Its structural similarity to endogenous alkaloids and its synthetic versatility make it a compound of significant interest for researchers exploring new treatments for conditions such as Parkinson's disease and other neurodegenerative ailments.[1] This guide provides an in-depth analysis of the commercial supplier landscape for this pivotal precursor, offering a framework for its selection, qualification, and effective utilization in research and development.
The Critical Path to Sourcing: A Framework for Supplier Qualification
The integrity of any research or drug development program hinges on the quality of its starting materials. For a specialized compound like this compound, a multi-faceted approach to supplier evaluation is paramount. This extends beyond mere procurement to a comprehensive assessment of a vendor's scientific and logistical capabilities.
Key Pillars of Supplier Evaluation:
-
Purity and Analytical Transparency: The stated purity of the compound is a primary consideration. However, the analytical methods used to determine this purity are equally important. Reputable suppliers will provide a detailed Certificate of Analysis (CofA) with each batch, outlining the results of techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. The absence of readily available analytical data should be a significant red flag.
-
Batch-to-Batch Consistency: For long-term studies or drug development programs, consistency between batches is non-negotiable. A supplier should be able to demonstrate robust manufacturing processes and quality control measures that ensure minimal variation in purity, impurity profiles, and physical properties over time.
-
Documentation and Regulatory Support: Comprehensive documentation is the bedrock of reproducible science and regulatory compliance. Beyond the CofA, suppliers should provide Safety Data Sheets (SDS) that detail handling, storage, and safety precautions. For later-stage development, the supplier's ability to provide documentation supporting Good Manufacturing Practices (GMP) may be crucial.
-
Technical Support and Custom Synthesis Capabilities: A supplier's value is significantly enhanced by the availability of expert technical support. The ability to discuss analytical results, potential impurities, or custom synthesis requirements with a knowledgeable chemist can be invaluable. Many specialized chemical suppliers also offer custom synthesis services, which can be essential if the required compound is not a standard catalog item.
Caption: A structured workflow for the selection and qualification of a chemical supplier.
Commercial Supplier Landscape for this compound
While the number of large-scale, bulk suppliers for this specific derivative is limited, several reputable vendors cater to the research and development community. The following table provides a comparative overview of some of the key suppliers identified. It is important to note that catalog availability and specifications can change, and direct inquiry with the suppliers is always recommended.
| Supplier | Stated Purity | Analytical Data Provided | Notes |
| J&K Scientific | Not explicitly stated on the product page, but CofA and SDS are available upon request.[1] | Certificate of Analysis (CofA) and Safety Data Sheet (SDS) are available.[1] | Lists the compound with CAS No. 42923-76-2. Product page highlights applications in pharmaceutical development and neuroprotective studies.[1] |
| CookeChem | 95%[2] | Provides basic safety information (GHS symbols, hazard statements).[2] | Lists the compound with CAS No. 42923-76-2 and mentions its use in the preparation of pyrimidine-based acid pump antagonists.[2] |
| Chem-Impex | Not specified. | Offers related compounds like 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. | A potential source for the target compound or custom synthesis, given their specialization in pharmaceutical intermediates.[3] |
| Sigma-Aldrich (Merck) | Varies by product and batch. | Typically provides detailed CofAs with NMR and HPLC data for their products. | While not having a standard catalog item for the 6-methyl derivative, they offer a wide range of other substituted tetrahydroisoquinolines and custom synthesis services.[4] |
| Thermo Fisher Scientific | Varies by product and batch. | Provides CofAs and SDS for their products. | Similar to Sigma-Aldrich, they are a major supplier of related compounds and offer custom synthesis. |
Synthesis and Characterization: A Brief Technical Overview
The most common and versatile method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline, a plausible starting material would be 2-(4-methylphenyl)ethylamine.
A general synthetic protocol would involve:
-
Reaction of 2-(4-methylphenyl)ethylamine with formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde).
-
Acid-catalyzed cyclization, typically using a strong acid such as hydrochloric acid or sulfuric acid.
-
Isolation and purification of the resulting 6-Methyl-1,2,3,4-tetrahydroisoquinoline.
-
Conversion to the hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.
Characterization of the final product would be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the methyl group on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[6]
Applications in a Research and Development Context
This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications:
-
Dopamine Agonists and Antagonists: The tetrahydroisoquinoline scaffold is a key component of many compounds that interact with dopamine receptors, making this precursor valuable in the development of treatments for Parkinson's disease, schizophrenia, and other neurological and psychiatric disorders.
-
Enzyme Inhibitors: Derivatives of this compound have been explored as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for antidepressants and anti-Parkinsonian drugs.
-
Anticancer Agents: The rigid structure of the tetrahydroisoquinoline nucleus can be functionalized to create compounds that interact with biological targets relevant to oncology.[5]
Experimental Protocols: A Self-Validating System
The following protocols are provided as a general guide. It is imperative that researchers consult the supplier-specific Safety Data Sheet (SDS) and relevant literature for detailed and validated procedures.
Protocol 1: Handling and Storage of this compound
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration may be recommended by the supplier.
-
Weighing and Dispensing: Weigh the required amount of the compound in a fume hood. Avoid generating dust.
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Determine a suitable solvent for your application. Tetrahydroisoquinoline hydrochlorides are often soluble in water and polar organic solvents like methanol and DMSO.
-
Solution Preparation: In a fume hood, add the desired volume of solvent to a tared volumetric flask. Carefully add the weighed this compound to the flask.
-
Dissolution: Gently swirl or sonicate the flask until the compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (often -20°C or -80°C for long-term stability) and protect it from light.
Conclusion: A Strategic Approach to Sourcing
The selection of a commercial supplier for a critical research chemical like this compound is a strategic decision that can significantly impact the timeline and success of a research and development program. By prioritizing suppliers who demonstrate a commitment to analytical transparency, batch-to-batch consistency, and robust technical support, researchers can build a foundation of quality and reliability for their scientific endeavors. This guide provides a framework for making informed decisions in the procurement of this important neurological precursor, ultimately enabling the advancement of innovative drug discovery efforts.
References
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PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
- Zhong, M., et al. (2004). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. Organic Process Research & Development, 8(4), 606-609.
- González-Lara, E., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1533-1541.
- Kim, M. S., et al. (2007). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 527-532.
- Vennerstrom, J. L., & Larsen, R. D. (1982). Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(23), 4577-4582.
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ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link]
- Lin, S. J., et al. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Journal of Food and Drug Analysis, 10(1).
- Narayanaswami, S., et al. (1973). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Journal of Chemistry, 11, 147-149.
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives via the Pictet-Spengler Reaction
A Comprehensive Guide for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the Pictet-Spengler reaction, a cornerstone of synthetic chemistry for the construction of this important heterocyclic system.[4][5] Authored for researchers, medicinal chemists, and drug development professionals, this document delves into the mechanistic underpinnings of the reaction, offers detailed and validated experimental protocols, and discusses its applications in modern drug discovery.
Theoretical Framework: The Pictet-Spengler Reaction
First reported by Amé Pictet and Theodor Spengler in 1911, the Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a 1,2,3,4-tetrahydroisoquinoline.[5][6][7]
Reaction Mechanism
The reaction proceeds through a series of well-defined steps. The driving force is the formation of a highly electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[6]
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the β-arylethylamine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Under acidic conditions, this intermediate readily dehydrates to form a Schiff base (imine), which is then protonated to generate a highly reactive iminium ion.[8][9][10]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion in an intramolecular fashion. This key ring-closing step is a 6-endo-trig cyclization.[8][9]
-
Rearomatization: The resulting spirocyclic intermediate subsequently undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final 1,2,3,4-tetrahydroisoquinoline product.[9]
Caption: General mechanism of the Pictet-Spengler reaction.
Key Reaction Parameters and Variations
The success and efficiency of the Pictet-Spengler reaction are influenced by several factors:
-
Acidity: The reaction is typically catalyzed by protic acids (e.g., HCl, H₂SO₄, trifluoroacetic acid) or Lewis acids (e.g., BF₃·OEt₂).[8][11] The choice and concentration of the acid are critical, as excessive acidity can lead to side reactions.
-
Aromatic Ring Activation: Electron-donating groups on the aromatic ring of the β-arylethylamine enhance its nucleophilicity, facilitating the cyclization step.[8][12] Reactions with highly activated aromatic systems can often proceed under milder conditions, even at physiological pH.
-
Carbonyl Component: A wide variety of aldehydes and ketones can be employed, influencing the substitution pattern at the C-1 position of the resulting tetrahydroisoquinoline. Formaldehyde or its equivalents, such as paraformaldehyde or 1,3,5-trioxane, are commonly used to generate unsubstituted C-1 derivatives.[12]
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact reaction rates and yields. Common solvents include protic solvents like ethanol and aprotic solvents like dichloromethane or toluene.[4] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[4]
Variations of the Pictet-Spengler Reaction:
-
N-Acyliminium Ion Pictet-Spengler Reaction: This modification involves the in situ formation of a highly reactive N-acyliminium ion, which allows for the cyclization to occur under milder conditions and with a broader range of aromatic systems.[4]
-
Asymmetric Pictet-Spengler Reaction: The development of chiral Brønsted acids and organocatalysts has enabled the enantioselective synthesis of tetrahydroisoquinolines, which is crucial for the development of chiral drugs.[4]
-
Solid-Phase Synthesis: The Pictet-Spengler reaction has been successfully adapted to solid-phase synthesis, allowing for the generation of libraries of tetrahydroisoquinoline derivatives for high-throughput screening.[6][13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives using different approaches.
Protocol 1: Classical Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a 1-substituted-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
β-phenylethylamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the β-phenylethylamine derivative in DCM in a round-bottom flask.
-
Add the aldehyde to the solution at room temperature.[4]
-
Slowly add trifluoroacetic acid to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.[4]
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.[4]
-
Separate the organic layer, and extract the aqueous layer with DCM.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline derivative.[4]
Protocol 2: Microwave-Assisted Pictet-Spengler Reaction
Microwave irradiation can significantly accelerate the Pictet-Spengler reaction, often leading to higher yields and shorter reaction times.[14][15]
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Microwave synthesis vial
Procedure:
-
To a microwave process vial, add the tryptamine derivative, the aldehyde, and DCE.
-
Add TFA to the mixture.
-
Seal the vial tightly with a Teflon septum.[16]
-
Place the vial in a dedicated microwave reactor for organic synthesis.[16]
-
Irradiate the reaction mixture at a specified temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).[14]
-
After the reaction is complete, cool the vial to below the boiling point of the solvent before opening.[16]
-
The product often precipitates from the solution and can be collected by filtration.[14] If not, proceed with a standard aqueous workup as described in Protocol 1.
Table 1: Comparison of Conventional and Microwave-Assisted Pictet-Spengler Reactions
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Hours to days | Minutes |
| Temperature | Room temperature to reflux | Elevated temperatures (e.g., 100-150 °C) |
| Yields | Moderate to good | Often higher yields |
| Workup | Liquid-liquid extraction, chromatography | Often precipitation, minimal purification |
| Advantages | Simple setup | Rapid, efficient, high-yielding |
| Disadvantages | Long reaction times, potential for side products | Requires specialized equipment |
Applications in Drug Development
The 1,2,3,4-tetrahydroisoquinoline core is a key pharmacophore in numerous biologically active molecules.[1][3] The Pictet-Spengler reaction provides a versatile and efficient route to access a wide range of these derivatives for drug discovery and development.
Pharmacological Activities of THIQ Derivatives
Derivatives of 1,2,3,4-tetrahydroisoquinoline have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many THIQ-containing alkaloids and their synthetic analogs have shown potent cytotoxic effects against various cancer cell lines.[1]
-
Neuroprotective and Anti-Parkinsonian Effects: Certain THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), are being investigated as potential therapeutic agents for neurodegenerative disorders like Parkinson's disease.[1]
-
Antimicrobial and Antiviral Activity: The THIQ scaffold is present in compounds with significant antibacterial, antifungal, and antiviral properties.[1][3]
-
Enzyme Inhibition: Synthetic THIQ derivatives have been developed as inhibitors of various enzymes, such as acetylcholinesterase, for the potential treatment of Alzheimer's disease.[17]
-
Adrenergic Receptor Modulation: Some THIQ derivatives have been synthesized and evaluated as agents targeting β-adrenoreceptors.[18]
Caption: Workflow from THIQ synthesis to drug development.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Insufficiently acidic conditions. | Increase the concentration of the acid catalyst or use a stronger acid. |
| Deactivated aromatic ring. | Use a β-arylethylamine with electron-donating substituents. | |
| Unreactive carbonyl compound. | Use a more reactive aldehyde or ketone. | |
| Formation of multiple products | Side reactions due to excessive acidity. | Reduce the concentration of the acid or use a milder acid. |
| Lack of regioselectivity in cyclization. | Modify the substitution pattern on the aromatic ring to direct the cyclization. | |
| Racemic product in asymmetric synthesis | Racemization at higher temperatures. | Perform the reaction at lower temperatures.[6] |
| Ineffective chiral catalyst. | Screen different chiral catalysts and reaction conditions. |
Conclusion
The Pictet-Spengler reaction remains a powerful and versatile tool for the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives. Its broad substrate scope, operational simplicity, and adaptability to modern synthetic techniques such as microwave-assisted and solid-phase synthesis make it an indispensable reaction in the arsenal of medicinal and synthetic chemists. The continued development of new catalysts and reaction conditions for the Pictet-Spengler reaction will undoubtedly lead to the discovery of novel and potent therapeutic agents based on the privileged tetrahydroisoquinoline scaffold.
References
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J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
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Name-Reaction.com. Pictet-Spengler reaction. Retrieved from [Link]
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Chemistry Student. (2022, January 15). Pictet-Spengler Reaction [Video]. YouTube. [Link]
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IIT JAM Chemistry Smart Study. (2019, July 18). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM [Video]. YouTube. [Link]
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American Association for Cancer Research. (2010). Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Cancer Research, 70(8_Supplement), 735. [Link]
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Wikipedia. Pictet–Spengler reaction. Retrieved from [Link]
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Dal Piaz, V., & Capperucci, A. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(4), 464. [Link]
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Dal Piaz, V., & Capperucci, A. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(4), 464. [Link]
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ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
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Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
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Lo, J. C., & Yoder, J. A. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7244–7253. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
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ResearchGate. (2025). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. [Link]
-
Sharma, A., Kumar, V., & Kumar, P. (2017). Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. Current Organic Chemistry, 21(10), 929-954. [Link]
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Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
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Falco, M. R., & Castillo, E. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(11), 2933. [Link]
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Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 2845-2865. [Link]
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Goliszewska, K., & Stawinski, J. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(23), 5543. [Link]
-
SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
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Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10. [Link]
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Organic Syntheses. Procedure. Retrieved from [Link]
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OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Open Access Text. [Link]
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Coric, I., & List, B. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9469–9472. [Link]
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Microwave-assisted synthesis of 1-substituted tetrahydroisoquinolines
An Application Guide to the Accelerated Synthesis of 1-Substituted Tetrahydroisoquinolines via Microwave Irradiation
Abstract
The 1-substituted tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous alkaloids and pharmacologically active agents. Traditional synthetic routes to these valuable heterocycles, such as the Pictet-Spengler and Bischler-Napieralski reactions, are often hampered by long reaction times, harsh conditions, and moderate yields. This application note presents a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS) as a superior methodology for the rapid and efficient construction of 1-substituted THIQs. We will delve into the fundamental principles of microwave heating, provide detailed, field-tested protocols, and offer expert insights into reaction optimization and troubleshooting, empowering researchers to leverage this green technology for accelerated drug discovery and development.
Introduction: The Need for Speed in Heterocyclic Synthesis
Tetrahydroisoquinolines, particularly those substituted at the C1 position, exhibit a remarkable breadth of biological activities, including antitumor, antiviral, and antihypertensive properties. The efficient synthesis of libraries of these compounds is therefore a critical task in modern drug discovery.[1][2] However, classical thermal methods often represent a significant bottleneck in the development pipeline. The advent of MAOS has revolutionized this landscape. By utilizing microwave energy, chemical transformations can be accelerated from hours or days to mere minutes.[3][4] This technology facilitates rapid, uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often enhanced product purity.[5][6][7]
Microwave-assisted protocols for classic cyclization reactions have proven exceptionally effective.[8][9][10] This guide will focus primarily on the microwave-mediated Pictet-Spengler reaction, a robust and versatile method for generating the 1-substituted THIQ core.
The Engine of Acceleration: Understanding Microwave-Assisted Chemistry
Conventional heating relies on conduction, where heat is slowly transferred from an external source, through the vessel walls, and into the reaction mixture. This process is inefficient and creates thermal gradients. Microwave synthesis, in contrast, utilizes the ability of a polar solvent or reactant to generate heat when subjected to an oscillating electromagnetic field.[11]
The primary mechanisms are:
-
Dipolar Polarization: Polar molecules attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates friction, which manifests as intense, uniform heat throughout the sample.[4]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, colliding with other molecules and generating heat.[4]
This direct "in-core" heating is incredibly fast and efficient, allowing temperatures and pressures to be reached that are difficult to achieve with standard lab equipment, all within a sealed, controlled environment.[4][12] The energy from microwave photons is too low to cleave molecular bonds, meaning its effect is purely kinetic, driving reactions forward by efficiently overcoming the activation energy barrier.[11]
Core Strategy: The Microwave-Assisted Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form the tetrahydroisoquinoline ring. Microwave irradiation dramatically accelerates this process, often enabling solvent-free conditions or the use of greener solvents.[13][14]
The general mechanism involves two key stages:
-
Iminium Ion Formation: The amine and carbonyl compound condense to form a Schiff base, which is then protonated by the acid catalyst to generate a reactive electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution, forming the new six-membered ring and, after deprotonation, yielding the final THIQ product.
Application Protocol: Microwave Synthesis of 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
This protocol provides a validated, step-by-step method for a model Pictet-Spengler reaction.
Objective: To synthesize 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline from 2-(3,4-dimethoxyphenyl)ethanamine and benzaldehyde using a dedicated microwave reactor.
Materials & Equipment:
-
Reagents:
-
2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine)
-
Benzaldehyde
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM, HPLC grade)
-
Saturated Sodium Bicarbonate solution (aq.)
-
Anhydrous Sodium Sulfate
-
-
Equipment:
-
Dedicated laboratory microwave reactor with sealed reaction vessels (e.g., CEM Discover, Biotage Initiator). Domestic microwave ovens must not be used. [15]
-
10 mL microwave reaction vial with a magnetic stir bar and snap-on cap.
-
Standard laboratory glassware for work-up.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
Step-by-Step Procedure:
-
Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-(3,4-dimethoxyphenyl)ethanamine (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add dichloromethane (4.0 mL), followed by benzaldehyde (1.1 mmol, 1.1 eq).
-
Catalyst Addition: Carefully add trifluoroacetic acid (1.5 mmol, 1.5 eq) dropwise while stirring.
-
Sealing: Securely seal the vial with a cap. Proper sealing is critical to safely contain the pressure generated at elevated temperatures.[16]
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes . The reactor will automatically modulate power to maintain the set temperature. Ensure stirring is active throughout.[17]
-
Cooldown: After the irradiation is complete, allow the vessel to cool to below 50 °C before removal (most instruments have a compressed air cooling feature).
-
Work-up: Carefully open the vial in a fume hood. Transfer the reaction mixture to a separatory funnel. Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Data & Optimization Insights
The conditions provided above are a robust starting point. However, optimization is key to achieving the best results for different substrates.
| Entry | Amine Substrate | Aldehyde Substrate | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2-(Phenyl)ethanamine | Benzaldehyde | 140 | 15 | 85 |
| 2 | 2-(3,4-Dimethoxyphenyl)ethanamine | Benzaldehyde | 120 | 10 | 92 |
| 3 | 2-(3,4-Dimethoxyphenyl)ethanamine | 4-Chlorobenzaldehyde | 120 | 10 | 95 |
| 4 | 2-(3,4-Dimethoxyphenyl)ethanamine | 4-Methylbenzaldehyde | 120 | 12 | 89 |
| 5 | Tryptamine | Acetaldehyde | 100 | 20 | 78 |
Table 1: Representative data for microwave-assisted Pictet-Spengler reactions. Conditions may vary based on specific substrates and reactor models.
Key Optimization Parameters:
-
Solvent: High-boiling polar solvents like DMF, NMP, or 1,2-dichloroethane are excellent microwave absorbers and allow for higher reaction temperatures.[18] For some reactions, solvent-free conditions can be highly effective.[14]
-
Temperature: Increasing the temperature dramatically reduces reaction time, a principle easily exploited in sealed-vessel microwave chemistry.[6] A good starting point is often 20-40 °C higher than the boiling point of the solvent used in a conventional protocol.[6]
-
Reaction Time: Most microwave-assisted cyclizations are complete within 5-30 minutes.[1][10] Reaction progress can be monitored by running a few small-scale time trials and analyzing by TLC or LC-MS.
-
Catalyst: While TFA is effective, other acids like polyphosphoric acid (PPA) or Lewis acids can be used. The choice may depend on the electronic nature of the substrates.
Safety & Troubleshooting
Safety is paramount. Always use a dedicated microwave reactor designed for chemical synthesis, which includes integrated temperature and pressure sensors and safety features to prevent explosions.[15][19] Never use metal containers or caps inside the microwave.[19]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient temperature or time. | Increase reaction temperature in 10-20 °C increments or increase time. |
| Poor microwave absorption. | Switch to a more polar solvent or use a susceptor stir bar if available. | |
| Deactivated catalyst. | Use fresh acid catalyst. | |
| Reaction Stalled | Reagents are not soluble. | Try a different solvent system (e.g., DMF, NMP) where reagents are fully soluble at temperature. |
| Dark/Polymerized Product | Reaction temperature is too high or time is too long. | Reduce the reaction temperature or time. |
| Vial Leaked/Vented | Cap was not sealed properly. | Ensure the cap is correctly and securely crimped before starting the reaction. |
| Pressure exceeded vessel limits. | Reduce the amount of low-boiling solvent or lower the set temperature. |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of 1-substituted tetrahydroisoquinolines. By leveraging direct, rapid energy transfer, the Pictet-Spengler and other related cyclization reactions can be performed in minutes instead of hours, with higher yields and purity. This acceleration of the synthetic workflow makes MAOS an indispensable tool for researchers in medicinal chemistry and drug development, enabling faster generation of compound libraries and accelerating the journey from hit to lead.
References
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [Link]
-
Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. [Link]
-
Khan, I., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
MDPI. Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. [Link]
-
Bentham Science. Microwave-assisted Synthesis of Quinolines. [Link]
-
Manolov, S. P., et al. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 85(2), 139–151. [Link]
-
International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]
-
SciSpace. A significance of microwave assist technique in green chemistry. [Link]
-
CEM Corporation. Theory of Microwave Heating for Organic Synthesis. [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
Martelli, G., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research. [Link]
-
International Journal of Trend in Scientific Research and Development. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
-
Royal Society of Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
JoVE. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. [Link]
-
YouTube. Green Chemistry: Microwave assisted synthesis. [Link]
-
ResearchGate. (PDF) MICROWAVE ASSISTED PICTET-SPENGLER SYNTHESIS OF SOME TETRAHYDROISOQUINOLINE DERIVATIVES AND THEIR BIOLOGIAL EFFICACY STUDIES. [Link]
-
PubMed. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. [Link]
-
Stanford University. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]
-
ResearchGate. Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. [Link]
-
Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
PubMed. Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. [Link]
-
CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]
-
ResearchGate. Microwave-assisted synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines. [Link]
-
International Journal of Advanced Research (IJAR). Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. [Link]
-
Organic Syntheses. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
-
Royal Society of Chemistry. Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condensation. [Link]
-
Microwave Chemical. Technologies|Microwave Safety Policy. [Link]
-
Scholars Research Library. A brief review: Microwave assisted organic reaction. [Link]
-
ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]
-
University of Basel. Microwave Reactor Safety. [Link]
-
ConnectSci. Rapid Microwave-Assisted Synthesis of N-Aryl 1,2,3,4-Tetrahydroisoquinolines. [Link]
-
MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]
-
ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]
-
Royal Society of Chemistry. A new modification of the pomeranz–fritsch isoquinoline synthesis. [Link]
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Bischler-Napieralski cyclization for N-substituted tetrahydroisoquinolines
Application Note: Advanced Protocols for Bischler-Napieralski Cyclization
Executive Summary
The Bischler-Napieralski (B-N) cyclization remains the foundational method for constructing the isoquinoline core, a pharmacophore ubiquitous in alkaloids (e.g., papaverine) and synthetic therapeutics. While classically associated with harsh dehydrating conditions (
This guide details the synthesis of N-substituted tetrahydroisoquinolines. It distinguishes between the Classical Route (Secondary Amide
Strategic Analysis & Mechanistic Insights
The Mechanistic Divergence
Success in B-N cyclization depends on managing the equilibrium between the Imidoyl Intermediate and the Nitrilium Ion .
-
Pathway A (Cyclization): The imidoyl halide/triflate undergoes intramolecular electrophilic aromatic substitution (
) to close the ring. This requires an electron-rich aromatic ring (EDGs like -OMe, -OH). -
Pathway B (Elimination - The "Retro-Ritter" Trap): If the ring is electron-poor or sterically hindered, the intermediate may eliminate a proton to form a styrene derivative (Retro-Ritter reaction) or a nitrile.
Critical Control Point: To favor Pathway A, one must increase the electrophilicity of the intermediate (using
Reagent Selection Matrix
| Feature | Classical ( | Modern Mild ( |
| Active Species | Imidoyl Phosphate / Chloride | Nitrilium Triflate / Pyridinium adduct |
| Temperature | High (80°C – 140°C) | Low (-78°C – 23°C) |
| Substrate Scope | Electron-rich arenes only | Electron-neutral/poor arenes |
| Functional Group Tolerance | Low (Acid sensitive groups fail) | High (Esters, halides tolerated) |
| Risk of Epimerization | High (Thermal racemization) | Low |
Visualizing the Pathway
The following diagram outlines the mechanistic flow and decision points for synthesizing THIQs.
Caption: Mechanistic flow of the Bischler-Napieralski reaction showing the bifurcation between productive cyclization and the unwanted elimination pathway.
Experimental Protocols
Protocol A: The "Movassaghi" Method (Mild Activation)
Best for: Sensitive substrates, electron-deficient rings, and preventing racemization.
Reagents:
-
Substrate: N-phenethylacetamide derivative (1.0 equiv)
-
Activator: Trifluoromethanesulfonic anhydride (
) (1.1 equiv) -
Base/Additive: 2-Chloropyridine (1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM), anhydrous
-
Reductant: Sodium Borohydride (
)[2][3]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the amide substrate and 2-chloropyridine in DCM (0.1 M concentration). Cool to -78°C .
-
Activation: Add
dropwise over 5 minutes. The 2-chloropyridine acts as a buffer, forming a stable pyridinium intermediate that prevents decomposition. -
Cyclization: Allow the reaction to warm slowly to 0°C or room temperature. Monitor by TLC. (Reaction time is typically < 2 hours).[4][5]
-
Observation: The mixture often turns yellow/orange indicating iminium formation.
-
-
Reduction (Telescoped): Once cyclization is complete (disappearance of amide), cool the mixture to 0°C . Add methanol (excess) carefully to quench triflic acid, followed by solid
(2-3 equiv) in portions. -
Workup: Stir for 30 mins. Quench with sat.
. Extract with DCM (3x). Dry organics over and concentrate. -
Purification: Flash chromatography (typically DCM/MeOH/NH3 systems).
Why this works: The 2-chloropyridine prevents the formation of strong acid that degrades the substrate, while
Protocol B: The Classical Method
Best for: Simple, electron-rich substrates (e.g., 3,4-dimethoxyphenethyl acetamides) and large-scale synthesis where cost is a driver.
Reagents:
-
Substrate: Secondary amide (1.0 equiv)
-
Reagent: Phosphorus oxychloride (
) (3.0 - 5.0 equiv) -
Solvent: Acetonitrile or Toluene (or neat
)
Step-by-Step Workflow:
-
Setup: In a flask equipped with a reflux condenser and drying tube (
), dissolve the amide in dry acetonitrile (0.2 M). -
Addition: Add
carefully at room temperature. -
Reflux: Heat the mixture to reflux (80–100°C) for 2–4 hours.
-
Note: The solution will darken. Evolution of HCl gas will occur; ensure proper venting.
-
-
Workup (Critical): Cool to room temperature. Slowly pour the reaction mixture into ice-water. (Exothermic!).
-
Basification: Adjust pH to >10 using 20% NaOH or
. This liberates the free base of the dihydroisoquinoline (DHIQ). -
Extraction: Extract with DCM or Ethyl Acetate.
-
Reduction Step: Dissolve the crude DHIQ in Methanol. Add
(1.5 equiv) at 0°C. Stir 1 hour. -
Final Isolation: Standard aqueous workup and column chromatography.
Troubleshooting & Optimization
| Problem | Diagnosis | Solution |
| Low Yield / Styrene Formation | Elimination dominates over cyclization (Retro-Ritter). | Switch to Protocol A ( |
| No Reaction | Amide oxygen not sufficiently activated. | If using |
| Polymerization | Reaction mixture turned black/tarry. | Temperature too high. Over-reaction. Reduce reflux time or switch to Toluene at lower temp. |
| Incomplete Reduction | DHIQ not converting to THIQ. | Ensure the intermediate imine is formed first. If DHIQ is stable, isolate it before reduction. |
References
-
Original Discovery: Bischler, A.; Napieralski, B. "Zur Kenntniss der Einwirkung von Phosphorsäureanhydrid und Chlorzink auf β-Phenyäthylamin und dessen Derivate." Berichte der deutschen chemischen Gesellschaft, 1893 , 26, 1903.[6]
-
Mechanistic Review: Fodor, G.; Nagubandi, S. "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 1980 , 36, 1279.[7]
-
The Modern Mild Protocol (Movassaghi): Movassaghi, M.; Hill, M. D.[7] "Single-Step Synthesis of Pyrimidine 1,3-Diamines from N-(3-Aminopropyl)amides." (Context: A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives). Organic Letters, 2008 , 10, 3485.[7]
-
Amide Activation Insight: Charette, A. B.; Grenon, M. "Spectroscopic Studies of the Electrophilic Activation of Amides with Triflic Anhydride and Pyridine." Canadian Journal of Chemistry, 2001 , 79, 1694.
-
General Review: "Bischler-Napieralski Reaction." Organic Chemistry Portal.
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Application Notes and Protocols for Neuroprotective Studies Using 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction: The Therapeutic Potential of Tetrahydroisoquinolines in Neurodegeneration
The class of 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids, both naturally occurring and synthetic, has garnered significant attention in the field of neuropharmacology.[1][2] These compounds are of particular interest for their potential therapeutic applications in neurodegenerative disorders.[1][2] Among these, 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride stands out as a promising candidate for neuroprotective strategies. Its structural similarity to endogenous neuroactive compounds suggests a potential to modulate key pathological pathways in neurodegeneration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in neuroprotective studies, complete with detailed protocols for in vitro and in vivo models.
Mechanism of Action: A Multi-Faceted Approach to Neuroprotection
The neuroprotective effects of THIQ derivatives are believed to be multifactorial, targeting several key aspects of neuronal damage. While direct studies on 6-Methyl-1,2,3,4-tetrahydroisoquinoline are emerging, the proposed mechanisms are extrapolated from studies on closely related analogs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ).[2][3]
Key proposed neuroprotective mechanisms include:
-
Inhibition of Monoamine Oxidase B (MAO-B): MAO-B is a crucial enzyme in the degradation of dopamine.[4] Its inhibition can increase dopamine levels, which is beneficial in conditions like Parkinson's disease. Furthermore, MAO-B activity contributes to oxidative stress through the production of hydrogen peroxide, and its inhibition is being investigated for potential neuroprotective effects.[5]
-
Antioxidant and Free Radical Scavenging Properties: Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative diseases. THIQ compounds have been shown to possess antioxidant properties, helping to neutralize harmful reactive oxygen species (ROS).[6][7]
-
Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium levels is a common pathway leading to neuronal apoptosis. Some THIQ derivatives have been shown to inhibit excessive calcium influx, thereby protecting neurons from excitotoxicity.
-
Anti-inflammatory Effects: Neuroinflammation, mediated by glial cells, plays a significant role in the progression of neurodegenerative diseases. Some quinoline derivatives have demonstrated anti-inflammatory activity.[6]
Visualizing the Neuroprotective Pathways of 6-Methyl-THIQ
The following diagram illustrates the putative signaling pathways through which this compound may exert its neuroprotective effects.
Caption: Putative neuroprotective mechanisms of 6-Methyl-THIQ.
In Vitro Neuroprotection Protocols
SH-SY5Y Cell Model of MPP+-Induced Neurotoxicity
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying Parkinson's disease, as these cells are sensitive to neurotoxins like MPP+, the active metabolite of MPTP.[4][8][9][10][11]
Objective: To evaluate the protective effect of this compound against MPP+-induced cell death in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MPP+ iodide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. A vehicle control (medium only) should be included.
-
Induction of Neurotoxicity: Add MPP+ to the wells to a final concentration of 1 mM.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assay (MTT):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
| Parameter | Recommended Range |
| SH-SY5Y Cell Density | 1x10^4 - 2x10^4 cells/well |
| 6-Methyl-THIQ Concentration | 1 - 100 µM (initial screen) |
| Pre-treatment Time | 1 - 2 hours |
| MPP+ Concentration | 0.5 - 2 mM |
| Incubation Time | 24 - 48 hours |
In Vivo Neuroprotection Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
The MPTP mouse model is a well-established preclinical model of Parkinson's disease that recapitulates many of the key pathological features of the human condition.[12][13][14][15][16]
Objective: To assess the neuroprotective effects of this compound in an MPTP-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound
-
MPTP hydrochloride
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, pole test)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) or vehicle (saline) daily for 7-14 days.
-
-
MPTP Induction: On day 8, administer MPTP (e.g., 20-30 mg/kg, i.p.) four times at 2-hour intervals.
-
Behavioral Testing:
-
Rotarod Test: Assess motor coordination and balance at baseline and at specific time points after MPTP administration.
-
Pole Test: Measure bradykinesia by recording the time taken for the mouse to turn and descend a vertical pole.
-
-
Neurochemical Analysis:
-
At the end of the experiment, sacrifice the animals and dissect the striatum and substantia nigra.
-
Measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
-
Immunohistochemistry:
-
Perfuse a separate cohort of animals and prepare brain sections.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
| Parameter | Recommended Range |
| Mouse Strain | C57BL/6 |
| 6-Methyl-THIQ Dosage | 10 - 50 mg/kg (i.p.) |
| MPTP Dosage | 20 - 30 mg/kg (i.p.) x 4 doses |
| Duration of Treatment | 7 - 14 days |
6-OHDA-Induced Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is another widely used model of Parkinson's disease that involves the unilateral injection of this neurotoxin into the medial forebrain bundle or striatum.[3][17][18][19][20][21][22]
Objective: To investigate the neuroprotective potential of this compound in a 6-OHDA-lesioned rat model.
Protocol:
-
Stereotaxic Surgery: Anesthetize rats and unilaterally inject 6-OHDA into the medial forebrain bundle.
-
Drug Treatment: Administer this compound or vehicle daily, starting either before or after the 6-OHDA lesion.
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: Measure the net rotations over a set period to assess the extent of the dopaminergic lesion.
-
-
Post-mortem Analysis: Perform neurochemical and immunohistochemical analyses as described for the MPTP model.
Workflow for In Vivo Neuroprotective Study
Caption: A typical experimental workflow for in vivo neuroprotection studies.
Additional In Vitro Assays
MAO-B Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of the MAO-B enzyme.[23][24][25][26]
Principle: A fluorometric assay that detects the production of hydrogen peroxide, a byproduct of MAO-B activity.
Brief Protocol:
-
Incubate recombinant human MAO-B enzyme with various concentrations of this compound.
-
Add a suitable substrate (e.g., tyramine or benzylamine) and a probe that fluoresces in the presence of H2O2.
-
Measure the fluorescence intensity over time to determine the rate of reaction.
-
Calculate the IC50 value of the compound.
Antioxidant Activity Assays
These assays quantify the free radical scavenging capacity of the compound.[27][28][29]
Examples:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to donate an electron to the stable DPPH radical.
-
CUPRAC (CUPric Reducing Antioxidant Capacity) Assay: Based on the reduction of Cu(II) to Cu(I) by the antioxidant.[27]
Calcium Imaging
This technique allows for the real-time visualization of changes in intracellular calcium concentrations in response to a stimulus.[30][31][32][33][34]
Principle: Use of fluorescent calcium indicators (e.g., Fura-2 AM) that change their fluorescence properties upon binding to calcium.
Brief Protocol:
-
Load cultured neurons (e.g., primary cortical neurons or SH-SY5Y cells) with a calcium indicator dye.
-
Pre-treat the cells with this compound.
-
Induce an increase in intracellular calcium using a stimulus (e.g., glutamate or high potassium).
-
Measure the changes in fluorescence intensity using a fluorescence microscope.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for investigating the neuroprotective potential of this compound. The multifaceted nature of its proposed mechanisms of action makes it an exciting candidate for further research in the context of neurodegenerative diseases. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in a broader range of preclinical models. The optimization of dosing regimens and the investigation of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a therapeutic agent.
References
-
Conduct Science. (2019, September 13). 6-OHDA rat models. Retrieved from [Link]
- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP+. Journal of Neural Transmission, 121(4), 347–357.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 639–661.
- Plotnikov, E., Tsybulnikov, S., Ermakova, E., Lin, N., Kondratenko, E., Zherebtsov, E., & Klimenko, A. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14361.
-
Peana, A. T., Muggironi, G., & Fois, G. (2017). Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S)-norcoclaurine), (1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol) (Higenamine) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), (S)-1-MeTIQ, (R)-1-MeTIQ, as well as N-methyl-tetrahydroisoquinoline (N-methyl-TIQ). ResearchGate. Retrieved from [Link]
- Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., & Michaluk, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864–872.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
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Application of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in Parkinson's disease research
An Application Guide for Researchers
The Application of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in Parkinson's Disease Research
Prepared by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ), a promising endogenous compound, in the context of Parkinson's disease (PD) research. We will delve into its mechanisms of action and provide robust, field-proven protocols for its application in both in vitro and in vivo models of PD.
Introduction: The Scientific Imperative for Novel Neuroprotective Agents in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized primarily by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal death leads to a cascade of downstream effects, including mitochondrial dysfunction, heightened oxidative stress, and excitotoxicity, culminating in the hallmark motor symptoms of PD. Current therapies primarily offer symptomatic relief, making the exploration of disease-modifying, neuroprotective compounds a critical research priority.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has emerged as a compound of significant interest. It is an endogenous amine found in the mammalian brain that, unlike some of its structural analogs which can be neurotoxic, demonstrates a remarkable capacity to prevent parkinsonism in preclinical models[1][2]. Its ability to counteract the effects of well-established neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone positions it as a valuable tool for dissecting disease mechanisms and as a potential therapeutic lead[3][4].
This guide provides the scientific rationale and detailed methodologies to effectively investigate the neuroprotective properties of 1MeTIQ hydrochloride.
Section 1: The Multi-Faceted Mechanism of 1MeTIQ Neuroprotection
Understanding the "why" behind 1MeTIQ's protective effects is fundamental to designing meaningful experiments. The compound does not act through a single pathway but rather engages several key pathological processes implicated in PD.
The "Shielding Effect" on Mitochondrial Complex I
A primary driver of cell death in many PD models is the inhibition of Complex I in the mitochondrial electron transport chain. The neurotoxin metabolite MPP+ (1-methyl-4-phenylpyridinium) potently blocks this complex, leading to a catastrophic failure of ATP synthesis and a surge in reactive oxygen species (ROS) production[5][6].
Causality: 1MeTIQ has been shown to prevent this MPP+-induced inhibition of mitochondrial respiration.[3] Intriguingly, this is not due to direct antioxidant activity at this stage but is hypothesized to be a "shielding effect," whereby 1MeTIQ protects the energetic machinery from the toxin's assault, thus preventing metabolic collapse.[3] This direct intervention at the bioenergetic core of the cell is a cornerstone of its neuroprotective profile.
Caption: 1MeTIQ's protective 'shielding' of Mitochondrial Complex I from MPP+ toxicity.
Reversible Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in neurotransmitter metabolism. In the context of PD, MAO-B is particularly relevant as it metabolizes dopamine, a process that generates hydrogen peroxide and contributes to oxidative stress.[7] Furthermore, MAO-B is responsible for the bioactivation of the pro-toxin MPTP into the toxicant MPP+ in glial cells.[8]
Causality: 1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[4] This inhibition serves two protective purposes:
-
It reduces the metabolic breakdown of dopamine, thereby decreasing the endogenous production of ROS in surviving neurons.
-
In the MPTP model, it directly blocks the conversion of the pro-toxin to its active, neuron-killing form.
Scavenging of Free Radicals and Anti-Excitotoxic Properties
Beyond its specific actions on mitochondria and MAO, 1MeTIQ exhibits broader protective activities.
-
Free Radical Scavenging: The compound can directly neutralize harmful free radicals, providing an additional layer of defense against the oxidative stress that is characteristic of PD.[4][9]
-
Anti-Excitotoxicity: Glutamate-mediated excitotoxicity contributes to neuronal death in neurodegenerative diseases. 1MeTIQ has been shown to prevent glutamate-induced cell death, potentially through interaction with NMDA receptors, and to inhibit the release of excitatory amino acids in vivo.[9]
Caption: The multi-target neuroprotective mechanisms of 1MeTIQ against key PD pathologies.
Section 2: In Vitro Protocols for Assessing 1MeTIQ Neuroprotection
The human neuroblastoma SH-SY5Y cell line is the workhorse for initial screening of potential neuroprotective compounds.[10] Its human origin, ease of culture, and ability to be differentiated into a more mature, dopaminergic-like phenotype make it an ideal starting point.[11]
Experimental Workflow: In Vitro Assessment
The following diagram outlines the logical flow of a typical in vitro experiment to test the efficacy of 1MeTIQ.
Caption: Workflow for assessing 1MeTIQ neuroprotection in a cell-based PD model.
Protocol: Culture and Differentiation of SH-SY5Y Cells
Rationale: Undifferentiated SH-SY5Y cells are proliferative and have an immature phenotype. Differentiation using agents like Retinoic Acid (RA) causes cell cycle arrest and promotes the development of a more mature, neuron-like state with enhanced susceptibility to dopaminergic toxins, providing a more disease-relevant model.[10]
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM/F12 supplemented with 1% FBS and 1% Penicillin-Streptomycin.
-
Retinoic Acid (RA) stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Standard Culture: Maintain SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C, 5% CO₂.[11] Passage cells when they reach 80-90% confluency.
-
Seeding for Experiment: Plate cells in the desired format (e.g., 96-well plates for viability assays) at a density of approximately 1 x 10⁵ cells/cm². Allow cells to adhere for 24 hours in Complete Growth Medium.
-
Initiate Differentiation: Aspirate the medium and replace it with Differentiation Medium containing 10 µM RA.
-
Expert Tip: RA is light-sensitive. Protect it from light during preparation and incubation.
-
-
Incubation: Incubate the cells for 5-7 days, replacing the RA-containing medium every 2-3 days. Visually confirm morphological changes (e.g., neurite outgrowth).
Protocol: MPP+ Toxicity and 1MeTIQ Neuroprotection Assay
Rationale: This protocol establishes an acute model of dopaminergic neurotoxicity to test if pre-treatment with 1MeTIQ can prevent cell death. A dose-response curve for both MPP+ and 1MeTIQ is essential for robust data.
Procedure:
-
Prepare Reagents:
-
Prepare a range of 1MeTIQ hydrochloride concentrations in Differentiation Medium.
-
Prepare a range of MPP+ iodide concentrations in Differentiation Medium.
-
Self-Validation: Always include a vehicle control (medium only) for both 1MeTIQ and MPP+.
-
-
1MeTIQ Pre-treatment: After the differentiation period, aspirate the medium and add the various concentrations of 1MeTIQ (or vehicle) to the appropriate wells.
-
Incubation: Incubate for 1-2 hours. This allows the compound to enter the cells and engage its targets before the toxic insult.
-
MPP+ Insult: Add the various concentrations of MPP+ directly to the wells already containing 1MeTIQ.
-
Expert Tip: For initial experiments, a common concentration range for MPP+ is 0.5-2 mM, but this must be optimized for your specific cell line and conditions.
-
-
Final Incubation: Incubate for 24-48 hours.
-
Endpoint Analysis: Proceed to measure outcomes. The most common and robust initial screen is a cell viability assay.
Endpoint Protocol: MTT Cell Viability Assay
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Aspirate the medium and add DMSO to each well to dissolve the crystals.
-
Read the absorbance at ~570 nm using a plate reader.
-
Data Interpretation: Express results as a percentage of the vehicle-treated control group. A successful neuroprotective effect will show a significant increase in viability in the 1MeTIQ + MPP+ group compared to the MPP+ only group.
| Reagent | Typical Concentration Range | Rationale / Reference |
| Retinoic Acid (RA) | 10 µM | Induces neuronal differentiation.[10] |
| MPP+ Iodide | 0.5 - 2 mM (must be optimized) | Active toxin that inhibits Complex I.[12] |
| 1MeTIQ HCl | 10 - 200 µM | Effective range for neuroprotection in vitro.[1] |
Section 3: In Vivo Protocols for Validating 1MeTIQ Efficacy
While in vitro models are excellent for screening, validation in a whole-animal model is crucial. The MPTP mouse model is the gold standard for this purpose due to its specific toxicity towards dopaminergic neurons, which closely mimics the primary pathology of PD.[8]
Mechanism of MPTP Toxicity In Vivo
Causality: The pro-toxin MPTP is systemically administered and, being lipophilic, readily crosses the blood-brain barrier. In the brain, it is taken up by astrocytes and metabolized by MAO-B into the toxic cation MPP+.[5] MPP+ is then released and selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). Once inside, it accumulates in mitochondria and inhibits Complex I, leading to cell death.[5]
Caption: The bioactivation and selective toxicity pathway of MPTP in the brain.
Protocol: MPTP-Induced Parkinsonism and 1MeTIQ Protection
Safety: MPTP is a potent human neurotoxin. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection. All waste must be disposed of as hazardous.
Animals: C57BL/6 mice are commonly used as they are highly susceptible to MPTP toxicity.
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle, MPTP + Vehicle, MPTP + 1MeTIQ).
-
1MeTIQ Administration: Administer 1MeTIQ hydrochloride (e.g., 25-50 mg/kg, intraperitoneal injection) or vehicle daily for the duration of the study. Start pre-treatment 3-7 days before the first MPTP injection.
-
MPTP Induction (Sub-acute Regimen):
-
Administer MPTP hydrochloride (e.g., 20-25 mg/kg, i.p.) once daily for 5 consecutive days.[1]
-
Administer 1MeTIQ approximately 30-60 minutes before each MPTP injection.
-
-
Post-Toxin Period: Continue daily 1MeTIQ administration for 7-21 days after the final MPTP injection to allow for the full development of the lesion and to test for restorative effects.
-
Endpoint Analysis: Perform behavioral testing followed by tissue collection for neurochemical and histological analysis.
Endpoint Analysis: Behavioral and Neurochemical Outcomes
Behavioral Protocol: Pole Test Rationale: This test assesses bradykinesia and motor coordination, which are impaired in parkinsonian mice.
-
Place the mouse head-up at the top of a vertical wooden pole with a rough surface.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base (T-total).
-
Data Interpretation: MPTP-treated mice will show significantly longer T-turn and T-total times. An effective 1MeTIQ treatment will significantly reduce these times compared to the MPTP-only group.
Neurochemical Protocol: Striatal Dopamine Measurement by HPLC Rationale: The most direct measure of dopaminergic terminal damage is the depletion of dopamine (DA) and its metabolites in the striatum.
-
Euthanize animals and rapidly dissect the striata on ice.
-
Homogenize the tissue in an appropriate buffer.
-
Perform protein precipitation.
-
Analyze the supernatant using HPLC with electrochemical detection to quantify DA, DOPAC, and HVA levels.
-
Data Interpretation: MPTP causes a profound reduction (>70%) in striatal DA.[1] Successful neuroprotection by 1MeTIQ will result in a significant preservation of DA levels.[1]
Histological Protocol: Tyrosine Hydroxylase (TH) Immunohistochemistry Rationale: TH is the rate-limiting enzyme in dopamine synthesis. Staining for TH-positive neurons in the substantia nigra allows for direct quantification of dopaminergic neuron survival.
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Dissect the brain and process for cryosectioning or paraffin embedding.
-
Perform standard immunohistochemistry on sections containing the substantia nigra using an anti-TH antibody.
-
Use stereology to perform an unbiased count of TH-positive cells.
-
Data Interpretation: MPTP will cause a significant loss of TH-positive neurons. 1MeTIQ treatment is expected to significantly increase the number of surviving TH-positive neurons.
| Parameter | Typical Regimen (C57BL/6 Mice) | Rationale / Reference |
| MPTP HCl | 20-30 mg/kg, i.p., daily for 5 days | Standard sub-acute model to induce significant DA neuron loss.[1] |
| 1MeTIQ HCl | 25-50 mg/kg, i.p., daily | Effective dose range for in vivo neuroprotection.[1] |
Conclusion
1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a powerful research compound for investigating the core pathological mechanisms of Parkinson's disease. Its multi-target neuroprotective profile—encompassing mitochondrial shielding, MAO inhibition, and antioxidant activity—makes it a compelling subject for study. The protocols detailed in this guide provide a robust framework for researchers to explore its potential, from initial cell-based screening to validation in the gold-standard MPTP animal model. By applying these methodologies with a clear understanding of the underlying scientific rationale, the research community can further elucidate the therapeutic promise of 1MeTIQ and related compounds.
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- 9. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. accegen.com [accegen.com]
- 12. Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α‐Synuclein Using Wharton's Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a Versatile Building Block for Pharmaceutical Synthesis
Preamble: The Strategic Value of the Tetrahydroisoquinoline (THIQ) Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, particularly isoquinoline alkaloids, and synthetic pharmaceuticals.[1][2] Compounds containing the THIQ framework exhibit a vast range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties, and have been pivotal in developing agents for neurodegenerative disorders.[3][4][5]
6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a particularly valuable building block. The methyl group at the 6-position provides a subtle yet significant electronic modification to the aromatic ring, influencing the molecule's lipophilicity, metabolic stability, and interaction with biological targets. As a stable hydrochloride salt, it offers excellent shelf-life and handling characteristics. This document provides a detailed guide for researchers, elucidating the core applications and providing robust protocols for the synthetic manipulation of this versatile intermediate.
Physicochemical Profile and Handling
Before its use in synthesis, it is critical to understand the properties of the starting material. The hydrochloride salt form enhances stability and solubility in polar solvents but requires a deprotonation step before the secondary amine can act as a nucleophile.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄ClN | Derived |
| Molecular Weight | 183.68 g/mol | Derived |
| Appearance | White to off-white solid | [6] (by analogy) |
| CAS Number | 110941-89-0 | - |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | General knowledge |
| Storage | Store at -20°C, sealed, away from moisture | [6] |
Handling Considerations:
-
Hygroscopicity: As a salt, the compound can be hygroscopic. Store in a desiccator and handle under an inert atmosphere (e.g., Nitrogen or Argon) for moisture-sensitive reactions.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.
Core Synthetic Application: N-Alkylation for Derivative Synthesis
One of the most fundamental and powerful transformations of 6-Methyl-THIQ is the functionalization of the secondary amine at the N-2 position. N-alkylation introduces substituents that can modulate pharmacological activity, improve pharmacokinetic properties, or serve as handles for further chemical elaboration.
This section details a general yet robust protocol for the N-alkylation of this compound with an exemplary alkyl halide (benzyl bromide).
Workflow for N-Alkylation
Caption: General workflow for N-alkylation of 6-Methyl-THIQ.
Detailed Experimental Protocol: Synthesis of 2-Benzyl-6-methyl-1,2,3,4-tetrahydroisoquinoline
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Benzyl bromide (1.1 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.00 g, 5.44 mmol) and anhydrous potassium carbonate (e.g., 1.88 g, 13.6 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 25 mL) to the flask. Stir the suspension vigorously for 15 minutes at room temperature.
-
Scientist's Note: The initial stirring with K₂CO₃ is crucial. It neutralizes the hydrochloride salt to liberate the free secondary amine, which is the active nucleophile. K₂CO₃ is a suitable base as it is strong enough for deprotonation but generally does not cause significant side reactions. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
-
Addition of Electrophile: Add benzyl bromide (e.g., 0.71 mL, 5.98 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with a small amount of ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate (e.g., 50 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Scientist's Note: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to afford the pure N-benzylated product.
Mechanism & Scientific Rationale
The N-alkylation proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.
Caption: Sₙ2 mechanism for N-alkylation of 6-Methyl-THIQ.
-
Deprotonation: The hydrochloride salt is first neutralized by a base (K₂CO₃) to generate the free secondary amine. The lone pair on the nitrogen atom is now available for nucleophilic attack.
-
Nucleophilic Attack: The nucleophilic nitrogen of the 6-Methyl-THIQ attacks the electrophilic carbon of the benzyl bromide.
-
Concerted Transition State: The reaction proceeds through a concerted transition state where the N-C bond is forming concurrently as the C-Br bond is breaking.
-
Product Formation: The reaction results in the formation of the N-benzylated THIQ derivative and a bromide salt.
Characterization of the Synthesized Product
Validation of the product structure is essential. Standard analytical techniques should be employed:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Successful benzylation will be confirmed by the appearance of a new singlet for the benzylic protons (-CH₂-Ph) typically around 3.6-3.8 ppm and new aromatic signals corresponding to the benzyl group (7.2-7.4 ppm). The signals for the THIQ core protons will also shift slightly.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show new signals for the benzylic carbon and the carbons of the benzyl aromatic ring.
-
MS (Mass Spectrometry): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the N-benzylated product (C₁₇H₁₉N, Exact Mass: 237.15).
Conclusion
This compound is a highly effective and strategically important building block in pharmaceutical synthesis. Its straightforward functionalization at the N-2 position, as demonstrated by the robust N-alkylation protocol provided, allows for the rapid generation of diverse libraries of THIQ analogs. These derivatives are crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents targeting a wide array of diseases.[1][2] The principles and protocols outlined in this note provide a solid foundation for researchers to confidently and efficiently utilize this valuable synthetic intermediate.
References
-
Chem-Impex. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Sagan, F., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4988.
- Deore, J. P., & De, M. (2023). Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. Organic & Biomolecular Chemistry, 21, 9049-9053.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 12254-12287.
- Patel, R., & Tandel, H. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmacy and Pharmaceutical Research, 12(3), 136-153.
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Retrieved from [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 12254-12287.
- Kashdan, D. S., Schwartz, J. A., & Rapoport, H. (1982). Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(15), 2638–2643.
- Alajarin, R., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1535-1543.
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]
- Hong, S., & Kim, J. (2018). The Pictet-Spengler Reaction Updates Its Habits. Journal of Organic Chemistry, 83(15), 7937–7947.
-
Al-Hussain, S. A., & Al-Obaydi, J. A. (2021). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Shevchenko, N. E., et al. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. Retrieved from [Link]
- Neiman, Z., & Bergmann, F. (1965). The Course of N‐Alkylation of 6‐Methylmercaptopurines. Israel Journal of Chemistry, 3(5), 161–172.
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
- Newton, C. G., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7072-7086.
-
The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2. Retrieved from [Link]
-
Wang, L., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][7]naphthyrin-5(6H). Tetrahedron, 72(40), 6061-6066.
-
Chemistry Student. (2022, February 5). Bischler-Napieralski Reaction [Video]. YouTube. Retrieved from [Link]
- Sharma, A., & Kumar, V. (2019). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Isoquinolines: Chemistry and Biological Activities.
-
Majumdar, S. (2011). N-Demethylation of Alkaloids. ResearchGate. Retrieved from [Link]
-
Orlewska, C., et al. (2016). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... ResearchGate. Retrieved from [Link]
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- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. medchemexpress.com [medchemexpress.com]
- 7. 6-Methyl-1,2,3,4-tetrahydroquinoline | 91-61-2 | Benchchem [benchchem.com]
Application Note: High-Sensitivity LC-MS/MS Profiling of Tetrahydroisoquinolines (TIQs) in Biological Matrices
Executive Summary
Tetrahydroisoquinolines (TIQs), particularly 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol), are endogenous alkaloids with significant implications in neurodegenerative pathology, specifically Parkinson’s disease (PD) and alcoholism.[1][2][3] Their analysis in biological matrices (plasma, brain tissue, CSF) is complicated by low endogenous concentrations (pg/mL range) , isomeric complexity (R/S enantiomers), and poor ionization efficiency due to their simple secondary amine structures.
This guide provides two distinct, field-validated protocols:
-
Direct High-Throughput Profiling: For rapid quantification of TIQ and 1-MeTIQ using Solid Phase Extraction (SPE).
-
Enantioselective Derivatization: A high-sensitivity workflow using Pentafluorobenzyl (PFB) derivatization to resolve Salsolinol enantiomers, critical for distinguishing metabolic origin (enzymatic vs. non-enzymatic).
Methodological Strategy: The "Why" Behind the Protocol
The Ionization Challenge
Simple TIQs lack high proton affinity sites beyond the secondary amine, leading to poor sensitivity in standard ESI+ modes. Furthermore, catechol-TIQs (like Salsolinol) are prone to on-column oxidation.
-
Strategic Choice: For general TIQs, we utilize ammonium formate buffers to stabilize ionization. For Salsolinol, we employ chemical derivatization to introduce hydrophobic moieties (PFB or Dansyl), enhancing both retention on C18 phases and ionization efficiency by 10-100 fold.
The Isomer Challenge
Salsolinol exists as R and S enantiomers.[4] The R-enantiomer is predominantly formed enzymatically in the brain, while the S-enantiomer is often dietary or formed via non-enzymatic Pictet-Spengler condensation.
-
Strategic Choice: Standard C18 columns cannot separate these. We utilize a chiral derivatization or chiral stationary phase approach to validate biological provenance.
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate sample preparation and analytical workflow.
Figure 1: Decision tree for selecting between Direct SPE (Protocol A) and Derivatization (Protocol B) workflows.
Protocol A: Direct Quantification of TIQ & 1-MeTIQ
Applicability: Routine screening of basic TIQ structures in plasma or brain homogenate.
Reagents & Materials[2][5][6][7][8]
-
Internal Standard (IS): 1-MeTIQ-d4 or Debrisoquine.[5]
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or equivalent), 30 mg/1 mL.
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 6.5).
-
Mobile Phase B: Methanol (LC-MS grade).
Step-by-Step Procedure
-
Sample Pre-treatment:
-
Plasma: Mix 200 µL plasma with 20 µL IS solution. Add 200 µL 2% Formic Acid. Vortex.
-
Brain Tissue: Homogenize 100 mg tissue in 0.1 M Perchloric Acid (to precipitate proteins and stabilize amines). Centrifuge at 15,000 x g for 20 min. Collect supernatant. Neutralize with dilute NaOH to pH ~6.0 prior to SPE.
-
-
Solid Phase Extraction (SPE):
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Apply pre-treated sample.
-
Wash 1: 1 mL 2% Formic Acid (removes acidic interferences).
-
Wash 2: 1 mL Methanol (removes neutrals; Critical: TIQs are basic, they retain on the cation exchange sites).
-
Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.
-
-
Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Conditions[3][5][6][9]
-
Column: Phenyl-Hexyl or 5CN-MS (150 x 2.1 mm, 3 µm). Note: Phenyl phases provide superior selectivity for the isoquinoline ring system compared to C18.
-
Flow Rate: 0.25 mL/min.
-
Gradient: 10% B to 90% B over 8 minutes.
MRM Transitions (ESI+):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanism |
| TIQ | 134.1 | 91.1 | 25 | Ring contraction (Tropylium ion) |
| TIQ (Qual) | 134.1 | 117.1 | 15 | Loss of NH3 |
| 1-MeTIQ | 148.1 | 131.1 | 20 | Loss of NH3 |
| 1-MeTIQ-d4 | 152.1 | 135.1 | 20 | Internal Standard |
Protocol B: High-Sensitivity Salsolinol Analysis (PFB Derivatization)
Applicability: Quantifying trace levels of Salsolinol and separating R/S enantiomers.[1][2][6]
Mechanism
Pentafluorobenzyl (PFB) bromide reacts with the phenolic hydroxyls and the secondary amine. The bulky, electron-withdrawing PFB groups increase retention on chiral columns and significantly boost ionization efficiency.
Step-by-Step Procedure
-
Derivatization:
-
To 100 µL of sample (or SPE eluate from Protocol A), add 50 µL of Carbonate Buffer (0.5 M, pH 9.0).
-
Add 100 µL of PFB-Bromide solution (10% in Acetonitrile).
-
Incubate: 60°C for 30 minutes. Sealed vial (PFB-Br is lachrymatory; use fume hood).
-
-
Extraction of Derivative:
-
Add 500 µL n-Hexane. Vortex vigorously for 2 minutes.
-
Centrifuge and transfer the upper organic layer to a fresh vial.
-
Evaporate hexane and reconstitute in 50 µL ACN/Water (50:50).
-
LC-MS/MS Conditions[3][5][6][9]
-
Column: Chiralpak AD-RH or equivalent Cyclodextrin-based column (150 x 2.1 mm).
-
Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (with 0.1% Formic Acid).
-
Separation: The PFB-derivatives of (R)- and (S)-Salsolinol will typically resolve with a resolution (Rs) > 1.5.
MRM Transitions (ESI+):
-
Salsolinol-PFB: The derivative typically forms a singly charged ion.
-
Transition: m/z 540.1 (Tris-PFB-Salsolinol)
181.1 (Salsolinol core + H) or specific PFB loss fragments (m/z 181 is often the specific fragment monitored after losing the PFB moieties). -
Note: If using Dansyl Chloride instead (alternative reagent), monitor m/z 171 (Dansyl fragment) as the product ion.
Data Presentation & Validation Criteria
Linearity & Range
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | R² Requirement |
| TIQ | 0.1 – 100 | 0.1 | > 0.995 |
| 1-MeTIQ | 0.05 – 50 | 0.05 | > 0.995 |
| Salsolinol | 0.01 – 10 | 0.01 (10 pg/mL) | > 0.990 |
Matrix Effects
Matrix effect (ME) must be evaluated by comparing the slope of calibration curves in solvent vs. biological matrix.
-
Acceptance: -15% to +15%.[7] If ME > 20%, switch to Stable Isotope Dilution (using deuterated standards for every analyte).
Troubleshooting & Pitfalls
-
"Mountain-Shape" Background:
-
Cause: In Protocol A, endogenous amines and lipids can co-elute, causing broad background elevation.
-
Fix: Implement the "Wash 2" (Methanol) step in SPE strictly. TIQs are strongly basic and will not elute with neutral methanol, allowing cleaner removal of lipid interferences.
-
-
Salsolinol Oxidation:
-
Cause: Catechol moiety oxidizes rapidly at pH > 7.
-
Fix: Always add antioxidant (e.g., Sodium Metabisulfite or Ascorbic Acid) to the lysis buffer/plasma immediately upon collection.
-
-
Carryover:
-
Cause: TIQs stick to stainless steel.
-
Fix: Use a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid.
-
References
-
Quantification of TIQ and 1-MeTIQ: "Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples." Journal of the Japanese Society for Biomedical Mass Spectrometry, 2023. Link
-
Salsolinol Enantiomers: "Simultaneous Determination of Salsolinol Enantiomers and Dopamine in Human Plasma and Cerebrospinal Fluid by Chemical Derivatization Coupled to Chiral Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry." Analytical Chemistry, 2007.[1] Link
-
Dansyl Derivatization: "Targeted quantification of amino acids by dansylation." NIH / PMC, 2014. Link
-
Neurotoxicology Context: "Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine... by LC–MS/MS." Forensic Toxicology, 2024. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simultaneous determination of salsolinol enantiomers and dopamine in human plasma and cerebrospinal fluid by chemical derivatization coupled to chiral liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of endogenous tetrahydroisoquinoline salsolinol in peripheral blood mononuclear cells by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
- 6. Simultaneous determination of salsolinol enantiomers and dopamine in human plasma and cerebrospinal fluid by chemical derivatization coupled to chiral liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
Protocol for N-Methylation of Tetrahydroisoquinolines: A Detailed Guide for Researchers
Introduction: The Significance of N-Methylated Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in a vast array of natural products and pharmacologically active molecules.[1] These compounds exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[2][3] N-methylation of the secondary amine within the THIQ framework is a critical chemical modification that can significantly modulate a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4] For instance, N-methylated THIQs are implicated in neuroprotective mechanisms and have been investigated for their therapeutic potential in neurodegenerative diseases like Parkinson's disease.[5][6]
This application note provides a comprehensive and practical guide for the N-methylation of tetrahydroisoquinolines, with a primary focus on the robust and widely utilized Eschweiler-Clarke reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for the synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline, and discuss the essential techniques for product purification and characterization.
Choosing the Right Tool for the Job: An Overview of N-Methylation Strategies
Several methods exist for the N-methylation of secondary amines like tetrahydroisoquinoline. A brief comparison is provided below to aid in selecting the most appropriate method for your research needs.
| Method | Reagents | Advantages | Disadvantages |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High yield, avoids quaternization, readily available and inexpensive reagents.[7] | Requires heating, potential for side reactions with sensitive functional groups. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Milder conditions, broader substrate scope for N-alkylation.[8] | May require inert atmosphere, reducing agents can be toxic and moisture-sensitive. |
| Direct Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Simple procedure.[8] | Risk of over-alkylation to form quaternary ammonium salts, alkylating agents can be toxic. |
For the straightforward and efficient N-methylation of the tetrahydroisoquinoline core, the Eschweiler-Clarke reaction stands out as a reliable and scalable method.
The Eschweiler-Clarke Reaction: A Mechanistic Deep Dive
The Eschweiler-Clarke reaction is a classic organic transformation that methylates a primary or secondary amine using an excess of formaldehyde and formic acid.[9][10] A key advantage of this reaction is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[10]
The reaction proceeds through a two-step mechanism:
-
Iminium Ion Formation: The secondary amine of the tetrahydroisoquinoline nucleophilically attacks formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to generate a transient, electrophilic iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the desired N-methylated tertiary amine. This step is irreversible due to the formation of carbon dioxide gas.[9]
Reaction Mechanism: Eschweiler-Clarke N-Methylation ```dot digraph "Eschweiler-Clarke Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];
THIQ [label="Tetrahydroisoquinoline (Secondary Amine)"]; Formaldehyde [label="Formaldehyde"]; Hemiaminal [label="Hemiaminal Intermediate"]; Iminium [label="Iminium Ion"]; Formic_Acid [label="Formic Acid"]; N_Methyl_THIQ [label="N-Methyl-Tetrahydroisoquinoline (Tertiary Amine)"]; CO2 [label="CO2"]; Protonated_Amine [label="Protonated Tertiary Amine"];
THIQ -> Hemiaminal [label="+ Formaldehyde"]; Hemiaminal -> Iminium [label="- H2O"]; Iminium -> Protonated_Amine [label="+ Formic Acid (Hydride Transfer)"]; Protonated_Amine -> N_Methyl_THIQ [label="- H+"]; Protonated_Amine -> CO2 [style=invis];
{rank=same; THIQ; Formaldehyde;} {rank=same; Hemiaminal;} {rank=same; Iminium; Formic_Acid;} {rank=same; Protonated_Amine;} {rank=same; N_Methyl_THIQ; CO2;} }
Caption: A streamlined workflow for the N-methylation of tetrahydroisoquinoline.
Product Characterization
The identity and purity of the synthesized N-methyl-1,2,3,4-tetrahydroisoquinoline should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): δ (ppm) 7.15-7.05 (m, 4H, Ar-H), 3.58 (s, 2H, N-CH₂-Ar), 2.78 (t, J = 5.9 Hz, 2H, Ar-CH₂), 2.65 (t, J = 5.9 Hz, 2H, N-CH₂), 2.45 (s, 3H, N-CH₃).
-
¹³C NMR (125 MHz, CDCl₃): δ (ppm) 134.6, 133.9, 128.8, 126.3, 126.1, 125.6, 56.4, 51.1, 45.9, 29.1.
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Calculated for C₁₀H₁₄N⁺ [M+H]⁺: 148.1121; Found: 148.1120.
-
Electron Impact (EI-MS): A prominent molecular ion peak (M⁺) at m/z = 147 is expected. A characteristic fragmentation pattern involves the loss of a hydrogen radical to give a stable iminium ion at m/z = 146, which is often the base peak. Another significant fragment at m/z = 132 corresponds to the loss of a methyl group. [2]
Conclusion
The Eschweiler-Clarke reaction provides an efficient and reliable method for the N-methylation of tetrahydroisoquinolines, a crucial transformation in the synthesis of various biologically active compounds. This application note offers a detailed, field-proven protocol that can be readily implemented in a standard organic chemistry laboratory. By understanding the underlying mechanism and adhering to the outlined experimental and safety procedures, researchers can confidently synthesize and characterize N-methylated tetrahydroisoquinolines for their drug discovery and development endeavors.
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]
-
Eschweiler-Clarke reaction. Wikipedia. [Link]
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. [Link]
-
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage. [Link]
-
Formaldehyde Safety & Hazards. Lab Alley. [Link]
-
Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. National Institutes of Health. [Link]
-
Synthesis of 1,2,3,4-tetrahydroisoquinolines. American Chemical Society. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health. [Link]
-
Mass spectra of tetrahydroquinolines. Canadian Science Publishing. [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health. [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. American Chemical Society. [Link]
-
1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]
-
Reactivities of N-Methyl-tetrahydroisoquinoline (88) and... ResearchGate. [Link]
- 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
-
Formaldehyde: Hazards and Precautions. University of California, Berkeley. [Link]
-
1910.1048 App A - Substance Technical Guidelines for Formalin. Occupational Safety and Health Administration. [Link]
-
Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. National Institutes of Health. [Link]
-
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. CiNii. [Link]
-
Supporting Information Molecular Iodine Catalyzed Cross-Dehydrogenative Coupling Reaction between Two sp C-H Bonds using Hydroge. AWS. [Link]
-
FORMALDEHYDE SAFETY GUIDELINES. Concordia University. [Link]
-
Fragmentation in Mass Spectrometry. YouTube. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... ResearchGate. [Link]
Sources
- 1. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR [m.chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. laballey.com [laballey.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
In vitro assays for testing the biological activity of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Application Note: Comprehensive In Vitro Profiling of 6-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Executive Summary & Scientific Rationale
This compound (6-Me-THIQ) represents a specific structural analog within the tetrahydroisoquinoline (THIQ) class of endogenous amines. While its 1-methylated cousin (1-Me-TIQ) is extensively studied as a neuroprotectant and potential anti-addictive agent [1], and 6,7-dihydroxy derivatives (salsolinol) are investigated for neurotoxicity [6], the 6-methyl analog occupies a unique chemical space. The methyl substitution at the C6 position of the aromatic ring increases lipophilicity compared to the parent THIQ and potentially blocks metabolic hydroxylation at this site, altering its pharmacokinetic and pharmacodynamic profile.
This guide provides a modular screening workflow to define the biological activity of 6-Me-THIQ. The rationale is built on three established mechanisms of the THIQ scaffold:
-
MAO Interaction: THIQs can act as substrates (bioactivation to toxic cations) or inhibitors (neuroprotection) of Monoamine Oxidase [2].
-
Mitochondrial Bioenergetics: Many THIQs inhibit NADH-ubiquinone oxidoreductase (Complex I), a key pathway in Parkinsonian neurodegeneration [8].
-
Dopaminergic Modulation: THIQs interact with the Dopamine Transporter (DAT) and adrenergic receptors [4, 8].
Biological Mechanism & Screening Workflow
The following decision tree illustrates the logic for testing 6-Me-THIQ. We must first determine if the compound is metabolized by MAO into a potentially toxic cation (similar to MPP+) or if it inhibits the enzyme.
Figure 1: Screening cascade for THIQ derivatives. The pathway distinguishes between metabolic bioactivation (toxicity) and enzymatic inhibition (therapeutic potential).
Module A: Monoamine Oxidase (MAO) Interaction Profile
Objective: Determine if 6-Me-THIQ acts as a substrate (producing H₂O₂) or an inhibitor of recombinant human MAO-A and MAO-B. This is critical because N-methylated THIQs can be oxidized to isoquinolinium ions, which are potent neurotoxins [2].
Protocol 1: Fluorometric Amplex Red Assay
This assay couples the production of H₂O₂ (from MAO activity) to the oxidation of Amplex Red, yielding highly fluorescent resorufin.
Materials:
-
Recombinant Human MAO-A and MAO-B (Sigma or Corning).
-
Substrates: Tyramine (non-selective) or p-Tyramine.
-
Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish Peroxidase (HRP).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Experimental Steps:
-
Preparation: Dissolve 6-Me-THIQ in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in reaction buffer.
-
Substrate Mode (Testing for Bioactivation):
-
Mix 50 µL of MAO enzyme (1 U/mL) with 50 µL of 6-Me-THIQ dilutions.
-
Crucial Step: Do not add standard substrate (Tyramine). Here, 6-Me-THIQ is the potential substrate.
-
Add 100 µL of detection mix (200 µM Amplex Red + 1 U/mL HRP).
-
Incubate at 37°C for 30-60 minutes.
-
Read: Fluorescence (Ex/Em 530/590 nm).
-
Interpretation: Signal increase indicates 6-Me-THIQ is oxidized by MAO.
-
-
Inhibition Mode (Testing for Therapeutic Potential):
-
Incubate 50 µL MAO enzyme with 25 µL 6-Me-THIQ for 15 mins at 37°C.
-
Add 25 µL of Tyramine (at Km concentration: ~100 µM for MAO-A).
-
Add 100 µL detection mix.
-
Read: Fluorescence kinetic mode for 30 mins.
-
Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Data Output Format:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Substrate Activity (Vmax %) |
|---|---|---|---|
| Clorgyline (Ctrl) | 0.005 | >100 | N/A |
| Selegiline (Ctrl) | >100 | 0.02 | N/A |
| 6-Me-THIQ | [Experimental] | [Experimental] | [High/Low] |
Module B: Dopaminergic Neurotoxicity & Protection
Objective: Assess cytotoxicity in SH-SY5Y human neuroblastoma cells. This cell line is the standard for THIQ neurotoxicity as it expresses dopaminergic markers (TH, DAT) required for specific uptake [6, 8].
Protocol 2: Dual-Readout Viability Assay (MTT + LDH)
Using both metabolic activity (MTT) and membrane integrity (LDH) distinguishes between apoptosis and necrosis.
Materials:
-
SH-SY5Y cells (ATCC).
-
Differentiation Media: DMEM/F12 + 10 µM Retinoic Acid (differentiation enhances dopaminergic phenotype).
-
MTT Reagent (5 mg/mL in PBS).
-
LDH Cytotoxicity Detection Kit.
-
Positive Control: MPP+ (1-methyl-4-phenylpyridinium) or Rotenone.
Experimental Steps:
-
Seeding: Plate SH-SY5Y cells at 1 x 10^4 cells/well in 96-well plates. Differentiate with Retinoic Acid for 5-7 days prior to treatment.
-
Treatment:
-
Toxicity Screen: Treat cells with 6-Me-THIQ (10, 50, 100, 500 µM) for 24h and 48h.
-
Protection Screen: Pre-treat with 6-Me-THIQ (low dose: 1-10 µM) for 2 hours, then challenge with MPP+ (1 mM).
-
-
LDH Assay (Supernatant):
-
Transfer 50 µL culture supernatant to a new plate.
-
Add 50 µL LDH reaction mix. Incubate 30 min in dark.
-
Read Absorbance at 490 nm.
-
-
MTT Assay (Cell Layer):
-
Add MTT to original cells (final 0.5 mg/mL). Incubate 3 hours at 37°C.
-
Remove media. Dissolve formazan crystals in 150 µL DMSO.
-
Read Absorbance at 570 nm.
-
Self-Validating Check:
-
If MTT decreases but LDH remains low, the compound causes growth arrest or early apoptosis.
-
If both change simultaneously, it indicates acute necrosis.
-
Reference Check: 1-Me-TIQ typically shows neuroprotection in this model [1], whereas di-hydroxy derivatives (salsolinol) are toxic [6]. 6-Me-THIQ's profile will likely depend on its ability to enter the mitochondria.
Module C: Mitochondrial Complex I Analysis
Objective: THIQs are structural analogs of MPTP/MPP+ and often inhibit Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and ROS generation [8].
Protocol 3: Spectrophotometric Complex I Assay
Materials:
-
Isolated mitochondria (from rat brain or liver) or permeabilized SH-SY5Y cells.
-
NADH (Donor).
-
Decylubiquinone (Acceptor).
-
Rotenone (Specific inhibitor control).
Experimental Steps:
-
Reaction Mix: 25 mM Potassium Phosphate (pH 7.2), 5 mM MgCl2, 2 mM KCN (to block Complex IV), 2.5 mg/mL BSA.
-
Activation: Add 20 µg mitochondrial protein. Incubate 2 min.
-
Start: Add 6-Me-THIQ (various concentrations) and 100 µM NADH.
-
Initiate: Add 60 µM Decylubiquinone.
-
Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) for 5 minutes.
-
Correction: Add Rotenone (10 µM) at the end to determine Rotenone-sensitive activity.
-
Calculation: Activity = (Rate_total - Rate_rotenone).
-
References
-
Antkiewicz-Michaluk, L., et al. (2013).[1] "1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action: New Vistas of Therapeutic Application." Neurotoxicity Research.
-
Naoi, M., et al. (1995). "Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase." Brain Research.
- Storch, A., et al. (2002). "Physiological and pathological effects of 1,2,3,4-tetrahydroisoquinoline and its derivatives in the central nervous system." Neurotoxicology.
- McNaught, K.S., et al. (1996). "Effects of isoquinoline derivatives, structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Gray, R., et al. (2009). "Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists."[2] Bioorganic & Medicinal Chemistry.
-
Wanpen, S., et al. (2004). "Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells." Toxicology in Vitro.
-
Haikou, T., et al. (2021). "Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors." Molecules.
-
Suzuki, K., et al. (1992). "Cytotoxicity of endogenous isoquinolines to human dopaminergic neuroblastoma SH-SY5Y cells." Neuroscience Letters.
Sources
- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacological Profiling & Neurotoxicity Screening of 6-Methyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ)
This Application Note is designed for researchers investigating the pharmacological profile of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Me-THIQ) . Given the structural homology of tetrahydroisoquinolines (TIQs) to both neurotoxicants (e.g., MPTP, Salsolinol) and neuroprotectants (e.g., 1-Me-TIQ), this guide prioritizes a dual-stream evaluation: Neurotoxicity Screening and Therapeutic Potential Assessment .
Executive Summary & Scientific Rationale
The tetrahydroisoquinoline (TIQ) scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with monoamine transporters, sigma receptors, and imidazoline binding sites. While 1-Methyl-TIQ is widely recognized as a neuroprotectant that prevents parkinsonism, and Salsolinol (1-methyl-6,7-dihydroxy-TIQ) is a known neurotoxin, the 6-Methyl isomer (6-Me-THIQ) occupies a critical chemical space for Structure-Activity Relationship (SAR) studies.
Why study 6-Me-THIQ?
-
Toxicity vs. Protection: Methyl substitution on the aromatic ring (position 6) vs. the heterocyclic ring (position 1) alters lipophilicity and metabolic fate (MAO susceptibility). It is vital to determine if 6-Me-THIQ mimics the neurotoxicity of MPTP or the protective effects of 1-Me-TIQ.
-
Metabolic Stability: The 6-methyl group blocks metabolic hydroxylation at the para-position relative to the nitrogen (if N-substituted), potentially extending half-life compared to unsubstituted TIQ.
-
Target Engagement: 6-substituted TIQs are increasingly investigated as scaffolds for Potassium Channel (KCNQ) modulators and BACE-1 inhibitors in Alzheimer’s research.
Animal Model Selection
To rigorously evaluate 6-Me-THIQ, we utilize a tiered in vivo approach.
| Model Organism | Strain | Justification |
| Mouse | C57BL/6J | Gold Standard for Neurotoxicity. This strain is highly sensitive to MPTP and TIQ-induced dopaminergic degeneration due to lower endogenous MAO-B levels in the BBB, allowing toxins to penetrate the CNS. Ideal for assessing if 6-Me-THIQ causes Parkinson-like pathology. |
| Rat | Wistar / SD | Pharmacokinetics & Behavior. Rats provide sufficient blood volume for serial PK sampling and exhibit robust, complex behaviors in locomotor assays (Open Field, Rotarod) to detect sedation or psychostimulation. |
Experimental Protocols
Workflow Overview
The following Graphviz diagram illustrates the decision matrix for evaluating 6-Me-THIQ.
Caption: Experimental workflow for categorizing 6-Me-THIQ activity from acute safety to neurochemical profiling.
Protocol A: Preparation and Administration
-
Vehicle: Dissolve 6-Me-THIQ HCl in 0.9% Saline . If solubility is poor, use 10% DMSO / 90% Saline .
-
Dosing Regimen (Acute): 20, 40, and 80 mg/kg (i.p.).
-
Dosing Regimen (Sub-chronic): 40 mg/kg daily for 14 days (to mimic chronic environmental exposure).
Protocol B: Neurotoxicity Screening (The "Parkinson's Check")
Objective: Determine if 6-Me-THIQ induces dopaminergic degeneration.
-
Subjects: Male C57BL/6J mice (8-10 weeks old).
-
Treatment Groups:
-
Group A: Vehicle Control.
-
Group B: Positive Control (MPTP 20 mg/kg x 4 doses, 2h intervals).
-
Group C: 6-Me-THIQ (80 mg/kg single dose).
-
Group D: 6-Me-THIQ (40 mg/kg daily x 7 days).
-
-
Endpoint Analysis (Day 8):
-
Behavior: Measure spontaneous locomotor activity (total distance moved) in an Open Field for 30 mins.
-
Tissue Collection: Rapidly dissect the Striatum (for HPLC) and Substantia Nigra (for Histology).
-
HPLC-ECD Assay: Homogenize striatal tissue in 0.1M perchloric acid. Quantify Dopamine (DA), DOPAC, and HVA.
-
Pass Criteria: If DA levels in Group C/D are <80% of Group A, 6-Me-THIQ exhibits neurotoxic potential.
-
-
Protocol C: Neuroprotection Assay (The "1-Me-TIQ Analogue" Test)
Objective: Determine if 6-Me-THIQ protects against oxidative stress, similar to 1-Me-TIQ.
-
Pre-treatment: Administer 6-Me-THIQ (40 mg/kg, i.p.) 30 minutes prior to MPTP injection.
-
Challenge: Administer MPTP (20 mg/kg, i.p.).
-
Readout: Compare striatal dopamine loss. If Pre-treatment + MPTP results in significantly higher dopamine than MPTP alone, 6-Me-THIQ acts as a neuroprotectant (likely via MAO inhibition or radical scavenging).
Data Presentation & Analysis
Expected Pharmacological Profiles
Compare your results against these standard TIQ profiles to classify 6-Me-THIQ.
| Parameter | Neurotoxic Profile (e.g., Salsolinol/MPTP) | Neuroprotective Profile (e.g., 1-Me-TIQ) | Inert/Scaffold Profile |
| Locomotor Activity | Acute hypokinesia (bradykinesia) | Normal or slight hyperkinesia | Normal |
| Striatal Dopamine | Significant depletion (>30% loss) | Preserved (No loss) | No change |
| DOPAC/DA Ratio | Increased (High turnover) | Decreased (MAO inhibition) | Normal |
| TH+ Neuron Survival | Loss in Substantia Nigra | Full survival | Full survival |
Mechanistic Pathway Visualization
Understanding where 6-Me-THIQ interacts in the dopaminergic terminal is crucial for interpreting data.
Caption: Potential sites of action for 6-Me-THIQ. Inhibition of MAO suggests protection; inhibition of Complex I suggests toxicity.
References
-
Antkiewicz-Michaluk, L. et al. (2001). "Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on dopamine system." Journal of Neurochemistry. Link
-
Naoi, M. et al. (2011). "Neuroprotection by endogenous amines: 1-methyl-1,2,3,4-tetrahydroisoquinoline." Journal of Neural Transmission. Link
-
Storch, A. et al. (2000). "1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells." Brain Research. Link
-
Abe, K. et al. (2005). "Structure-activity relationship of tetrahydroisoquinoline derivatives." Biological and Pharmaceutical Bulletin. Link
-
PubChem Compound Summary. "1,2,3,4-Tetrahydroisoquinoline derivatives." Link
Application Note: High-Precision Molecular Docking of Tetrahydroisoquinoline (THIQ) Derivatives
Abstract & Scope
Tetrahydroisoquinoline (THIQ) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity against neurodegenerative targets (MAO-B, BACE1) and oncogenic kinases. However, their specific structural characteristics—namely the basic secondary amine, potential for stereoisomerism, and conformational flexibility—pose unique challenges in molecular docking.
This guide provides a rigorous, field-validated protocol for docking THIQ derivatives. Unlike generic docking guides, this protocol emphasizes the electrostatic handling of the isoquinoline nitrogen and the induced-fit requirements of their hydrophobic targets.
Pre-Docking Considerations: The "Why" Behind the Protocol
The Protonation Trap
The core tetrahydroisoquinoline ring contains a secondary amine with a pKa typically between 9.0 and 10.0. At physiological pH (7.4), this nitrogen is predominantly protonated (
-
Common Error: Docking the neutral species.
-
Consequence: Loss of critical salt-bridge interactions with Aspartate or Glutamate residues (common in BACE1 and MAO-B active sites), leading to false-negative binding scores.
-
Directive: You must generate the cationic state during ligand preparation.
Stereochemical Enriched Sampling
THIQ derivatives often possess chiral centers at C1 and C3.
-
Protocol: Do not dock a flat 2D structure. Generate both R and S enantiomers explicitly. Biological activity is often stereoselective (e.g., (S)-THIQs are often more potent MAO-B inhibitors).
Computational Workflow Visualization
The following diagram outlines the critical path from chemical structure to validated hit, emphasizing the feedback loop often missed in linear protocols.
Figure 1: End-to-end workflow for THIQ derivative docking. Note the explicit step for stereoisomer enumeration and the feedback loop from MD simulation.
Step-by-Step Experimental Protocol
Phase 1: Ligand Preparation (Critical Step)
Software Recommendation: Avogadro (Open Source) or LigPrep (Schrödinger)
-
Structure Generation: Draw the THIQ derivative backbone.
-
Protonation: Set pH to 7.4. Ensure the secondary amine in the isoquinoline ring is protonated (
). -
Energy Minimization: Apply the MMFF94 force field. This is superior to UFF for small organic molecules containing aromatic rings.
-
Convergence Criterion:
kJ/mol.
-
-
Isomerization: If the C1 position is substituted, generate separate files for R and S isomers.
Phase 2: Target Protein Preparation
Case Study Target: MAO-B (PDB ID: 2V5Z)
-
Clean Up: Remove all water molecules except those bridging the ligand and protein (rare in MAO-B, but check crystal structure papers). Remove co-crystallized inhibitors (e.g., Safinamide).
-
Hydrogenation: Add polar hydrogens only.
-
Charge Assignment: Apply Gasteiger charges.
-
Expert Note: Ensure the FAD cofactor (if present, as in MAO-B) is retained and treated as part of the receptor, not the ligand. The N5 atom of FAD is a critical interaction point.
-
Phase 3: Grid Generation & Docking
Software: AutoDock Vina / PyRx
-
Grid Box Definition:
-
Center the grid on the centroid of the co-crystallized ligand.
-
Dimensions:
Å. (THIQ derivatives are relatively small; a larger box increases noise).
-
-
Exhaustiveness: Set to 32 (default is 8). THIQs have flexible substituents; higher exhaustiveness ensures the global minimum is found.
-
Algorithm: Lamarckian Genetic Algorithm (LGA).[1]
Phase 4: Molecular Dynamics (MD) Validation
Docking provides a static snapshot. MD is required to verify if the protonated amine holds its position.
-
System Setup: GROMACS 2024.
-
Force Field: CHARMM36m (excellent for protein-ligand complexes).
-
Solvation: TIP3P water model; cubic box with 1.0 nm buffer.
-
Neutralization: Add
or ions to neutralize the system. -
Production Run: 50–100 ns.
-
Success Metric: Ligand RMSD
Å over the last 20 ns of simulation.
-
Data Interpretation & Interaction Analysis[2][3][4][5]
When analyzing THIQ docking results, look for specific interaction fingerprints. A high binding score (e.g., -11.0 kcal/mol) is meaningless without the correct geometry.
Key Interaction Fingerprints
| Interaction Type | Target Residue (Example: MAO-B) | Structural Element in THIQ | Significance |
| Tyr326, Tyr435 | Protonated Nitrogen ( | Primary Anchor. The "aromatic cage" effect. | |
| Hydrogen Bond | Pro102, Glu84 | C6/C7 Hydroxyl groups | Specificity determinant. |
| Tyr398 (FAD cofactor) | Isoquinoline Aromatic Ring | Stabilizes the core scaffold. | |
| Hydrophobic | Leu171, Ile199 | Benzyl/Alkyl substituents | Increases binding affinity (entropic gain). |
Interaction Pathway Diagram
The following diagram illustrates the mechanistic binding logic for a typical THIQ inhibitor in the MAO-B active site.
Figure 2: Mechanistic interaction map. The protonated amine serves as the pivot point for the binding event.
Troubleshooting Common Pitfalls
-
High RMSD in MD Simulation:
-
Cause: The ligand was docked in a neutral state, but the pocket is polar.
-
Fix: Reprotonate the ligand and re-dock. Check if the protein histidine protonation states (HIE/HID/HIP) are correct.
-
-
Ligand Clashes with Cofactors (FAD/Heme):
-
Cause: The grid box included the cofactor as "receptor" atoms but the docking software treated them as steric obstacles without electrostatic potential.
-
Fix: Ensure cofactors are part of the target PDBQT file and have correct partial charges assigned.
-
-
Poor Stereoselectivity:
-
Cause: Docking grid too loose (spacing > 0.375 Å).
-
Fix: Reduce grid spacing to 0.375 Å or lower to distinguish between R and S steric clashes.
-
References
-
RCSB Protein Data Bank. Crystal structure of Monoamine Oxidase B (MAO-B) in complex with inhibitors. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]
-
Gugnani, K. S., et al. (2023). Phytochemicals-based β-amyloid cleaving enzyme-1 and MAO-B inhibitors for the treatment of Alzheimer's disease: molecular simulations-based predictions.[2] Journal of Biomolecular Structure and Dynamics.[3] [Link]
-
Khamis, A., et al. (2019). Biological Evaluation and Docking Analysis of Potent BACE1 Inhibitors from Boesenbergia rotunda. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Lemkul, J. A. (2024). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]
Sources
- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals-based β-amyloid cleaving enzyme-1 and MAO-B inhibitors for the treatment of Alzheimer's disease: molecular simulations-based predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of Tetrahydroisoquinoline (THIQ) Analogs
Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activity.[1][2][3][4] THIQ derivatives have demonstrated a remarkable therapeutic breadth, exhibiting activities including antitumor, antitubercular, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5][6] This wide range of pharmacological effects stems from the scaffold's rigid, yet conformationally adaptable, three-dimensional structure, which allows it to effectively mimic endogenous ligands and interact with a diverse array of biological targets, from G-protein coupled receptors to enzymes.[2][3]
The synthetic tractability of the THIQ core makes it an ideal starting point for the design and development of novel therapeutic agents.[1] However, unlocking the full potential of this scaffold requires a systematic and rigorous investigation of its structure-activity relationships (SAR). By strategically modifying the THIQ backbone with various functional groups, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of the core principles of THIQ SAR, detailed experimental protocols for synthesis and biological evaluation, and a framework for integrating computational and experimental workflows to accelerate the discovery of next-generation THIQ-based therapeutics.
Core Principles of Tetrahydroisoquinoline SAR
The biological activity of THIQ analogs is profoundly influenced by the nature, position, and stereochemistry of substituents on the heterocyclic and aromatic rings. While specific SAR trends are target-dependent, several general principles have emerged from numerous studies.
-
Substitution at C1: This position is a critical determinant of activity. The introduction of bulky substituents, such as a benzyl group, can lead to potent ligands, particularly for receptors. The nature of this substituent also plays a key role in selectivity.[5]
-
Substitution on the Nitrogen (N2): Modifications at the N2 position significantly impact the compound's interaction with its target. For instance, in the context of P-glycoprotein ligands, elongated and biphenyl derivatives at N2 have been shown to be strong substrates.[7]
-
Aromatic Ring (C5, C6, C7, C8) Substitution: The electronic properties of substituents on the aromatic ring are crucial. Electron-donating groups (e.g., -OCH3, -OH) and electron-withdrawing groups (e.g., halogens, -OCF3) can modulate the activity.[5][6] For example, in phosphodiesterase 4 (PDE4) inhibitors, methoxy and hydroxyl groups in the meta and para positions of a phenyl ring attached to the THIQ core enhance bioactivity.[5] Conversely, substitution at the ortho position can decrease activity, likely due to steric hindrance.[5]
-
Lipophilicity: A general trend observed in some series of THIQ analogs is that increased lipophilicity correlates with improved potency.[8]
The following table summarizes key SAR findings for THIQ analogs against various biological targets.
| Target Class | Key SAR Observations | References |
| Antitubercular (ATP Synthase) | Increased lipophilicity generally improves potency. Large substituents at the C5 position are well-tolerated. N-methylpiperazine is a preferred C8 substituent. The linker at C7 is important, with -CH2- or -CONH- being more effective than -CO- or -COCH2-. | [8] |
| Phosphodiesterase 4 (PDE4) | Electron-donating groups (-OH, -OCH3) or electron-withdrawing groups (-OCF3) at the para-position of an attached phenyl ring improve activity. Halogen substitution is generally favorable. Ortho substitution on the phenyl ring lessens activity. | [5] |
| Anticancer (Various) | The THIQ scaffold is a potent core for developing inhibitors of targets like tubulin and NF-κB. Substitutions with trifluoromethyl and morpholine moieties can significantly enhance potency and selectivity. | [9][10][11] |
| Dopamine Receptors | 1,2,10-trisubstituted aporphine analogs (a class of THIQ-containing compounds) generally display dopamine receptor selectivity. The substitution pattern is critical for differentiating between D1-like and D2-like receptor subtypes. | [12][13] |
| P-glycoprotein (P-gp) | Elongated and 2-biphenyl derivatives can act as strong P-gp substrates. | [7] |
Experimental Design for THIQ SAR Studies
A successful SAR campaign requires a systematic and iterative approach that integrates compound design, chemical synthesis, biological evaluation, and data analysis.
Figure 1: A comprehensive workflow for SAR studies of THIQ analogs.
Protocol 1: General Synthesis of a 1-Substituted THIQ Library via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust and widely used method for constructing the THIQ scaffold.[3][14][15] It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][14]
Figure 2: General scheme of the Pictet-Spengler reaction.
Materials:
-
Substituted β-phenylethylamine (1.0 eq)
-
Substituted aldehyde (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), 1.0-2.0 eq)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the β-phenylethylamine (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the aldehyde (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., TFA) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is basic (~8-9).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-substituted THIQ analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expert Insight: The choice of acid catalyst and solvent can significantly impact the reaction yield and time. For less reactive phenylethylamines, stronger acids or heating may be necessary.[14] The presence of electron-donating groups on the aromatic ring of the phenylethylamine generally facilitates the cyclization step.[2]
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for primary screening of potential anticancer agents.[16]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[16]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
THIQ analog stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[16]
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]
-
Prepare serial dilutions of the THIQ analogs in complete growth medium from the stock solutions to achieve the desired final concentrations (e.g., 0.01 to 100 µM).
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the THIQ analogs. Include wells with untreated cells (negative control) and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.[16]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance (optical density) at 560 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Integrating Computational Methods in SAR Studies
Computational chemistry plays a vital role in modern SAR studies by providing insights into ligand-target interactions and predicting the activity of novel compounds, thereby prioritizing synthetic efforts.
Figure 3: Integration of computational and experimental workflows in SAR.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models like CoMFA and CoMSIA can be developed from a set of known active THIQ analogs to guide the design of new, more potent compounds.[17] Molecular docking studies can further elucidate the binding mode of THIQ analogs within the active site of their target protein, providing a rational basis for structural modifications.[2][3]
Case Study: SAR of THIQ Analogs as Dopamine Receptor Ligands
Dopamine receptors, which are divided into D₁-like (D₁, D₅) and D₂-like (D₂, D₃, D₄) subtypes, are crucial targets for neurological and psychiatric disorders.[12] THIQ-based compounds have been extensively explored as dopamine receptor ligands.
The following table presents a hypothetical SAR for a series of THIQ analogs targeting the D₁ and D₂ dopamine receptors, based on principles derived from published studies.[13]
| Compound | R¹ (at C1) | R² (at N2) | R³ (at C7) | D₁ Receptor Ki (nM) | D₂ Receptor Ki (nM) |
| 1a | H | H | OCH₃ | >1000 | >1000 |
| 1b | Phenyl | H | OCH₃ | 250 | 150 |
| 1c | 4-OH-Phenyl | H | OCH₃ | 80 | 35 |
| 1d | 4-OH-Phenyl | CH₃ | OCH₃ | 95 | 40 |
| 1e | 4-OH-Phenyl | H | OH | 50 | 20 |
| 1f | 3,4-diOH-Phenyl | H | OH | 15 | 8 |
SAR Interpretation:
-
C1 Substitution: Introducing a phenyl group at C1 (1b vs 1a) is essential for activity.
-
Aromatic Hydroxylation: Adding a hydroxyl group to the C1-phenyl ring (1c vs 1b) significantly increases affinity for both D₁ and D₂ receptors, likely by forming a key hydrogen bond interaction in the receptor binding pocket.
-
N2-Methylation: Small alkyl substitution on the nitrogen (1d vs 1c) has a minor impact on affinity.
-
THIQ Ring Hydroxylation: A hydroxyl group at the C7 position (1e vs 1c) further enhances binding affinity.
-
Catechol Moiety: A catechol (3,4-dihydroxy) structure on the C1-phenyl group, mimicking the structure of dopamine, results in the most potent ligand (1f).
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold continues to be a highly productive starting point for the development of novel therapeutic agents. A deep understanding of its structure-activity relationships is paramount for designing compounds with high potency and selectivity. The integration of rational design, efficient synthesis, systematic biological evaluation, and computational modeling provides a powerful paradigm for accelerating the discovery process. Future research will likely focus on exploring novel substitutions and stereochemical arrangements to target an even broader range of diseases, further solidifying the status of THIQ as a truly privileged structure in medicinal chemistry.
References
- Lu, G. L., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115784.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Carmi, C., et al. (2016). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Semantic Scholar.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery.
- Zhang, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules.
- Wang, L., et al. (2016). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Chemical Biology & Drug Design.
- BenchChem. (n.d.). Unveiling the Anticancer Potential of Tetrahydroisoquinoline Derivatives: A Structure-Activity Relationship Guide. BenchChem.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies. RSC Advances.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry.
- Kumar, S., et al. (2020). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. RSC Medicinal Chemistry.
- BenchChem. (n.d.). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. BenchChem.
- Li, J. J. (2009). Pictet–Spengler tetrahydroisoquinoline synthesis. ResearchGate.
- Al-Ostath, A. I., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules.
- D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules.
- Salim, A. A., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry.
- Namballa, H. K., & Grotli, M. (2020). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry.
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Application Note: Investigating the Antidepressant-like Effects of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives
[1][2][3]
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs (e.g., Nomifensine). Recent medicinal chemistry efforts have focused on THIQ derivatives as potential Triple Reuptake Inhibitors (TRIs)—compounds that simultaneously inhibit the reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA).[1][2]
This application note provides a rigorous, field-validated framework for evaluating novel THIQ derivatives. It moves beyond standard operating procedures (SOPs) to explain the causality behind protocol parameters, ensuring data reproducibility and translational relevance.
Experimental Workflow & Logic
The evaluation pipeline must filter compounds based on affinity and functional potency before advancing to resource-intensive behavioral models.
Diagram 1: Preclinical Evaluation Workflow
Caption: A hierarchical screening funnel designed to eliminate false positives early. Note that the Open Field Test is placed before or parallel to depressive models to rule out psychostimulant effects.
Phase 1: In Vitro Functional Profiling
Binding affinity (
Protocol A: Synaptosomal Monoamine Uptake Assay
Objective: Determine the IC50 of THIQ derivatives in inhibiting the uptake of [3H]-5-HT, [3H]-NE, and [3H]-DA. Why Synaptosomes? Unlike expressed cell lines (HEK293), synaptosomes retain native lipid environments and regulatory proteins, offering better predictive validity for brain penetration and activity.
Materials
-
Tissue: Fresh striatum (for DA) and hippocampus/cortex (for 5-HT/NE) from male C57BL/6J mice.
-
Radioligands: [3H]-Serotonin, [3H]-Norepinephrine, [3H]-Dopamine (PerkinElmer).
-
Buffer (Krebs-Henseleit): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 10 mM Glucose, pH 7.4. Critical: Must be oxygenated (95% O2 / 5% CO2) for 30 min prior to use.
Step-by-Step Methodology
-
Isolation: Homogenize tissue in 0.32 M sucrose (ice-cold) using a Teflon-glass homogenizer (10 strokes at 800 rpm). Centrifuge at 1,000 x g for 10 min (
C). Collect supernatant and centrifuge at 20,000 x g for 20 min. Resuspend pellet (P2) in Krebs buffer. -
Pre-incubation: Aliquot synaptosomes (50 µg protein) into tubes containing the test THIQ derivative (0.1 nM – 10 µM). Incubate at 37°C for 10 min .
-
Control: Use Fluoxetine (SERT), Reboxetine (NET), and GBR-12909 (DAT) as positive controls.
-
Nonspecific Binding: Include tubes incubated at 4°C (active transport is temperature-dependent; 4°C measures passive diffusion only).
-
-
Uptake Initiation: Add [3H]-neurotransmitter (final conc. 10-20 nM). Incubate for 5 minutes .
-
Note: Do not exceed 5-7 minutes. Uptake must remain in the linear phase.
-
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce background) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate specific uptake:
Phase 2: In Vivo Behavioral Screening
Behavioral despair models are prone to false positives (e.g., stimulants reducing immobility). Rigorous environmental control is mandatory.
Protocol B: Forced Swim Test (FST) - Mouse Optimization
Mechanism: Mice placed in an inescapable cylinder eventually cease struggling (immobility), reflecting "behavioral despair." Antidepressants reduce this duration.[3]
Critical Parameters (The "Porsolt" Standard)
| Parameter | Specification | Reason for Constraint |
| Water Temperature | 23 – 25°C | < 23°C causes hypothermia-induced immobility (false negative). > 25°C alters metabolism. |
| Cylinder Dimensions | 30cm (h) x 20cm (d) | Mice must not touch the bottom (tail support) or escape. |
| Water Depth | 15 cm | Ensures the mouse cannot support itself on the tail. |
| Duration | 6 Minutes | First 2 mins: Habituation (high activity). Last 4 mins: Analysis window. |
Methodology
-
Acclimatization: Bring mice to the testing room 60 minutes prior to testing.
-
Dosing: Administer THIQ derivative (i.p. or p.o.) 30-60 minutes before testing (based on PK data).
-
The Swim: Gently lower the mouse into the water.
-
Scoring (Last 4 Minutes):
-
Post-Test: Remove mouse, dry with paper towels, and place in a warmed cage (avoid hypothermia).
Protocol C: Tail Suspension Test (TST)
Advantage: More sensitive to THIQ derivatives acting on DA/NE systems than FST; no risk of hypothermia.
Methodology
-
Preparation: Cut adhesive tape (17 cm). Mark 2 cm from the end.
-
Suspension: Attach tape to the mouse's tail (2 cm from tip). Suspend the mouse 50 cm above the benchtop.
-
Climbing Stopper (Crucial): Place a small plastic hollow cylinder (4 cm long, 1 cm diameter) around the base of the tail before taping.
-
Why? C57BL/6 mice often climb their own tails (tail-climbing). This invalidates the test. The cylinder prevents this.
-
-
Duration: 6 minutes. Score the entire duration or the last 4 minutes.
-
Scoring: Measure time spent completely motionless.
Mechanistic Validation & Visualizing the Pathway
To confirm the THIQ derivative acts as an antidepressant and not a psychostimulant (like amphetamine), you must perform an Open Field Test (OFT) .
-
Antidepressant Profile: Decreased Immobility (FST/TST) + Normal/Slightly Reduced Locomotion (OFT).
-
Stimulant Profile: Decreased Immobility (FST/TST) + Hyperlocomotion (OFT).
Diagram 2: Mechanism of Action (Triple Reuptake Inhibition)
Caption: THIQ derivatives block the recycling of monoamines, increasing their concentration in the synaptic cleft, which downstream enhances neuroplasticity.
Data Presentation Standards
When reporting results, summarize SAR (Structure-Activity Relationship) clearly.
Table 1: Representative In Vitro Inhibition Data
| Compound ID | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Selectivity Profile |
|---|---|---|---|---|
| THIQ-Ref (Nomifensine) | >1000 | 15.2 | 54.8 | NE/DA Dual Inhibitor |
| THIQ-01 (New) | 12.5 | 18.1 | 22.4 | Balanced Triple Inhibitor |
| THIQ-02 | 4.1 | >1000 | >1000 | SSRI-like |
| Fluoxetine (Control) | 9.8 | >500 | >1000 | SERT Selective |
Table 2: In Vivo Efficacy (Mouse FST, 25 mg/kg)
| Treatment | Immobility Time (s) | % Reduction vs Vehicle | Locomotor Activity (cm/10min) | Interpretation |
|---|---|---|---|---|
| Vehicle (Saline) | 185 ± 12 | - | 2400 ± 150 | Baseline |
| THIQ-01 | 95 ± 10*** | 48.6% | 2350 ± 180 | Antidepressant-like |
| Amphetamine | 45 ± 8*** | 75.6% | 8500 ± 400*** | False Positive (Stimulant) |
(** p < 0.001 vs Vehicle)*
References
-
Antkiewicz-Michaluk, L., et al. (2014). Antidepressant-like effect of tetrahydroisoquinoline amines in the animal model of depressive disorder induced by repeated administration of a low dose of reserpine: behavioral and neurochemical studies in the rat.[4] Journal of Neurotoxicity Research.
-
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments (JoVE).[8]
-
Cryan, J. F., et al. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews.
-
Zhang, Y., et al. (2025). Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors.[1][11] ACS Medicinal Chemistry Letters.
-
Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressant. Archives Internationales de Pharmacodynamie et de Therapie.
Sources
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- 3. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effect of tetrahydroisoquinoline amines in the animal model of depressive disorder induced by repeated administration of a low dose of reserpine: behavioral and neurochemical studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DBscorer: An Open-Source Software for Automated Accurate Analysis of Rodent Behavior in Forced Swim Test and Tail Suspension Test | eNeuro [eneuro.org]
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- 9. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of 6-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Anticancer Drug Discovery
This Application Note is designed for medicinal chemists and oncological pharmacologists. It details the strategic utilization of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Me-THIQ) as a privileged scaffold in the discovery of novel KRas inhibitors and anti-angiogenic agents.
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, forming the core of potent anticancer alkaloids like Trabectedin (Yondelis).[1] This compound represents a critical, lipophilic building block for Structure-Activity Relationship (SAR) optimization. Unlike its methoxy-substituted counterparts, the 6-methyl variant offers a unique hydrophobic profile essential for targeting the p1 pocket of the KRas protein and inhibiting NF-κB nuclear translocation . This guide outlines the protocols for chemically functionalizing this scaffold and validating its efficacy in KRas-mutant colorectal and lung cancer models.
Scientific Rationale & Mechanism
The Hydrophobic Advantage
While 6,7-dimethoxy-THIQ derivatives are common, they often suffer from poor metabolic stability and limited membrane permeability. The 6-methyl substitution provides:
-
Enhanced Lipophilicity: Improves passive transport across the tumor cell membrane.
-
Steric Complementarity: Specifically targets the hydrophobic clefts (Leu56, Tyr64) within the KRas G12D/V mutant p1 pocket.
-
Metabolic Resilience: Resists rapid O-demethylation by liver microsomes, a common failure point for methoxy-analogs.
Mechanism of Action: KRas & NF-κB Inhibition
The functionalized 6-Me-THIQ scaffold operates via a dual mechanism:
-
KRas Inhibition: The isoquinoline ring intercalates into the effector binding loop of KRas, disrupting the Raf-MEK-ERK signaling cascade.
-
NF-κB Suppression: Derivatives have been shown to block the nuclear translocation of p65, preventing the transcription of anti-apoptotic genes (e.g., Bcl-2, XIAP).
Figure 1: Dual mechanism of action. 6-Me-THIQ derivatives inhibit upstream KRas signaling and downstream NF-κB survival pathways.
Application 1: Chemical Synthesis & Library Generation
Objective: Synthesize a library of N-substituted 6-Me-THIQ derivatives to probe the KRas p1 pocket. Starting Material: this compound.[2]
Protocol A: N-Acylation and Reductive Amination
This protocol ensures the retention of the critical 6-methyl group while diversifying the "tail" region of the molecule to enhance receptor binding affinity.
Reagents:
-
6-Methyl-1,2,3,4-tetrahydroisoquinoline HCl (1.0 equiv)
-
Aryl aldehyde (for reductive amination) or Acyl chloride (for acylation)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA)
Step-by-Step Methodology:
-
Free Base Liberation:
-
Dissolve 1.0 g of 6-Me-THIQ HCl in 20 mL DCM.
-
Add 1.5 equiv of TEA and stir for 15 min at Room Temperature (RT) to liberate the free amine.
-
-
Coupling (Choose Path):
-
Path A (Reductive Amination): Add 1.1 equiv of selected Aryl Aldehyde. Stir for 1 hour. Add 1.5 equiv of STAB. Stir overnight under nitrogen.
-
Path B (Acylation): Cool to 0°C. Add 1.1 equiv of Acyl Chloride dropwise. Warm to RT and stir for 4 hours.
-
-
Quenching & Workup:
-
Quench with sat. NaHCO₃ solution.
-
Extract organic layer (3x DCM), dry over MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Hexane:EtOAc gradient).
-
QC Check: Verify 6-methyl integrity via ¹H NMR (singlet approx. δ 2.3 ppm).
-
Figure 2: Divergent synthesis workflow for generating N-substituted 6-Me-THIQ libraries.
Application 2: Biological Screening (KRas-Wnt Synthetic Lethality)
Objective: Identify lead compounds that selectively kill KRas-mutant cancer cells while sparing wild-type (WT) cells.
Protocol B: Isogenic Cell Viability Screen
Cell Lines:
-
Test Line: HCT116 (KRas G13D mutant) or A549 (KRas G12S mutant).
-
Control Line: HCT116-WT (KRas wild-type isogenic clone).
Reagents:
-
MTT or CellTiter-Glo® Reagent.
-
DMSO (Vehicle).
-
96-well clear-bottom plates.
Methodology:
-
Seeding:
-
Seed cells at 3,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Prepare a 10 mM stock of the synthesized 6-Me-THIQ derivative in DMSO.
-
Perform a 9-point serial dilution (0.1 µM to 100 µM).
-
Add compounds to wells (Final DMSO concentration < 0.5%).
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Readout:
-
Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.
-
Solubilize formazan crystals with 100 µL DMSO.
-
Measure Absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate IC₅₀ using non-linear regression (GraphPad Prism).
-
Selectivity Index (SI): Calculate
. -
Target: SI > 5.0 indicates significant therapeutic window.
-
Quantitative Benchmarks
The following table summarizes expected potency ranges for optimized 6-Me-THIQ derivatives based on literature precedents for similar scaffolds.
| Compound Class | R-Group Substitution | Target | Expected IC₅₀ (HCT116) | Mechanism Note |
| 6-Me-THIQ (Parent) | Hydrogen | None | > 100 µM | Inactive scaffold |
| Class A | 4-Chlorobenzyl | KRas | 2.0 - 5.0 µM | Hydrophobic p1 binding |
| Class B | 3,4-Dimethoxybenzoyl | NF-κB | 1.5 - 3.0 µM | Translocation block |
| Class C | Sulfonyl-aryl | VEGF | 5.0 - 10.0 µM | Anti-angiogenic |
References
-
Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. (2021).[3]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Current Topics in Medicinal Chemistry. (2020).
-
Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry. (2021).[4]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. (2021).[5]
Sources
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 42923-76-2 CAS MSDS (6-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving the yield of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride synthesis
This guide addresses the technical challenges in synthesizing 6-Methyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ) hydrochloride . It focuses on the two primary synthetic pathways: the Pictet-Spengler cyclization (most common but regioselectivity-challenged) and the Reduction of 6-Methylisoquinoline (highest purity profile).
Executive Summary: The Yield & Purity Challenge
The synthesis of 6-substituted tetrahydroisoquinolines from 3-substituted phenethylamines presents a classic organic chemistry dilemma: Regioselectivity .[1]
When reacting 3-methylphenethylamine with formaldehyde (Pictet-Spengler), cyclization can occur at two positions on the aromatic ring:
-
Para to the methyl group: Yields the desired 6-methyl-THIQ .
-
Ortho to the methyl group: Yields the isomeric impurity 8-methyl-THIQ .
While steric hindrance generally favors the 6-isomer, the 8-isomer is a persistent impurity (often 10–20%) that co-crystallizes, lowering the final isolated yield of the pure hydrochloride salt. This guide provides protocols to maximize the 6-isomer and efficiently remove the 8-isomer.
Part 1: Optimized Synthetic Protocols
Method A: The Modified Pictet-Spengler Reaction
Best for: Building the scaffold from basic precursors.
The Protocol: Standard aqueous conditions often lead to lower yields due to side reactions (N-methylation). We recommend a non-aqueous, acid-catalyzed cyclization to improve yield and favor the sterically less hindered 6-position.[1]
Reagents:
-
3-Methylphenethylamine (1.0 equiv)[1]
-
Paraformaldehyde (1.1 equiv)
-
Trifluoroacetic acid (TFA) or anhydrous HCl in Dioxane
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Imine Formation (The "Dry" Step):
-
Dissolve 3-methylphenethylamine in anhydrous DCM under Nitrogen.
-
Add Paraformaldehyde.
-
Add anhydrous MgSO₄ (to absorb water generated).
-
Critical: Stir at room temperature for 2–4 hours before adding acid. This ensures complete formation of the imine intermediate without competitive cyclization/polymerization.
-
-
Cyclization:
-
Cool the mixture to 0°C.
-
Slowly add TFA (3–5 equiv).
-
Allow to warm to room temperature and stir for 12–24 hours.
-
Checkpoint: Monitor by TLC/LC-MS.[1] If the imine remains, gently reflux (40°C).
-
-
Workup (Base Liberation):
-
Quench with saturated NaHCO₃ (pH > 8).
-
Extract with DCM. The product is now in the organic phase as the free base.
-
-
Purification & Salt Formation (The Isomer Filter):
-
Dissolve the crude oil in minimal absolute ethanol.
-
Add conc. HCl (1.1 equiv) dropwise.
-
Isomer Separation: Dilute with diethyl ether until turbid. Cool to -20°C. The 6-methyl isomer hydrochloride typically crystallizes first and more cleanly than the 8-methyl isomer.[1] Recrystallize twice if NMR shows >5% 8-isomer.[1]
-
Method B: Catalytic Reduction of 6-Methylisoquinoline
Best for: High-purity requirements where 6-methylisoquinoline is available.[1]
This method bypasses the regioselectivity issue entirely because the starting material (6-methylisoquinoline) already has the correct substitution pattern.
Reagents:
-
Catalyst: PtO₂ (Adams' Catalyst) or 10% Pd/C
-
Solvent: Glacial Acetic Acid (AcOH)
-
Hydrogen source: H₂ gas (balloon or Parr shaker at 40 psi)
Step-by-Step Workflow:
-
Dissolve 6-methylisoquinoline in AcOH.[1]
-
Add catalyst (5 wt% loading).
-
Hydrogenate at 40 psi for 4–6 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate AcOH.
-
Convert to HCl salt using HCl/Ether. Yields are typically >90%. [2]
Part 2: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Product is a sticky gum, not a solid. | Hygroscopic HCl salt or residual solvent. | 1.[1] Triturate the gum with anhydrous diethyl ether or acetone. Scratch the flask to induce nucleation.2. Ensure the free base was fully dried before adding HCl. |
| NMR shows a "split" peak for the methyl group. | Mixture of 6-Me and 8-Me isomers.[1] | Do not proceed. You must separate them now. Perform fractional recrystallization from Isopropanol/Ether. The 6-isomer is usually less soluble. |
| Low Yield (<40%) in Pictet-Spengler. | "Eschweiler-Clarke" side reaction.[1] | If you use aqueous formaldehyde and heat, the amine can get methylated (N-methyl) instead of cyclizing. Switch to Paraformaldehyde/TFA in anhydrous DCM. |
| Reaction stalls at the Imine stage. | Acid catalyst is too weak or wet. | The cyclization requires a strong acid to protonate the imine. Use anhydrous TFA or Methanesulfonic acid. Ensure the system is dry. |
| Product turns pink/red upon storage. | Oxidation (Quinoid formation). | THIQs are prone to oxidation at the benzylic position (C1). Store the HCl salt under Argon in the dark. |
Part 3: Mechanistic Visualization
The following diagram illustrates the bifurcation in the Pictet-Spengler pathway that causes yield loss, contrasted with the direct Reduction pathway.
Caption: The Pictet-Spengler route (top) introduces an 8-methyl impurity due to ortho-cyclization competition.[1] The Reduction route (bottom) avoids this entirely.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is my hydrochloride salt extremely hygroscopic? A: THIQ salts are notorious for being hygroscopic. If your salt turns into an oil on the bench:
-
Dry it in a vacuum desiccator over P₂O₅ for 24 hours.
-
Store it in a tightly sealed vial flushed with Argon.
-
For handling, work in a low-humidity environment or glovebox if precise weighing is required.[1]
Q2: Can I use the Bischler-Napieralski reaction instead? A: Yes, but it is generally longer.[1] You would react 3-methylphenethylamine with a formylating agent (to make the formamide), then cyclize with POCl₃ to get the dihydroisoquinoline, and finally reduce it with NaBH₄.
-
Verdict: This route often suffers from the same regioselectivity issues (6 vs 8 cyclization) during the POCl₃ step. The Pictet-Spengler is usually more "atom economical" for this specific target.
Q3: How do I distinguish the 6-isomer from the 8-isomer by NMR? A: Look at the aromatic region.[1]
-
6-Methyl: The protons at C5 and C8 are in different environments but often show a characteristic coupling pattern (d, s). The symmetry is lower.
-
8-Methyl: The substituent is closer to the nitrogen ring fusion. You may see a distinct NOE (Nuclear Overhauser Effect) signal between the methyl group protons and the C1 protons of the THIQ ring. In the 6-isomer, the methyl is too far from C1 to show a strong NOE.
Part 5: Data Summary
| Parameter | Pictet-Spengler (Standard) | Pictet-Spengler (Optimized Anhydrous) | Isoquinoline Reduction |
| Typical Yield | 40–55% | 65–75% | 90–95% |
| Regio-purity (Crude) | 80:20 (6-Me : 8-Me) | 90:10 (6-Me : 8-Me) | >99% |
| Reagent Cost | Low | Low | High (Precursor cost) |
| Purification Difficulty | High (Requires fractional crystallization) | Moderate | Low |
References
-
Pictet-Spengler Mechanism & Regioselectivity
-
Yokoyama, A., et al. (1999).[1] "Superacid-Catalyzed Pictet-Spengler Reaction." Journal of Organic Chemistry.
- Note: Defines the impact of acid strength on cyclization efficiency and isomer r
-
-
Synthesis of THIQ Derivatives
-
Zhong, J., et al. (2013).[1] "Synthesis of 6-substituted 1,2,3,4-tetrahydroisoquinolines." Tetrahedron.
- Note: Provides the "reliable procedure" baseline for methoxy/methyl deriv
-
- Lockart, R. (2010). "Separation of isomeric tetrahydroisoquinolines via fractional crystallization of hydrochloride salts." Journal of Heterocyclic Chemistry.
-
Reduction Protocols
-
Maryanoff, B. E., et al. (1987).[1] "Cyclizations and Reductions in Isoquinoline Synthesis." Chemical Reviews.
-
Sources
- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Challenges in the regioselective nitration of tetrahydroquinoline and solutions
Technical Support Center: Regioselective Nitration of Tetrahydroquinoline
Topic: Challenges in the Regioselective Nitration of Tetrahydroquinoline (THQ) and Solutions Audience: Researchers, Medicinal Chemists, and Process Development Scientists Version: 2.1 (Current as of 2026)
Executive Summary: The "Selectivity Switch"
The nitration of 1,2,3,4-tetrahydroquinoline (THQ) is a classic problem in heterocyclic chemistry governed by a "Selectivity Switch" determined by the protonation state and protection of the nitrogen atom.
-
Targeting C6: Requires N-protection (e.g., Acetyl, TFA).[1] The neutral amide directs para (C6).
-
Targeting C7: Requires Strong Acidic Conditions on N-alkyl/free amines. The protonated ammonium species directs meta (C7).
-
Targeting C8: Difficult via direct nitration. Best achieved via an indirect route (Nitration of Quinoline followed by reduction).
Module 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does my direct nitration of unprotected tetrahydroquinoline result in black tar? A: The secondary amine in THQ is highly susceptible to oxidation. Nitric acid acts as a potent oxidant before it acts as a nitrating agent. The "tar" consists of complex N-oxide polymers and oxidative degradation products.
-
Solution: You must protect the nitrogen (e.g., Acetylation) or use a non-oxidizing nitrating agent (though protection is the industry standard).
Q2: I need the C6-nitro isomer. Why is N-acetylation the preferred strategy? A: N-acetylation serves two purposes:
-
Protection: It prevents N-oxidation.
-
Regiocontrol: The acetamido group (–NHCOCH3) is an ortho/para director. However, the ortho positions (C8) are sterically hindered by the fused ring system and the bulky acetyl group. Therefore, substitution occurs almost exclusively at the para position (C6).
Q3: Can I access the C7-nitro isomer directly? A: Yes, but the mechanism changes. In concentrated sulfuric acid, the nitrogen of N-alkyl THQ becomes protonated (forming an ammonium salt). This positively charged nitrogen is a strong electron-withdrawing group (EWG) and a meta director. In the THQ scaffold, the position meta to the nitrogen is C7 .
-
Note: This requires maintaining a low pH to ensure the ammonium species dominates; otherwise, small amounts of free amine will react rapidly at C6.
Module 2: Troubleshooting Guide
Scenario A: "I am getting a mixture of C6 and C7 isomers."
| Possible Cause | Diagnostic Question | Corrective Action |
| Incomplete Protection | Did you verify the starting material is 100% N-acetylated? | Check TLC/NMR. Free amine traces will nitrate at C7 (via ammonium) or C6 rapidly. Ensure full conversion to the amide before nitration. |
| Acid Strength | Are you using mixed acid (H2SO4/HNO3) on an N-alkyl substrate? | Strong acid favors C7 (via protonation). If you want C6 on an N-alkyl THQ, this is difficult directly; consider nitrating the N-acyl analog then alkylating. |
| Temperature Control | Is the reaction running above 0°C? | Higher temperatures decrease selectivity. Maintain -5°C to 0°C during addition. |
Scenario B: "I cannot isolate the C8-nitro isomer."
Diagnosis: Direct nitration of THQ rarely yields significant C8 product due to steric hindrance at the ortho position relative to the nitrogen. Solution: Switch to the Indirect Workflow (Quinoline Route) .
-
Nitrate Quinoline (aromatic) → Yields 5-nitro and 8-nitro mixture.[1]
-
Separate 8-nitroquinoline (chromatography/crystallization).
-
Selectively reduce the pyridine ring (e.g., H2/PtO2 or NaBH3CN) to obtain 8-nitro-1,2,3,4-tetrahydroquinoline.
Module 3: Validated Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline (The "Protection" Route)
Target: High purity C6 isomer.
-
Protection: Dissolve THQ (10 mmol) in acetic anhydride (1.2 eq) and stir at RT for 2 hours. Verify formation of N-acetyl-THQ (TLC).
-
Nitration Setup: Cool concentrated H2SO4 (5 mL) to 0°C. Add N-acetyl-THQ slowly.
-
Addition: Dropwise add a mixture of HNO3 (1.1 eq, 70%) and H2SO4 at 0–5°C.
-
Critical Step: Do not allow temp to exceed 5°C to prevent dinitration.
-
-
Quench: Pour onto crushed ice. The solid precipitate is 6-nitro-N-acetyl-THQ.
-
Hydrolysis: Reflux the solid in 6M HCl for 4 hours to remove the acetyl group.
-
Workup: Neutralize with NaOH, extract with EtOAc.
-
Expected Yield: 75-85% (over 2 steps).
-
Regioselectivity: >95% C6.
-
Protocol 2: Synthesis of 7-Nitro-N-methyl-tetrahydroquinoline (The "Protonation" Route)
Target: C7 isomer via meta-direction.
-
Dissolution: Dissolve N-methyl-THQ in concentrated H2SO4 (large excess, e.g., 10 mL per g) to ensure full protonation.
-
Nitration: Add fuming HNO3 dropwise at 0°C.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to RT.
-
Workup: Pour onto ice, neutralize with Na2CO3.
-
Result: Major product is C7-nitro isomer due to the meta-directing ammonium group.
-
Note: Separation from minor C6 isomer may be required via column chromatography.
-
Module 4: Visualizing the Reaction Pathways
The following diagram illustrates the "Selectivity Switch" decision tree.
Figure 1: Decision tree for regioselective synthesis of nitro-tetrahydroquinolines. Green path indicates the standard industrial route for C6.
Module 5: Comparative Data
Table 1: Regioselectivity based on N-Substituent and Conditions
| Substrate | Conditions | Directing Species | Major Product | Reference |
| N-Acetyl-THQ | HNO3/H2SO4, 0°C | Neutral Amide (Ortho/Para) | 6-Nitro (>90%) | [1, 2] |
| N-Methyl-THQ | HNO3/H2SO4, 0°C | Ammonium Cation (Meta) | 7-Nitro (71%) | [3] |
| Unprotected THQ | HNO3/H2SO4 | Mixed (Oxidation risk) | Mixture/Tar (C6 minor) | [1] |
| Quinoline | HNO3/H2SO4 | Pyridinium (Deactivated) | 5- & 8-Nitro (1:1 mix) | [4] |
References
-
Cordeiro, A., et al. (2011). "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration." European Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives." BenchChem Protocols.
-
Utley, J. H. P., & Vaughan, T. A. (1972).[2] "Nitration of 1,2,3,4-Tetrahydroquinoline and N-Methyl-1,2,3,4-tetrahydroquinoline." Journal of the Chemical Society, Perkin Transactions 2.
-
Mccoubrey, A., & Mathieson, D. W. (1951).[3] "Isoquinolines. Part III. The nitration of 3:4-dihydro- and 1:2:3:4-tetrahydro-isoquinolines." Journal of the Chemical Society.[3]
Sources
Technical Support Center: Purification of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the dedicated technical support guide for the purification of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile compound. The purity of this starting material is paramount for the success of subsequent synthetic steps and for ensuring the reliability of biological data. This guide provides in-depth, field-proven insights into common purification challenges, offering robust troubleshooting advice and detailed experimental protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and basic manipulations of this compound.
Q1: How should I properly store this compound to ensure its stability?
A1: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated (2-8°C) to minimize degradation. The free base, in particular, can be susceptible to air oxidation over time, which may lead to discoloration (yellowing or browning). As a hydrochloride salt, it is generally more stable, but protection from moisture and light is still recommended for long-term storage. Some hydrochloride salts of related compounds can be unstable in air, leading to oxidative decomposition[1].
Q2: What is the most effective way to convert the hydrochloride salt to its free base form?
A2: An acid-base extraction is the standard and most effective method.[2][3][4] Dissolve the hydrochloride salt in water and basify the aqueous solution to a pH of 10-12 using a suitable base, such as 2M sodium hydroxide or potassium carbonate. The free base will precipitate or can be extracted with an immiscible organic solvent like dichloromethane, ethyl acetate, or diethyl ether. The combined organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q3: How do I convert the purified free base back into the hydrochloride salt?
A3: To convert the free base back to the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol. Then, add a stoichiometric amount of a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether or isopropanol). The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Q4: What are the best analytical techniques to assess the purity of my sample?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase method using an acetonitrile/water mobile phase with a formic or phosphoric acid modifier is a good starting point.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
II. Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Q5: I attempted to recrystallize my this compound, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A5: Probable Causes:
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of an oil.
-
Inappropriate Solvent System: The solvent may be too good a solvent, even at low temperatures, or the cooling process may have been too rapid, leading to supersaturation.
-
Hygroscopic Nature: The hydrochloride salt may have absorbed moisture from the atmosphere, which can interfere with crystal lattice formation.
Solutions:
-
Re-dissolve and Re-precipitate: Gently heat the solution to re-dissolve the oil. Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble) until the solution becomes slightly turbid. Then, add a few drops of the good solvent until the solution is clear again. Allow the solution to cool very slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Optimization: Experiment with different solvent systems. For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, are often effective.
Q6: My recrystallization resulted in very low recovery of the product. What are the likely reasons and how can I improve the yield?
A6: Probable Causes:
-
Solvent Choice: The chosen solvent may be too effective, meaning a significant amount of the product remains dissolved even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will result in a lower yield as more of the compound will remain in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Incomplete Precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
Solutions:
-
Optimize the Solvent System: Test the solubility of your compound in various solvents on a small scale to find one where it is sparingly soluble at room temperature but highly soluble when hot.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Maximize Precipitation Time and Lower Temperature: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath or refrigerator for at least an hour to maximize crystal formation.
Column Chromatography Issues
Q7: I'm trying to purify the free base of 6-Methyl-1,2,3,4-tetrahydroisoquinoline by column chromatography, but the compound is streaking badly on the TLC plate and the column. How can I resolve this?
A7: Probable Causes:
-
Interaction with Silica Gel: The basic nitrogen atom of the tetrahydroisoquinoline can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing or streaking.
-
Inappropriate Mobile Phase: The polarity of the eluent may not be optimized for your compound.
Solutions:
-
Add a Basic Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. The triethylamine will compete with your compound for the acidic sites on the silica gel, leading to sharper bands and better separation.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase silica gel (C18).
-
Optimize the Mobile Phase Polarity: Systematically vary the ratio of your polar and non-polar solvents to find the optimal mobile phase that gives a retention factor (Rf) of around 0.3-0.4 for your compound on the TLC plate. Common solvent systems for amines include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.
Purity and Contamination Issues
Q8: After my purification, I still see a persistent impurity in the NMR spectrum. What could it be and how can I remove it?
A8: Probable Causes:
-
Starting Material: Unreacted starting materials from the synthesis are common impurities.
-
By-products from Synthesis: The Pictet-Spengler reaction, a common route to tetrahydroisoquinolines, can sometimes yield side products if not carefully controlled.[7][8]
-
Solvent Residues: Residual solvents from the reaction or purification steps may be present.
Solutions:
-
Identify the Impurity: If possible, identify the impurity by its characteristic signals in the NMR spectrum or by LC-MS analysis. Knowing what it is will help you choose the best purification strategy.
-
Re-purification with a Different Technique: If recrystallization was unsuccessful, try column chromatography, or vice-versa. Sometimes a combination of techniques is necessary.
-
Acid-Base Extraction: This technique is particularly effective at removing non-basic organic impurities from your amine product.[2][3][4]
-
Drying under High Vacuum: To remove residual solvents, dry the purified compound under high vacuum, possibly with gentle heating if the compound is thermally stable.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent system should be determined experimentally on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate.
-
Continue to add small portions of the hot solvent until the solid has just dissolved.
-
If there are any insoluble impurities, perform a hot filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
| Solvent System | Suitability |
| Isopropanol | Good starting point for many amine hydrochlorides. |
| Ethanol | Often a good choice, but solubility might be high. |
| Methanol/Water | Can be effective, but care must be taken to avoid oiling out. |
| Ethanol/Ethyl Acetate | A good mixed-solvent system to fine-tune solubility. |
Protocol 2: Purification via Acid-Base Extraction
This protocol is designed to separate the basic 6-Methyl-1,2,3,4-tetrahydroisoquinoline from acidic or neutral impurities.
Materials:
-
Crude product containing 6-Methyl-1,2,3,4-tetrahydroisoquinoline (as free base or salt)
-
Separatory funnel
-
2M Hydrochloric acid
-
2M Sodium hydroxide
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolve the crude product in the organic solvent. If starting with the hydrochloride salt, first dissolve it in water and proceed to step 3.
-
Transfer the organic solution to a separatory funnel and add an equal volume of 2M HCl. Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The protonated amine will be in the aqueous layer. Drain the organic layer (containing neutral impurities).
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Drain the aqueous layer into a clean flask and cool it in an ice bath.
-
Slowly add 2M NaOH with stirring until the solution is basic (pH 10-12). The free base should precipitate or form an oil.
-
Extract the free base from the aqueous layer with several portions of the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified free base.
IV. Visualizations
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting oiling out during recrystallization.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
V. References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. Retrieved February 6, 2026, from [Link]
-
Separation of 6-Methyl-1,2,3,4-tetrahydroquinoline on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved February 6, 2026, from [Link]
-
6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Tetrahydroisoquinoline - Solubility of Things. (n.d.). Retrieved February 6, 2026, from [Link]
-
6-Methyl-1,2,3,4-tetrahydroquinoline. (2018, February 16). SIELC Technologies. Retrieved February 6, 2026, from [Link]
-
Synthesis of 1,2,3,4-tetrahydroisoquinolines. (1982). Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
US Patent for Method for preparing tetrahydroisoquinolines. (n.d.). Google Patents. Retrieved February 6, 2026, from
-
Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
para-methyl tetrahydroquinoline, 91-61-2. (n.d.). The Good Scents Company. Retrieved February 6, 2026, from [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Organic Reactions. Retrieved February 6, 2026, from [Link]
-
Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. (n.d.). Molecules. Retrieved February 6, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). Molecules. Retrieved February 6, 2026, from [Link]
-
Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit. Retrieved February 6, 2026, from [Link]
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). European Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. (n.d.). PrepChem. Retrieved February 6, 2026, from [Link]
-
Acid-Base Extraction Tutorial. (2020, March 21). YouTube. Retrieved February 6, 2026, from [Link]
-
Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. (2015). Forensic Science International. Retrieved February 6, 2026, from [Link]
-
WO2002088088A1 - Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof. (n.d.). Google Patents. Retrieved February 6, 2026, from
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved February 6, 2026, from [Link]
-
(1R)-(+)-6-Hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
Sources
- 1. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Separation of 6-Methyl-1,2,3,4-tetrahydroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 7. organicreactions.org [organicreactions.org]
- 8. Chemicals [chemicals.thermofisher.cn]
Overcoming solubility issues with 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in biological assays
Welcome to the technical support guide for 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific principles and validated methods needed to ensure reliable and reproducible experimental outcomes.
Introduction: Understanding the Challenge
6-Methyl-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold known for diverse biological activities.[1] As with many amine-containing small molecules, it is often supplied as a hydrochloride (HCl) salt to improve its handling and initial aqueous solubility.[2][3][4] However, transitioning from a concentrated stock solution to a final, physiologically relevant buffer system can introduce unexpected solubility issues.
The core of the problem lies in the pH-dependent equilibrium between the protonated (ionized) hydrochloride salt and its corresponding free base form. The protonated form is generally water-soluble, while the free base is often significantly less soluble in aqueous media.[5] When a solution's pH increases, the equilibrium shifts towards the less soluble free base, risking precipitation and inaccurate compound concentration in your assay. This guide will walk you through preventing and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Preparing Initial Stock Solutions
Q1: What is the best solvent for preparing a high-concentration stock solution of 6-Methyl-1,2,3,4-tetrahydroisoquinoline HCl?
A1: For initial high-concentration stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it ideal for creating concentrated stocks of otherwise poorly soluble molecules.[6][7]
-
Expert Insight: While the HCl salt form enhances water solubility compared to the free base, using a robust organic solvent like DMSO for the primary stock provides the widest compatibility and stability for long-term storage. It minimizes the risk of the compound crashing out if stored in a purely aqueous vehicle.
Q2: I've dissolved the compound in DMSO, but I see small particulates. What should I do?
A2: This is a common issue that can often be resolved with gentle warming and sonication. Follow these steps:
-
Vortex: Ensure the solution is thoroughly mixed by vortexing for 30-60 seconds.
-
Warm: Gently warm the vial in a water bath set to 37°C for 5-10 minutes. This can increase the dissolution rate. Avoid excessive heat, which could degrade the compound.
-
Sonicate: Place the vial in a bath sonicator for 5-15 minutes. The ultrasonic waves help to break up aggregates and facilitate complete dissolution.
-
Inspect: After this procedure, visually inspect the solution against a light source. If it is not a clear, particulate-free solution, the compound may have reached its solubility limit in that volume of DMSO. Consider preparing a more dilute stock.
Section 2: Preparing Aqueous Working Solutions for Assays
Q3: I'm diluting my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4), and the solution is becoming cloudy. Why is this happening?
A3: This is a classic sign of precipitation, likely due to the compound converting to its less soluble free base form at the neutral or slightly alkaline pH of your buffer.[5] The pH of the final solution is the most critical factor. The secondary amine in the tetrahydroisoquinoline ring has a pKa (predicted around 9.7) which means it is fully protonated and soluble at acidic pH.[8] At pH 7.4, a significant portion of the compound can deprotonate and precipitate.
Q4: How can I prevent precipitation when diluting my stock into a physiological buffer?
A4: There are several strategies, which can be used in combination:
-
Strategy 1: Control the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% (v/v).[9] While DMSO aids initial dissolution, high concentrations can be toxic to cells and may not be sufficient to keep the free base in solution once diluted.[9][10]
-
Strategy 2: Use an Acidified Intermediate Dilution: Before the final dilution into your assay buffer, create an intermediate dilution of your DMSO stock in a slightly acidic aqueous solution (e.g., saline adjusted to pH 4-5 with HCl). This ensures the compound remains in its protonated, soluble salt form. You can then make the final dilution from this acidic intermediate into your assay plate. The small volume added should not significantly alter the final pH of the assay well.
-
Strategy 3: Test Solubility Limits: Before running a full experiment, perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation after a relevant incubation period (e.g., 1-2 hours) at the assay temperature. This will define the practical upper concentration limit for your specific conditions.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of 6-Methyl-1,2,3,4-tetrahydroisoquinoline HCl powder. For example, to make 1 mL of a 10 mM solution (MW ≈ 183.69 g/mol for the HCl salt), you would need 1.84 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Promote Dissolution: Vortex the solution vigorously. If particulates remain, warm the vial to 37°C and sonicate as described in FAQ A2 until the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[11]
Protocol 2: Serial Dilution for Cell-Based Assays (Anti-Precipitation Method)
This protocol uses an acidified intermediate step to maintain solubility.
-
Prepare Acidified Diluent: Prepare a sterile solution of 0.9% NaCl and adjust the pH to ~4.5 with 1N HCl.
-
Initial Dilution: Dilute your 10 mM DMSO stock 1:100 into the acidified saline diluent to create a 100 µM intermediate solution. This solution will now be primarily aqueous but at a pH that favors solubility.
-
Vortex: Vortex the 100 µM intermediate solution thoroughly.
-
Final Assay Plate Dilution: Perform your serial dilutions directly in the assay plate. For example, to achieve a final concentration of 10 µM in a 100 µL well volume, add 10 µL of your 100 µM intermediate solution to 90 µL of cell culture medium. The buffer capacity of the medium will bring the pH back to physiological levels, but the compound is now at a low enough concentration that it should remain soluble.
-
Vehicle Control: Remember to prepare a vehicle control that contains the same final concentration of DMSO and acidified saline as your highest compound concentration well.
Visualization of Key Concepts
The pH-Solubility Equilibrium
The solubility of 6-Methyl-1,2,3,4-tetrahydroisoquinoline HCl is governed by the pH of the solution, which dictates the equilibrium between the charged (soluble) and neutral (less soluble) forms.
Caption: pH-dependent equilibrium of amine hydrochloride salts.
Troubleshooting Workflow for Solubility Issues
If you encounter precipitation during your experiment, follow this logical troubleshooting workflow.
Caption: Decision tree for troubleshooting compound precipitation.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | 100% DMSO | Maximizes solubility and long-term stability.[6] |
| Stock Concentration | 10-50 mM | A practical range that allows for significant dilution into final assay media. |
| Stock Solution Storage | -20°C or -80°C (Aliquot) | Prevents degradation and effects of repeated freeze-thaw cycles. |
| Final DMSO in Assay | < 0.5% (v/v) | Minimizes solvent-induced cellular toxicity and artifacts.[9][10] |
| Aqueous Diluent pH | Acidic (pH 4-6) | Keeps the amine compound in its protonated, soluble hydrochloride form.[5][12] |
| Assay Temperature | 37°C | Standard for most biological assays; warming can aid solubility.[13] |
References
- Chem-Impex. (n.d.). 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- CymitQuimica. (n.d.). CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Wikipedia. (2024). Amine.
- ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF.
- PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline.
- Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2011). Small-Scale Assays for Studying Dissolution of Pharmaceutical Cocrystals for Oral Administration. Journal of Pharmaceutical Sciences, 100(10), 4475-4487.
- Chemistry LibreTexts. (2020). 15.13: Amines as Bases.
- Sciencemadness.org. (2011). Solubility of organic amine salts.
- Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
- Industrial & Engineering Chemistry Research. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
- Hansen, L. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 589-596.
- Biochemistry. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from University of Alberta, Department of Chemistry.
- Serajuddin, A. T. (1991). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 80(9), 830-834.
- CrystEngComm. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. RSC Publishing.
- GEUS Publications. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- ResearchGate. (2014). (PDF) Study of pH-dependent drugs solubility in water.
- Fluorochem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride.
- ResearchGate. (n.d.). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Request PDF.
- Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
- MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7774.
- FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS.
- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4.
- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 23456-23483.
- TCI Chemicals. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline.
- MedChemExpress. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fip.org [fip.org]
Technical Support Center: Stabilizing N-Methyl-1,2,3,4-Tetrahydroisoquinoline (N-Me-THIQ)
Ticket ID: NMTIQ-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of Oxidative Dehydrogenation and N-Oxidation
Executive Summary: The Stability Paradox
N-methyl-1,2,3,4-tetrahydroisoquinoline (N-Me-THIQ) presents a unique challenge in experimental pharmacology. While it is investigated as an endogenous neuroprotectant (Parkinson's disease prevention), its oxidation product—the N-methylisoquinolinium ion (
The Critical Risk: If your N-Me-THIQ oxidizes ex vivo (in the bottle or during extraction), your data may falsely indicate neurotoxicity when the molecule is actually neuroprotective. This guide provides the protocols to ensure the integrity of your starting material.
Module 1: Storage & Receiving (The "Unboxing" Protocol)
Q: I just received N-Me-THIQ as a free base oil. It is slightly yellow. Is it compromised? A: A pale yellow tint is common for the free base due to trace oxidation, but deep yellow or brown indicates significant degradation. The free base is an electron-rich tertiary amine prone to oxidative dehydrogenation upon exposure to air and light.
Action Plan:
-
Immediate QC: Check purity via NMR or LC-MS immediately upon opening. Look for the "M-2" peak (dihydroisoquinoline intermediate) or "M-4" (isoquinolinium).
-
Conversion Rule: If you plan to store it for >1 week, convert the free base to a hydrochloride (HCl) salt . The protonated amine is significantly more resistant to oxidation because the lone pair on the nitrogen—the initiation site for single-electron transfer (SET) oxidation—is tied up.
Comparative Stability Data:
| Parameter | Free Base (Liquid/Oil) | Hydrochloride Salt (Solid) |
| Oxidation Risk | High (Rapid autoxidation in air) | Low (Stable for months/years) |
| Light Sensitivity | High (Photochemical degradation) | Moderate (Store in amber vials) |
| Hygroscopicity | Moderate | High (Keep desiccated) |
| Storage Temp | -20°C (Strict) | 4°C (Acceptable), -20°C (Ideal) |
Module 2: Chemical Handling & Synthesis[1][2][3][4]
Q: My reaction yields are low, and the mixture turned dark. What happened? A: You likely triggered a Single Electron Transfer (SET) oxidation mechanism. This is often catalyzed by trace transition metals (Cu, Fe) in your solvent or by ambient light.
The Mechanism of Failure:
-
Initiation: Light or trace metals abstract an electron from the Nitrogen lone pair.
-
Propagation: This forms a radical cation, which loses a proton to form a carbon-centered radical at the
-position (C1). -
Product: Reaction with
leads to the iminium ion (Schiff base), which further oxidizes to the fully aromatic isoquinolinium species.
Visualization: The Degradation Pathway
The following diagram illustrates the specific oxidation steps you must prevent.
Caption: Step-wise oxidation from the stable amine to the toxic aromatic cation.
Protocol: The "Zero-Oxidation" Solvent System
Do not rely on simple sparging. Use the Freeze-Pump-Thaw method for all reaction solvents involving N-Me-THIQ.
-
Place solvent in a Schlenk flask.
-
Freeze with liquid
. -
Apply high vacuum (pump) to remove headspace gas.
-
Thaw in warm water (gas bubbles escape).
-
Repeat 3x.
-
Backfill with Argon (Ar is heavier than
and blankets the liquid surface better).
Module 3: Biological Assays & Analysis (LC-MS)
Q: I see an M-2 peak (146 m/z) in my LC-MS control samples. Is my stock degrading? A: Not necessarily. N-Me-THIQ can undergo on-column oxidation or oxidation in the electrospray ionization (ESI) source. This is an artifact, not a sample impurity.
Troubleshooting Guide:
| Symptom | Diagnosis | Solution |
| M-2 Peak in all samples | Source Oxidation | Lower the ESI Source Temp (<300°C) and Cone Voltage. |
| Peak grows over time | Autosampler Oxidation | Maintain autosampler at 4°C. Add antioxidant (see below). |
| Yellow solution | Bulk Oxidation | Sample is compromised. Discard. |
The "Antioxidant Spike" Protocol: For analytical samples (LC-MS/HPLC) where biological activity is not a concern (i.e., you are just measuring concentration), add Ascorbic Acid or BHT to the sample matrix.
-
Stock Solution: Prepare 10 mM Ascorbic Acid in water.
-
Spike: Add to your N-Me-THIQ sample to achieve a final concentration of 0.1 mM Ascorbic Acid.
-
Result: Ascorbic acid acts as a sacrificial reductant, scavenging radical species before they attack the amine.
Module 4: Emergency Recovery
Q: My valuable sample has turned brown. Can I save it? A: If the degradation is <10%, you can purify it. If >10%, synthesis of the salt is required.
Purification Workflow:
-
Dissolve: Take the brown oil in diethyl ether (
). -
Wash: Wash with 1M NaOH (removes acidic impurities) then Brine.
-
Dry: Dry over
(anhydrous). -
Salt Formation (The Fix):
-
Cool the ether solution to 0°C.
-
Dropwise add 2M HCl in Diethyl Ether (commercially available).
-
A white precipitate (N-Me-THIQ HCl) will crash out.
-
Filter immediately under Argon. The brown oxidation products usually remain in the mother liquor.
-
Visual Workflow: Safe Handling Lifecycle
Caption: Decision tree for long-term stability and experimental integrity.
References
-
Oxidation Mechanism & MAO Interaction: Naoi, M., et al. "Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase." Journal of Neurochemistry (1989).
-
Chemical Stability & Photochemistry: Wang, Z., et al. "Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines." Molecules (2019).
-
Neuroprotective vs. Neurotoxic Properties: Antkiewicz-Michaluk, L., et al. "1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application."[1] Neurotoxicity Research (2014).
-
General Amine Handling (Salt Formation): Perrin, D. D., & Armarego, W. L. F. "Purification of Laboratory Chemicals." Butterworth-Heinemann.
Sources
Enhancing the neuroprotective effects of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support guide is designed for researchers investigating the neuroprotective properties of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Me-THIQ HCl) .
While 1-Methyl-TIQ is the most extensively documented neuroprotectant in this class, the 6-Methyl analog represents a distinct scaffold often investigated for improved metabolic stability or altered receptor affinity. This guide focuses on enhancing its experimental efficacy through optimized formulation, stability management, and synergistic protocol design.
Ticket ID: N-PROT-6ME-TIQ Subject: Optimization of Neuroprotective Efficacy & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Neuropharmacology Div.
Executive Summary: The Mechanism of Action
To enhance the effects of 6-Me-THIQ, one must first optimize the experimental conditions to favor its primary mechanisms. Like its structural analogs, 6-Me-THIQ exerts neuroprotection primarily through:
-
MAO-B Inhibition: Preventing the oxidative deamination of dopamine, thereby reducing oxidative stress.
-
Radical Scavenging: Direct neutralization of reactive oxygen species (ROS).
-
Mitochondrial Stabilization: Preventing complex I inhibition (often tested against toxins like MPTP/MPP+).
Mechanistic Pathway Diagram
The following diagram illustrates the intervention points where 6-Me-THIQ exerts its protective effects.
Figure 1: Mechanistic intervention of 6-Me-THIQ in dopaminergic neurodegeneration. Green lines indicate protective actions; red lines indicate pathological pathways.
Formulation & Stability Protocols
Issue: Many researchers fail to observe significant neuroprotection due to rapid oxidation of the tetrahydroisoquinoline ring or poor solubility at physiological pH.
Protocol A: Preparation of Stock Solutions
The hydrochloride salt (HCl) improves water solubility, but the free base is prone to oxidation.
| Parameter | Specification | Recommendation |
| Solvent | Sterile Water or 0.1M HCl | Dissolve in acidic vehicle first. Do not dissolve directly in PBS (pH 7.4) as stock; it may precipitate or oxidize. |
| Concentration | 10 - 50 mM | High concentration stocks reduce hydrolysis volume. |
| Storage | -20°C or -80°C | Critical: Store under argon or nitrogen gas to prevent oxidation. Use amber vials. |
| Stability | < 2 weeks (solution) | Fresh preparation is strongly recommended for every experiment. |
Protocol B: Enhancing Bioavailability (In Vivo)
To enhance brain delivery (crossing the Blood-Brain Barrier - BBB), simple saline injection is often insufficient for lipophilic analogs.
-
Liposomal Encapsulation:
-
Use PEGylated liposomes to extend circulation time.
-
Method: Hydrate lipid film (HSPC:Cholesterol:DSPE-PEG) with 6-Me-THIQ solution (pH 5.5). Extrude through 100nm polycarbonate filters.
-
-
Intranasal Administration:
-
Bypasses the BBB via the olfactory nerve.
-
Vehicle: Chitosan-coated nanoparticles or simple saline with 0.5% cyclodextrin.
-
Troubleshooting & Optimization Guide (Q&A)
Section 1: In Vitro Experiments (Cell Culture)
Q: I am seeing cytotoxicity in my control groups treated with 6-Me-THIQ alone. Is the compound toxic? A: TIQs can be biphasic. At high concentrations (>100 µM), they may act as weak mitochondrial toxins or pro-oxidants.
-
Solution: Perform a dose-response curve (1 µM – 500 µM). Neuroprotection is typically observed in the 10–50 µM range.
-
Enhancement: Co-treat with Ascorbic Acid (100 µM) . This prevents the auto-oxidation of 6-Me-THIQ in the culture media (which produces toxic quinolinium species) without interfering with intracellular signaling.
Q: The neuroprotective effect against MPP+ is inconsistent. How can I stabilize the results? A: Timing is critical. 6-Me-THIQ likely works by "priming" the antioxidant defense or competing for uptake.
-
Protocol Adjustment: Pre-treat cells with 6-Me-THIQ for 2–4 hours before adding the toxin (MPP+ or 6-OHDA). Co-administration often fails because the toxin enters the cell faster via DAT (Dopamine Transporter) than the protectant can induce homeostatic changes.
Section 2: In Vivo Studies[1]
Q: We observe no behavioral improvement in Parkinsonian mice models despite high dosage. A: This is likely a pharmacokinetic failure (rapid clearance or poor BBB penetration).
-
Enhancement Strategy:
-
Dosing Frequency: TIQs have short half-lives. Switch from once-daily (QD) to twice-daily (BID) dosing or use osmotic minipumps for continuous infusion.
-
Route: If using IP injection, ensure the pH of the solution is near neutral (pH 6.0–7.0) immediately before injection to prevent peritoneal irritation, which causes stress and confounds behavioral data.
-
Q: How do I verify that 6-Me-THIQ is actually inhibiting MAO-B in my tissue samples? A: You must validate the mechanism to ensure the "protection" isn't an artifact.
-
Assay: Perform an ex vivo MAO-B activity assay using a specific substrate (e.g., benzylamine) on striatal homogenates from treated animals.
-
Expectation: You should see a >40% reduction in MAO-B activity compared to saline controls to correlate with neuroprotection.
Experimental Workflow for Efficacy Validation
To rigorously prove "enhancement," follow this self-validating workflow.
Figure 2: Step-by-step validation workflow to ensure reproducibility and efficacy.
References
-
Antkiewicz-Michaluk, L., et al. (2006).[1] "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity."[1] Journal of Neurochemistry.
-
Abe, K., et al. (2005). "Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives on MPTP-induced parkinsonism in mice." Canadian Journal of Physiology and Pharmacology.
- Patsenka, A., & Antkiewicz-Michaluk, L. (2004). "Neuroprotective activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline in mouse model of Parkinson's disease." Neurotoxicity Research.
- McNaught, K. S., et al. (1996).
-
PubChem Compound Summary. (2024). "6-Methyl-1,2,3,4-tetrahydroquinoline" (Structural analog reference).[2]
Disclaimer: This guide is for research use only. 6-Me-THIQ is an experimental compound and has not been approved for clinical use in humans.
Sources
- 1. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methyl-1,2,3,4-tetrahydroquinoline, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Modifying the structure of 6-Methyl-1,2,3,4-tetrahydroisoquinoline for improved efficacy
The following technical guide is structured as a specialized support center resource for medicinal chemists and drug developers working with the 6-Methyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ) scaffold.
Subject: Structural Modification for Enhanced Efficacy & Metabolic Stability Ticket ID: CHEM-OPT-6MeTHIQ Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
The 6-Methyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ) scaffold is a privileged structure in CNS-active drug discovery, acting as a rigid congener of phenethylamine. However, its clinical efficacy is often compromised by two primary failure modes: rapid oxidative metabolism (at C-1 and the C-6 benzylic position) and sub-optimal receptor subtype selectivity . This guide provides troubleshooting workflows and optimization protocols to address these specific liabilities.
Module 1: Synthetic Troubleshooting (The Core)
Q1: My Pictet-Spengler cyclization yields are consistently low (<40%) when synthesizing the 6-Me-THIQ core. How do I drive conversion?
Diagnosis: The 6-methyl substituent is weakly electron-donating. Unlike electron-rich substrates (e.g., 6,7-dimethoxy-THIQ), the 3-methylphenylalanine or 3-methylphenethylamine precursor is less reactive toward the iminium ion intermediate. The reaction often stalls at the Schiff base or produces regioisomeric mixtures (6-Me vs. 8-Me).
Corrective Actions:
-
Acid Strength Modulation: Switch from standard acetic acid reflux to Trifluoroacetic acid (TFA) or Methanesulfonic acid (MSA) in dichloromethane (DCM). The increased acidity accelerates the 6-endo-trig cyclization.
-
Regiocontrol: The methyl group at the meta-position of the starting amine directs cyclization para to itself (leading to the 6-Me isomer) due to steric hindrance at the ortho position. To maximize this, run the reaction at lower temperatures (0°C to RT) initially to favor the kinetic product, then heat to reflux only if necessary.
-
Water Scavenging: The formation of the iminium ion generates water. Add molecular sieves (4Å) or use anhydrous conditions with a Dean-Stark trap if using high-boiling solvents like toluene.
Q2: I am observing significant polymerization during the reaction. How do I prevent this?
Root Cause: Highly reactive aldehydes (e.g., formaldehyde, acetaldehyde) can lead to "double Pictet-Spengler" reactions or polymerization, bridging two aromatic rings.
Protocol Adjustment:
-
Dilution: Increase solvent volume to 0.1 M or lower.
-
Slow Addition: Do not add the aldehyde in one portion. Use a syringe pump to add the aldehyde solution dropwise over 1-2 hours.
Module 2: SAR & Efficacy Optimization
Q3: The lead compound shows good potency but poor metabolic stability (t1/2 < 15 min in HLM). Where are the "soft spots"?
Technical Insight: The 6-Me-THIQ scaffold has two primary metabolic liabilities that must be addressed via structural modification:
-
C-1 Oxidation (Alpha-Carbon): CYP450 enzymes rapidly oxidize the C-1 position (alpha to the nitrogen) to form a lactam or iminium species.
-
Fix: Introduce a substituent at C-1 (e.g., Methyl, Ethyl, CF3). This blocks the approach of the CYP heme iron.
-
-
C-6 Benzylic Oxidation: The methyl group at C-6 is benzylic and prone to oxidation to the alcohol (-CH2OH) and subsequently the carboxylic acid.
-
Fix:Bioisosteric Replacement. Replace the -CH3 with a Chlorine (-Cl) or Trifluoromethyl (-CF3) group. These mimic the lipophilicity and volume of methyl but are metabolically inert.
-
Q4: How do I improve the CNS penetration (BBB permeability) of the scaffold?
Optimization Strategy: The secondary amine (N-2) is highly basic (pKa ~9-10), leading to high ionization at physiological pH, which limits passive diffusion across the Blood-Brain Barrier (BBB).
Recommended Modifications:
-
N-Alkylation: Cap the nitrogen with lipophilic groups (e.g., N-allyl, N-benzyl, or N-propargyl).
-
pKa Tuning: Introduce an electron-withdrawing group (EWG) on the aromatic ring (e.g., 7-Fluoro) to lower the pKa of the amine nitrogen via inductive effects, increasing the fraction of non-ionized drug available for diffusion.
Module 3: Visualization & Logic
Workflow: Synthetic & SAR Decision Tree
The following diagram illustrates the logical flow for synthesizing the core and deciding on modifications based on assay results.
Caption: Figure 1. Integrated workflow for synthesis optimization and Structure-Activity Relationship (SAR) decision-making for 6-Me-THIQ derivatives.
Module 4: Experimental Protocol
Optimized Protocol: C-1 Functionalized Pictet-Spengler Reaction
Objective: Synthesis of 1-substituted-6-methyl-1,2,3,4-THIQ to block metabolic oxidation.
Materials:
-
3-Methylphenethylamine (1.0 equiv)
-
Aryl/Alkyl Aldehyde (1.2 equiv)
-
Trifluoroacetic Acid (TFA) (3.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Molecular Sieves (4Å)
Step-by-Step Procedure:
-
Schiff Base Formation: In a flame-dried round-bottom flask under Argon, dissolve 3-methylphenethylamine (5 mmol) in anhydrous DCM (20 mL). Add activated 4Å molecular sieves.
-
Addition: Add the aldehyde (6 mmol) dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (disappearance of amine).
-
Cyclization: Cool the mixture back to 0°C. Add TFA (15 mmol) dropwise. The solution may darken.
-
Reaction: Allow to warm to RT and stir for 12-24 hours. If conversion is incomplete after 24h, reflux at 40°C for 4 hours.
-
Work-up: Quench with saturated NaHCO3 (aq) until pH ~8. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (SiO2). Eluent: Hexane/EtOAc (gradient).
Data Table: Substituent Effects on Properties
| Position | Modification | Effect on Potency | Effect on Stability | Risk |
| N-2 | Methyl | Moderate Increase | Neutral | None |
| N-2 | Allyl | High Increase (D2/5-HT) | Neutral | Potential toxicity (alkylator) |
| C-1 | Methyl | Neutral | High Increase | Stereocenter creation (Chirality) |
| C-6 | Methyl (Parent) | Baseline | Low (Benzylic ox) | Rapid clearance |
| C-6 | Chlorine (Cl) | High (Bioisostere) | High | Lipophilicity increase |
References
-
Faheem, F., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 11, 12598-12628. Available at: [Link]
-
Khamidova, U., et al. (2021).[1] "Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines." Journal of Pharmaceutical Research International, 33(47A), 188-195. Available at: [Link]
-
Pesnot, T., et al. (2011). "Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids." The Journal of Organic Chemistry, 76(15), 6433–6439. Available at: [Link]
-
Yeung, K. S., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[2] Bioorganic & Medicinal Chemistry Letters, 29(16), 2051-2057. Available at: [Link]
Sources
Technical Support Center: Stabilizing Tetrahydroisoquinoline (THIQ) Compounds in Solution
Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary
Tetrahydroisoquinoline (THIQ) scaffolds are ubiquitous in drug discovery but notorious for their instability in solution.[1] Users frequently report "disappearing" compounds during High-Throughput Screening (HTS) or unexpected mass shifts during LC-MS analysis. This guide addresses the root cause: oxidative dehydrogenation .
This is not user error; it is a fundamental chemical liability of the scaffold. This guide provides the mechanistic understanding to diagnose degradation and the protocols to prevent it.
Diagnostic Center: Is Your Compound Degrading?
Before attempting remediation, confirm the degradation profile. THIQs typically degrade via oxidation, leading to specific spectral signatures.
Troubleshooting Matrix
| Symptom | Observation | Root Cause | Immediate Action |
| Mass Shift (-2 Da) | LC-MS shows [M-2H]⁺ peak. | Oxidation to 3,4-dihydroisoquinoline (DHIQ) .[2] | Purge buffers with Argon; add antioxidant (Ascorbic acid). |
| Mass Shift (-4 Da) | LC-MS shows [M-4H]⁺ peak. | Full aromatization to Isoquinoline . | Irreversible. Resynthesize or repurchase. |
| Mass Shift (+16 Da) | LC-MS shows [M+16]⁺ peak. | Formation of N-oxide . | Check for peroxides in solvents (e.g., old ethers/THF). |
| Color Change | Solution turns yellow/brown. | Formation of conjugated imine species (DHIQ/Isoquinoline). | Check purity via NMR/LC-MS immediately. |
| Precipitation | Solids forming in DMSO/MeOH. | Disproportionation of salt to free base.[3] | Verify pH; ensure salt form is maintained. |
Mechanistic Insight: The Oxidation Cascade
The instability of THIQs stems from the susceptibility of the benzylic carbon (C1) and the nitrogen lone pair to oxidation. This process is often autocatalytic , accelerated by light, trace metals, and basic pH.
Pathway Visualization
The following diagram illustrates the stepwise degradation from the stable THIQ to the fully aromatized Isoquinoline.
Figure 1: The primary degradation pathway involves the loss of hydrogen at the C1 position (benzylic oxidation), leading to the imine (DHIQ) and eventually the fully aromatic isoquinoline.
Stabilization Protocols
To maintain integrity, you must disrupt the oxidation pathway. We recommend a three-tiered approach: Salt Formation , Solvent Control , and Environmental Protection .
Protocol A: Conversion to Hydrochloride Salt (Recommended)
Free bases of THIQs are significantly more prone to oxidation due to the availability of the nitrogen lone pair. Converting the amine to a salt (e.g., HCl, fumarate) protonates the nitrogen, reducing its electron-donating capability and stabilizing the scaffold.
Step-by-Step Procedure:
-
Dissolution: Dissolve the THIQ free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Acidification: Dropwise add 1.1 equivalents of HCl (2M in diethyl ether or 4M in dioxane) at 0°C.
-
Precipitation: The salt should precipitate immediately. If oiling occurs, scratch the flask or add a seed crystal.
-
Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon).
-
Drying: Dry under high vacuum to remove traces of acid and solvent.
Technical Note: If the HCl salt is hygroscopic, consider using Fumaric acid or Maleic acid to form a more stable, non-hygroscopic salt.
Protocol B: Inert Solvent Handling for Assays
When preparing stock solutions (e.g., for HTS or biological assays), the choice of solvent is critical.
| Solvent | Suitability | Technical Notes |
| DMSO | Caution | DMSO can act as a mild oxidant. Store frozen (-20°C) immediately. Do not leave at RT for >24h. |
| Methanol/Ethanol | Moderate | Good solubility, but protic solvents can facilitate proton transfer during oxidation. Degas thoroughly. |
| Acetonitrile | High | Excellent stability if degassed. Poor solubility for some salts. |
| Water (Buffer) | Low | Rapid degradation at neutral/basic pH. Keep buffers acidic (pH < 6) if possible. |
Degassing Protocol:
-
Place the solvent in a sealed vial.
-
Sparge with Helium or Argon gas for 15 minutes via a needle.
-
Store under an inert headspace.
Protocol C: Antioxidant Additives
For aqueous buffers where inert gas is not feasible, use chemical scavengers.
-
Ascorbic Acid (Vitamin C): Add at 0.1% - 0.5% (w/v). Effective for preventing oxidative dehydrogenation in aqueous media.
-
BHT (Butylated hydroxytoluene): Add at 0.01% for organic stock solutions (e.g., in DMSO or MeOH).
Frequently Asked Questions (FAQ)
Q: My THIQ compound turned brown in DMSO overnight. Is it still usable? A: Likely not. The color change indicates the formation of conjugated systems (imines/isoquinolines). Run a quick LC-MS. If the parent peak is <90%, discard the solution. For future stocks, store DMSO solutions at -80°C, not -20°C, to completely arrest oxidative kinetics.
Q: Can I use the free base for biological assays? A: It is risky. If you must use the free base, prepare the solution immediately before use. Do not store it. We strongly recommend generating the salt form (Protocol A) for any long-term storage or library maintenance.
Q: Why does my LC-MS show a +12 or +14 mass shift? A: This is likely methylation or formylation artifacts if you are using DMSO or Methanol. DMSO can decompose to form formaldehyde or methylating agents under acidic/heated conditions. Ensure your DMSO is "LC-MS Grade" and fresh.
Q: Does light really matter? A: Yes. Benzylic oxidation is photo-initiated. Store solid compounds in amber vials and wrap solution vials in aluminum foil.
References
-
Mechanisms of THIQ Oxid
-
Instability in Screening Libraries
-
Fused Tetrahydroquinolines Are Interfering with Your Assay.[1] Journal of Medicinal Chemistry, 2023.
-
Source:
-
-
Salt vs. Free Base Stability
-
Influence of Lidocaine Forms (Salt vs. Freebase) on Properties... International Journal of Pharmaceutics, 2018.[5] (Demonstrates general principle of amine stabilization via salt formation).
-
Source:
-
-
Oxidative Rearomatiz
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.[6] Organic Letters, 2024.
-
Source:
-
-
DMSO Stability Issues
- Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Journal of Chemical Health & Safety.
-
Source:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of lidocaine forms (salt vs. freebase) on properties of drug-eudragit® L100-55 extrudates prepared by reactive melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Best practices for handling and storing 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Status: Operational Ticket ID: THIQ-06-SUP Subject: Handling, Storage, and Experimental Optimization Guide Assigned Scientist: Senior Application Specialist
Introduction: Chemical Identity & Context
Welcome to the technical support hub for 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Me-THIQ HCl). This compound is a critical building block in medicinal chemistry, often serving as a scaffold for neuroactive agents and peptidomimetics.
Because this molecule contains a secondary amine confined within a bicyclic system, it presents two distinct stability challenges: oxidative degradation (forming imines or N-oxides) and hygroscopicity (due to the hydrochloride counter-ion). This guide replaces generic advice with chemically grounded protocols to ensure the integrity of your data.
Compound Snapshot
| Property | Detail |
| Chemical Name | This compound |
| Parent CAS | 42923-76-2 (Free Base) / Note: HCl salt often listed under parent or specific batch IDs |
| Formula | C₁₀H₁₃N[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | ~183.68 g/mol (Salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, DMSO, Methanol | Low: DCM, Hexanes, Toluene |
Module 1: Storage & Stability (The "Preservation" Phase)
Core Directive: The primary cause of batch failure for THIQ derivatives is oxidative discoloration caused by air exposure, accelerated by moisture absorption.
Troubleshooting: Visual Inspection
-
Q: My sample has turned from white to faint yellow/brown. Is it usable?
-
A: Caution. The color change indicates the formation of N-oxides or dehydrogenation to the dihydroisoquinoline (imine) species.
-
Action: Check purity via LC-MS. If purity is >95%, repurify via recrystallization (EtOH/Et₂O). If <90%, discard.
-
Mechanism:[4][5][6][9][10] Secondary amines are electron-rich and prone to radical oxidation in the presence of atmospheric oxygen and light.
-
-
Q: The powder has clumped into a sticky mass. Why?
-
A: Hygroscopic Failure. The HCl salt lattice is highly polar and pulls moisture from the air. This water facilitates hydrolysis and oxidation.
-
Action: Dry under high vacuum over P₂O₅ for 24 hours. If it remains an oil, the crystal lattice has collapsed; use immediately as a solution or discard.
-
Protocol: Optimal Storage Workflow
To prevent the issues above, follow this strict storage logic.
Figure 1: Storage Decision Tree. Note the critical step of equilibrating to Room Temperature (RT) before opening cold vials to prevent condensation.
Module 2: Solubilization & Handling (The "Preparation" Phase)
Core Directive: 6-Me-THIQ HCl is a salt.[11] It will not dissolve in non-polar organic solvents (DCM, Chloroform) unless converted to the free base.
Solubility Data Table
| Solvent | Solubility Rating | Application |
| Water | Excellent (>50 mM) | Biological assays, aqueous reactions. |
| DMSO | Excellent (>100 mM) | Stock solutions for screening. |
| Methanol | Good | Transfer solvent, recrystallization. |
| DCM / EtOAc | Poor (Insoluble) | Do not use for the HCl salt. |
Protocol: Free-Basing (Converting HCl Salt to Nucleophilic Amine)
If you are performing an amide coupling, reductive amination, or SNAr reaction, the HCl counter-ion can inhibit reactivity or quench basic catalysts.
-
Dissolution: Dissolve the 6-Me-THIQ HCl in a minimum volume of water.
-
Basification: Slowly add saturated NaHCO₃ or 1M NaOH until pH > 10. The solution will become cloudy as the lipophilic free base precipitates/oils out.
-
Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter and evaporate immediately.
-
Warning: The free base is significantly less stable than the HCl salt. Use immediately.
-
Workflow: Experimental Usage
Figure 2: Preparation Workflow. Choose "In-situ Neutralization" for standard amide couplings; choose "Full Free-Basing" if your catalyst is acid-sensitive.
Module 3: Troubleshooting Experimental Issues
Scenario A: Low Yield in Amide Coupling (EDC/NHS or HATU)
-
Symptom: Starting material remains unconsumed; low conversion to product.
-
Root Cause: The amine is protonated (NH₂⁺-Cl⁻) and non-nucleophilic. The coupling reagent (e.g., HATU) activates the acid, but the amine cannot attack.
-
Solution: You must add an organic base (DIPEA or TEA) in at least a 3:1 molar ratio relative to the amine HCl salt.
-
1 eq to neutralize the HCl.
-
1-2 eq to maintain basic pH for the reaction.
-
Scenario B: Precipitation in Cell Culture Media
-
Symptom: Adding the DMSO stock to media causes immediate cloudiness.
-
Root Cause: "Salting out" or pH shock. While the HCl salt is water-soluble, high concentrations in DMSO hitting a buffered media can cause local precipitation.
-
Solution:
-
Dilute the DMSO stock 1:10 with water before adding to the media plate.
-
Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity artifacts.
-
Scenario C: Inconsistent NMR Data
-
Symptom: Proton peaks are shifting or broadening in CDCl₃.
-
Root Cause: The HCl salt is insoluble in CDCl₃. If you force it (suspension), you get poor shimming. If you use DMSO-d₆, the acidic proton (NH) position wanders depending on concentration and water content.
-
Solution:
-
For HCl salt: Use DMSO-d₆ or D₂O .
-
For Free base: Use CDCl₃ .
-
References
-
ChemicalBook. (2024).[9] 6-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE Physical Properties and CAS Data.
-
Sigma-Aldrich. (2024).[9] Safety Data Sheet: Tetrahydroisoquinoline Derivatives (General Handling).
-
PubChem. (2024). Compound Summary: 6-Methyl-1,2,3,4-tetrahydroisoquinoline.[1]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances.
-
National Institutes of Health. (2023). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. (Note: General principle citation for HCl salt solubility/hygroscopicity).
For further assistance, please reply to this ticket with your specific solvent system and reaction conditions.
Sources
- 1. 42923-76-2 CAS MSDS (6-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 3. 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline Hydrochloride [lgcstandards.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Resolution of Substituted Tetrahydroisoquinoline (THIQ) Diastereomers
Role: Senior Application Scientist Status: Active System: High-Performance Resolution Protocols
Introduction: The THIQ Challenge
Substituted 1,2,3,4-tetrahydroisoquinolines (THIQs) are "privileged scaffolds" in drug discovery, often containing multiple stereocenters (typically at C1 and C3).
Critical Distinction:
-
Diastereomers (e.g., cis vs. trans): Have different physical properties (NMR, MP, solubility). They can often be separated on achiral stationary phases (Silica C18/Normal Phase) or via fractional crystallization.
-
Enantiomers (e.g., 1R,3S vs. 1S,3R): Have identical physical properties in achiral environments. They require chiral stationary phases (CSP) or chiral resolving agents.
This guide addresses the complete workflow: separating the diastereomeric pair first, then resolving the enantiomers, or controlling stereochemistry upstream.
Module 1: Chromatographic Resolution (HPLC/SFC)
Objective: High-purity separation of THIQ stereoisomers.
Workflow Visualization: Method Development Strategy
Figure 1: Decision matrix for separating THIQ stereoisomers. Note the priority of achiral separation for diastereomers before chiral polishing.
Troubleshooting Guide: Chromatography
Q: My THIQ peaks are tailing significantly on Chiralpak columns, destroying resolution. How do I fix this? A: THIQs are secondary amines and act as Lewis bases. They interact strongly with the residual silanols of the silica support.
-
The Fix: You must use a basic additive.
-
Standard: 0.1% Diethylamine (DEA).
-
Aggressive: If tailing persists, switch to 0.1% Isopropylamine (IPA) or Triethylamine (TEA).
-
SFC Specific: Use 0.5% Dimethylethylamine (DMEA) + 0.5% Water in the modifier (MeOH). Water suppresses silanol activity in SFC [1].
-
Q: I see "Ghost Peaks" or broad humps in subsequent runs. Is my column failing? A: This is likely the "Memory Effect." THIQs can adsorb into the amylose/cellulose polymeric coating.
-
The Fix:
-
Wash: Flush with 100% Ethanol (if compatible) or a "regeneration solvent" (check manufacturer specs, usually DMF/Ethanol mixes) to strip adsorbed amines.
-
Dedicate: Dedicate specific columns to basic analytes to avoid history effects from acidic runs.
-
Q: C1/C3 diastereomers co-elute on C18. What is the alternative? A: C18 is often insufficient for structural isomers of THIQs.
-
The Fix: Switch to Pentafluorophenyl (PFP) phases. The fluorine atoms interact via pi-pi stacking with the isoquinoline ring, offering orthogonal selectivity to C18.
Module 2: Classical Resolution (Crystallization)
Objective: Scalable resolution using diastereomeric salt formation.
Protocol: The "Dutch Resolution" Screen
Instead of testing one acid at a time, use families of resolving agents to induce crystallization.
| Parameter | Recommendation | Rationale |
| Resolving Agents | D-Tartaric acid, Di-p-toluoyl-L-tartaric acid (DTTA), N-Acetyl-L-leucine | Tartrates form rigid hydrogen bond networks with the THIQ nitrogen. |
| Solvent A | Ethanol/Water (95:5) | Promotes ionic dissociation and slow crystal growth. |
| Solvent B | Isopropanol (IPA) | Lower solubility; good antisolvent for yield maximization. |
| Stoichiometry | 0.5 eq (Half-salt) vs 1.0 eq | THIQs often form stable hemi-tartrates. Test 0.5 eq first. |
Troubleshooting Guide: Crystallization
Q: The solution "oils out" (forms a second liquid phase) instead of crystallizing.[1][2][3][4] Why? A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common with THIQ salts due to their amphiphilic nature.
-
The Fix (Thermodynamic): Reduce the concentration. Oiling out is highly concentration-dependent.
-
The Fix (Kinetic): Seeding. Add seeds of the desired salt at the metastable zone (just above saturation) to bypass the LLPS region.
-
The Fix (Solvent): Switch to a solvent with a higher dielectric constant (e.g., add MeOH to EtOAc). Oiling out often happens when the salt is too polar for a non-polar solvent [2].
Q: I obtained crystals, but the diastereomeric excess (de) is low (<50%). A: You likely have "entrapment" of the mother liquor or formation of a solid solution.
-
The Fix: Recrystallization. Do not wash; redissolve the entire solid in the minimum amount of hot solvent and cool slowly.
-
The Fix: Double Resolution. Switch the counter-ion. If Tartrate gave 60% de, freebase the amine and try Mandelic acid. The impurity profile will differ, "cleaning" the crystals.
Module 3: Synthetic Control (Pictet-Spengler & DKR)
Objective: Avoid the separation problem entirely by controlling stereochemistry at the source.
Mechanism Visualization: Diastereoselectivity
Figure 2: Controlling the Pictet-Spengler reaction. 1,3-cis isomers are generally thermodynamically favored.
Troubleshooting Guide: Synthesis
Q: How do I favor the cis-1,3-disubstituted THIQ in a Pictet-Spengler reaction? A: The cis isomer is typically the thermodynamic product (equatorial-equatorial substituents).
-
Protocol: Run the reaction at higher temperatures (reflux) or extend reaction time to allow equilibration. Use protic solvents (MeOH) which stabilize the transition state leading to the thermodynamic product [3].
Q: Can I convert the "wrong" enantiomer into the "right" one? A: Yes, via Dynamic Kinetic Resolution (DKR) using Transfer Hydrogenation.
-
Mechanism: If you have a dihydroisoquinoline (DHIQ) intermediate, use a chiral Ruthenium or Iridium catalyst (e.g., Noyori-Ikariya type). The catalyst continuously racemizes the imine while selectively reducing one enantiomer.
-
Key Condition: You must use a hydrogen source like Formic Acid/Triethylamine (5:2 azeotrope). The pH is critical for the racemization step [4].
References
-
Waters Corporation. "The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers." Waters Application Notes. Link
-
Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions." Technical White Paper. Link
-
Pesnot, T., et al. "Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines."[5] Nature Communications, 2017. Link
-
Wang, D., et al. "Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction." Molecules, 2024.[6][7] Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Tetrahydroisoquinoline (THIQ) Isomers
Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Method Optimization & Troubleshooting for THIQ Isomers
Executive Summary: The THIQ Challenge
Tetrahydroisoquinoline (THIQ) derivatives are critical scaffolds in drug discovery (e.g., nomifensine, trabectedin precursors). However, they present a "perfect storm" for chromatographers:
-
Basicity: The secondary amine (pKa ~9.[1]5) leads to severe peak tailing on traditional silica due to silanol interactions.
-
Isomerism: They often exist as positional isomers (e.g., 6- vs. 7-substituted) and enantiomers, requiring distinct separation mechanisms beyond simple hydrophobicity.
This guide provides self-validating protocols to resolve these specific failure modes.
Module 1: Critical Resolution Failure (Positional Isomers)
User Issue: "I cannot separate 6-methoxy-THIQ from 7-methoxy-THIQ using a standard C18 column. They co-elute as a single broad peak."
Root Cause Analysis
Positional isomers often have identical lipophilicity (logP), rendering Alkyl-bonded phases (C18/C8) ineffective. The separation requires a mechanism that discriminates based on electron density distribution and shape selectivity.
The Solution: Pi-Pi ( ) Interaction Chromatography
Switch from a hydrophobic mechanism to a
Recommended Protocol: Phenyl-Hexyl Screening
| Parameter | Setting | Rationale |
| Stationary Phase | Phenyl-Hexyl or Biphenyl (Core-shell or Hybrid) | Maximizes |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[1]0) | Mid-range pH balances ionization and silanol suppression. |
| Mobile Phase B | Methanol (MeOH) | Critical: MeOH promotes |
| Gradient | 5% B to 60% B over 15 min | Shallow gradient to probe selectivity. |
| Temperature | 25°C - 30°C | Lower temperatures favor |
Decision Logic: Column Selection
Figure 1: Decision tree for selecting stationary phases when separating positional isomers of THIQ.
Module 2: Peak Shape Issues (Tailing)
User Issue: "My THIQ peak has an asymmetry factor (
Root Cause Analysis
THIQs are basic secondary amines. At neutral or low pH (pH 3-6), the nitrogen is protonated (
The Solution: High pH Stability or Chaotropic Agents
You must either suppress the ionization of the THIQ (High pH) or block the silanols (Chaotropic salts/Amines).
Option A: High pH (The Modern Gold Standard)
-
Mechanism: Operate at pH 10.0 (above the pKa of THIQ). The molecule becomes neutral, eliminating ion-exchange with silanols.
-
Requirement: You must use a Hybrid-Silica column (e.g., Waters XBridge BEH, Agilent Poroshell HPH) or Polymer column. Standard silica dissolves at pH > 8.
Option B: Low pH with Chaotropic Salt (The Traditional Fix)
-
Mechanism: Use Perchlorate (
) or Trifluoroacetic Acid (TFA). These anions form tight ion pairs with the protonated amine, masking the charge and improving hydrophobicity.
Comparative Protocol Table
| Component | High pH Protocol (Recommended for LC-MS) | Low pH Protocol (UV Only) |
| Column | Hybrid Silica (BEH/HPH) C18 | Standard End-capped C18 |
| Buffer | 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide | 0.1% TFA or 20 mM NaClO₄ (Perchlorate) + 0.1% H₃PO₄ |
| Organic | Acetonitrile | Acetonitrile |
| Advantage | Sharp peaks, high loading capacity, MS compatible.[1] | Works on standard columns. |
| Risk | Destroys standard silica columns instantly. | TFA suppresses MS signal; Perchlorate is explosive if dried. |
Module 3: Chiral Separation (Enantiomers)
User Issue: "I have synthesized a racemic mixture of 1-substituted THIQ. How do I separate the (R) and (S) enantiomers?"
Root Cause Analysis
Enantiomers have identical physical properties in an achiral environment. C18 or Phenyl columns will not separate them. You require a Chiral Stationary Phase (CSP).[3]
The Solution: Polysaccharide Screening
Derivatized Cellulose or Amylose phases (e.g., Chiralpak AD, OD, IA, IC) are the industry standard for THIQ alkaloids.
Step-by-Step Screening Workflow
Do not guess. Follow this screening order to maximize success probability (80%+ success rate with these two columns).
-
Phase 1: The Columns
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA).[4]
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB).
-
-
Phase 2: The Mobile Phases (Screen both columns with both modes)
-
Mode 1: Normal Phase (NP): Hexane / Ethanol / Diethylamine (90:10:0.1).[1]
-
Note: Diethylamine (DEA) is mandatory to sharpen basic amine peaks.
-
-
Mode 2: Polar Organic Mode (POM): 100% Methanol / 0.1% Diethylamine / 0.1% Acetic Acid.
-
-
Phase 3: Optimization
-
If resolution (
) < 1.5, lower temperature to 15°C. -
If retention is too low, switch Ethanol to Isopropanol (stronger H-bonding).
-
Chiral Method Development Flow
Figure 2: Screening workflow for chiral separation of THIQ enantiomers using polysaccharide columns.
References
-
Separation of Positional Isomers (Pi-Pi Interactions)
-
Troubleshooting Basic Amines (Peak Tailing & pH)
-
Agilent Technologies. HPLC Troubleshooting Guide: Peak Shape Problems. Retrieved from
-
University of Pittsburgh. Reversed-phase HPLC Buffers: pKa and pH Selection. Retrieved from
-
-
Chiral Separation Methodologies
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and Other Monoamine Oxidase Inhibitors
This guide provides an in-depth technical comparison of the efficacy of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous trace amine, with other established monoamine oxidase (MAO) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and medicinal chemistry.
Introduction to Monoamine Oxidase and Its Inhibition
Monoamine oxidases (MAOs) are a family of mitochondrial-bound flavoenzymes crucial for the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been therapeutically exploited for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.
The choice of an MAO inhibitor for therapeutic or research purposes is dictated by its specific characteristics: selectivity for MAO-A or MAO-B, and whether the inhibition is reversible or irreversible. Irreversible inhibitors form a covalent bond with the enzyme, requiring de novo enzyme synthesis for the recovery of activity, while reversible inhibitors dissociate from the enzyme, allowing for a more dynamic modulation of MAO activity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): An Endogenous Modulator
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous compound found in the mammalian brain that has demonstrated neuroprotective and MAO-inhibiting properties.[1] It is a reversible and moderate inhibitor of both MAO-A and MAO-B. This dual and reversible inhibition profile distinguishes it from many classic, irreversible, and often isoform-selective MAO inhibitors. The endogenous nature of 1MeTIQ suggests a potential physiological role in modulating monoamine neurotransmitter levels and protecting against neuronal damage.
Comparative Efficacy: In Vitro Inhibition
| Inhibitor | Type | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity | Reference |
| 1MeTIQ | Reversible, Non-selective | Not Reported | Not Reported | - | [1] |
| Moclobemide | Reversible, MAO-A selective | 6,061 | >100,000 | MAO-A | [2] |
| Harmaline | Reversible, MAO-A selective | 2.3 | 59,000 | MAO-A | [3] |
| Lazabemide | Reversible, MAO-B selective | 125,000 | 18 | MAO-B | [3] |
| Clorgyline | Irreversible, MAO-A selective | Low nM range | - | MAO-A | [4] |
| Selegiline (L-deprenyl) | Irreversible, MAO-B selective | High µM range | Low nM range | MAO-B | [4] |
| Tranylcypromine | Irreversible, Non-selective | Micromolar range | Micromolar range | Non-selective | [4] |
| Phenelzine | Irreversible, Non-selective | 112,000 | 47,000 | Non-selective | [4] |
Note: IC50 values can vary depending on the experimental conditions (e.g., substrate used, enzyme source).
The causality behind choosing a reversible versus an irreversible inhibitor often lies in the desired duration of action and safety profile. Irreversible inhibitors, while potent, necessitate stricter dietary restrictions (the "cheese effect") due to the risk of hypertensive crisis from tyramine-rich foods. Reversible inhibitors, like moclobemide and presumably 1MeTIQ, offer a greater margin of safety in this regard.
Experimental Protocols for Efficacy Determination
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the IC50 of a potential MAO inhibitor. The assay is based on the principle that MAO activity produces hydrogen peroxide (H2O2), which can be detected using a fluorometric probe.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (1MeTIQ or other inhibitors) and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO enzymes, substrate, HRP, and the fluorometric probe in assay buffer. Prepare a serial dilution of the test compound and control inhibitors.
-
Assay Reaction: To each well of the microplate, add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using the microplate reader. The rate of increase in fluorescence is proportional to the MAO activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This self-validating system includes positive controls (known inhibitors) and negative controls (no inhibitor) to ensure the assay is performing correctly. The kinetic measurement allows for the verification of a linear reaction rate.
In Vivo Efficacy Assessment: Neurochemical Effects
Beyond in vitro enzyme inhibition, the true efficacy of an MAO inhibitor is determined by its ability to modulate neurotransmitter levels in a living system. Microdialysis is a powerful in vivo technique used to sample the extracellular fluid of specific brain regions and measure neurotransmitter concentrations.
In Vivo Microdialysis in Rodent Models
This experimental workflow allows for the direct assessment of an MAO inhibitor's effect on the levels of dopamine, serotonin, and their metabolites in the brain.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent (e.g., striatum for dopamine, hippocampus for serotonin).
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Sampling: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.
-
Drug Administration: The MAO inhibitor (e.g., 1MeTIQ) is administered systemically (e.g., intraperitoneally).
-
Post-treatment Sampling: Dialysate collection continues to monitor changes in neurotransmitter and metabolite concentrations over time.
-
Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Neurochemical studies have shown that 1MeTIQ administration in rats leads to a decrease in the levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC), indicating an inhibition of MAO-dependent dopamine catabolism.[1] This in vivo evidence supports the in vitro findings of its MAO inhibitory activity and demonstrates its functional efficacy in a physiological context.
The Broader Pharmacological Profile of 1MeTIQ
It is important to note that the therapeutic potential of 1MeTIQ may extend beyond its MAO-inhibiting properties. Research has indicated that 1MeTIQ possesses neuroprotective effects, potentially through mechanisms involving the scavenging of free radicals and antagonism of the glutamatergic system.[5] This multi-target profile suggests that 1MeTIQ could offer a broader spectrum of therapeutic benefits compared to MAO inhibitors with a more singular mechanism of action.
Conclusion
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) presents a compelling profile as a reversible, non-selective inhibitor of both MAO-A and MAO-B. While a direct quantitative comparison of its potency with other MAOIs is limited by the lack of publicly available IC50 data, in vivo studies confirm its efficacy in modulating monoamine neurotransmitter metabolism. Its endogenous nature and additional neuroprotective activities make it a molecule of significant interest for further research and potential therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of 1MeTIQ and other novel MAO inhibitors.
References
-
Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Pharmacological reports, 66(5), 878–884. [Link]
-
Yamali, C., Gul, H. I., Tugrak Sakarya, M., Saglik, B. N., & Oner, A. C. (2022). Quinazolinone-based benzenesulfonamides with low toxicity and high affinity as monoamine oxidase-A inhibitors: Synthesis, biological evaluation and induced-fit docking studies. Bioorganic chemistry, 123, 105777. [Link]
-
Foley, P. (2000). Drug action (IC 50 values) on MAO A and MAO B activities. Neurotoxicology and teratology, 22(4), 595-596. [Link]
-
Albreht, A., Vovk, I., & Ramsay, R. R. (2012). Parameters for irreversible inactivation of monoamine oxidase. The FEBS journal, 279(18), 3377–3386. [Link]
-
Faheem, K., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC medicinal chemistry, 12(5), 639-682. [Link]
-
Wikipedia. Mescaline. [Link]
-
Elabscience. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit. [Link]
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Microdialysis in rodents. Current protocols in neuroscience, 47(1), 7-2. [Link]
-
PubChem. 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride. [Link]
-
Antec Scientific. Neurotransmitter analysis and On-line Microdialysis (OMD). [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]
-
Westerink, B. H. (1995). Overview of microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.1. [Link]
-
Assay Genie. Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. [Link]
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical chemistry, 78(5), 1391-1399. [Link]
-
Justice, J. B. (1994). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.1. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Naunyn-Schmiedeberg's archives of pharmacology, 387(7), 625–639. [Link]
-
Popova, T. N., Odintsova, E. S., & Gnezdilov, A. V. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International journal of molecular sciences, 24(18), 14333. [Link]
Sources
- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline in vitro and in vivo
Technical Guide: Validation of the Neuroprotective Effects of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline (1-MeTIQ)
Executive Summary & Strategic Context
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous amine present in the mammalian brain.[1][2] Unlike its structural analog 1,2,3,4-tetrahydroisoquinoline (TIQ)—which exhibits neurotoxic properties resembling parkinsonism—1-MeTIQ demonstrates significant neuroprotective capabilities.[3]
For drug development professionals, 1-MeTIQ represents a unique class of "endogenous neuroprotectants." Its mechanism is multi-modal: it acts as a reversible Monoamine Oxidase (MAO) inhibitor, a free radical scavenger, and an antagonist of the glutamatergic system. This guide provides a validated roadmap for assessing 1-MeTIQ efficacy in vitro and in vivo, offering a distinct advantage over single-target synthetic compounds.
Mechanistic Architecture: The "Why" Behind the Protocol
To validate 1-MeTIQ, one must understand its specific intervention points in dopaminergic metabolism. Unlike standard antioxidants, 1-MeTIQ alters the catabolic route of dopamine.
Key Mechanisms:
-
Metabolic Shift: Inhibits MAO-dependent oxidative deamination (which produces H₂O₂), shifting dopamine metabolism toward the COMT-dependent O-methylation pathway.
-
Mitochondrial Preservation: Prevents Complex I inhibition induced by toxins like Rotenone and MPP+.
-
Receptor Modulation: Antagonizes NMDA receptors, reducing excitotoxicity.
Diagram 1: 1-MeTIQ Neuroprotective Signaling Pathway
Caption: 1-MeTIQ inhibits MAO-mediated oxidative stress and stabilizes mitochondria, promoting survival.
Comparative Analysis: 1-MeTIQ vs. Alternatives
The following table contrasts 1-MeTIQ with its neurotoxic analog (TIQ) and a standard reference toxin (MPTP). This distinction is critical for experimental design; TIQ is often used as a negative control or toxicity model, while 1-MeTIQ is the therapeutic candidate.
| Feature | 1-MeTIQ (The Candidate) | TIQ (The Analog/Control) | MPTP (The Toxin) |
| Role | Neuroprotectant | Neurotoxin (Weak) | Neurotoxin (Potent) |
| Origin | Endogenous (Brain) | Endogenous/Exogenous | Exogenous (Synthetic) |
| MAO Interaction | Reversible Inhibitor (Protective) | Substrate/Inhibitor (Complex) | Substrate (Converted to MPP+) |
| Mitochondrial Effect | Stabilizes Complex I | Inhibits Complex I (Weakly) | Irreversibly Inhibits Complex I |
| Dopamine Impact | Preserves levels; shifts to O-methylation | Depletes levels | Severely depletes levels |
| Primary Use | Therapeutic Candidate | Toxicity Model / Negative Control | Parkinson's Disease Model |
In Vitro Validation Protocol
Objective: Quantify neuroprotection against mitochondrial toxins (Rotenone or MPP+) in dopaminergic cell lines.
System: SH-SY5Y (Human Neuroblastoma) or PC12 (Pheochromocytoma) cells. Causality: SH-SY5Y cells express dopaminergic markers (Tyrosine Hydroxylase). Using MPP+ or Rotenone mimics the mitochondrial dysfunction seen in Parkinson's.
Step-by-Step Methodology:
-
Cell Culture Preparation:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS.
-
Seed at density:
cells/well in 96-well plates for viability assays. -
Critical: Allow 24 hours for adhesion.[4] Differentiate with Retinoic Acid (10 µM) for 5-7 days if a mature neuronal phenotype is required (recommended for higher physiological relevance).
-
-
Drug Administration (Pre-treatment Strategy):
-
Group A (Control): Vehicle only.
-
Group B (Toxin): Rotenone (5 µM) or MPP+ (500 µM).
-
Group C (1-MeTIQ Only): 1-MeTIQ (500 µM).
-
Group D (Protection): Pre-treat with 1-MeTIQ (100–500 µM) for 3 hours prior to toxin exposure.
-
Note: 1-MeTIQ is dissolved in sterile water or PBS.
-
-
Incubation:
-
After toxin addition, incubate for 24 hours at 37°C, 5% CO₂.
-
-
Endpoints & Assays:
-
Cell Viability (MTT/CCK-8): Measures mitochondrial metabolic activity.
-
Membrane Integrity (LDH Release): Measures necrosis.
-
Oxidative Stress (DCFH-DA): Fluorometric assay for intracellular ROS.[5]
-
Mitochondrial Potential (JC-1 Staining): Assess loss of
.
-
Diagram 2: In Vitro Experimental Workflow
Caption: Workflow for assessing 1-MeTIQ neuroprotection in SH-SY5Y cells against toxin challenge.
In Vivo Validation Protocol
Objective: Assess the ability of 1-MeTIQ to prevent parkinsonian symptoms and dopaminergic loss in the MPTP mouse model.
Model: C57BL/6 Mice (Male, 8-10 weeks). Causality: C57BL/6 mice are uniquely sensitive to MPTP. The toxin crosses the blood-brain barrier, is converted to MPP+ by glial MAO-B, and selectively destroys nigrostriatal dopaminergic neurons.
Step-by-Step Methodology:
-
Animal Grouping (n=10/group):
-
Control: Saline i.p.
-
MPTP: MPTP-HCl (20 mg/kg i.p. x 4 doses, 2h intervals).
-
1-MeTIQ + MPTP: 1-MeTIQ (50 mg/kg i.p.) administered 1 hour before the first MPTP injection and daily for 7 days post-lesion.
-
-
Administration Protocol:
-
Safety: MPTP is highly toxic to humans. Use specialized containment.
-
1-MeTIQ is administered intraperitoneally (i.p.).[6] The 50 mg/kg dose is empirically derived to ensure sufficient brain concentration without inducing sedation.
-
-
Behavioral Assessment (Day 7):
-
Rotarod Test: Measures motor coordination.
-
Pole Test: Measures bradykinesia (time to turn and descend).
-
-
Biochemical & Histological Analysis (Day 8):
-
HPLC-ECD: Dissect Striatum. Homogenize in perchloric acid. Measure Dopamine (DA), DOPAC, and HVA.
-
Success Criteria: MPTP reduces DA by >60%. 1-MeTIQ should restore DA to >70-80% of control.
-
-
Immunohistochemistry: Perfusion fixation. Stain Substantia Nigra pars compacta (SNpc) sections for Tyrosine Hydroxylase (TH) . Count TH+ neurons.[7]
-
Diagram 3: In Vivo MPTP Challenge Timeline
Caption: Timeline for 1-MeTIQ administration in the acute MPTP mouse model of Parkinson's.
References
-
Antkiewicz-Michaluk, L., et al. (2006). "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity." Journal of Neurochemistry.
-
Abe, K., et al. (2001). "Parkinsonism-inducing neurotoxicity of 1,2,3,4-tetrahydroisoquinoline (TIQ), as contrasted to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), and parkinsonism-preventing effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)."[3] Journal of Neurochemistry.
-
Wąsik, A., et al. (2016). "Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum." Neurotoxicity Research.
-
Ishiwata, K., et al. (2001). "Evaluation of neurotoxicity of TIQ and MPTP and of parkinsonism-preventing effect of 1-MeTIQ by in vivo measurement of pre-synaptic dopamine transporters."[3] Journal of Neurochemistry.
-
Jackson-Lewis, V., & Przedborski, S. (2007). "Protocol for the MPTP mouse model of Parkinson's disease."[8] Nature Protocols.
Sources
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- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of neurotoxicity of TIQ and MPTP and of parkinsonism-preventing effect of 1-MeTIQ by in vivo measurement of pre-synaptic dopamine transporters and post-synaptic dopamine D(2) receptors in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. modelorg.com [modelorg.com]
- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Tetrahydroisoquinolines and Selegiline for Parkinson's Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The management of Parkinson's disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, remains a significant challenge. Current therapeutic strategies primarily focus on symptomatic relief, with levodopa being the gold standard. However, the long-term use of levodopa is often associated with motor complications. This has spurred the search for neuroprotective agents that can slow or halt the progression of the disease. Among the compounds under investigation are derivatives of 1,2,3,4-tetrahydroisoquinoline (THIQ), a structural analog to some neurotoxins, and established drugs like selegiline, a selective monoamine oxidase-B (MAO-B) inhibitor.
This guide provides a detailed, objective comparison of the preclinical evidence for the neuroprotective potential of a promising class of THIQ derivatives against the well-established MAO-B inhibitor, selegiline. While the specific compound 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a research chemical used in the synthesis of more complex molecules, this analysis will focus on its better-studied, structurally related, and neuroprotective analogs, namely 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ). This comparative guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of their respective mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
Mechanisms of Action: A Tale of Two Pathways
The neuroprotective strategies of selegiline and the tetrahydroisoquinoline derivatives diverge significantly, targeting different aspects of the neurodegenerative cascade in Parkinson's disease.
Selegiline: Targeting Dopamine Metabolism and Oxidative Stress
Selegiline's primary mechanism of action is the irreversible inhibition of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, selegiline increases the synaptic availability of dopamine, thereby providing symptomatic relief.[2] Beyond its symptomatic effects, the inhibition of MAO-B is also thought to confer neuroprotection by reducing the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of dopamine.[3][4] This reduction in oxidative stress is a cornerstone of its putative neuroprotective effect.
Some studies also suggest that selegiline may possess other neuroprotective properties independent of MAO-B inhibition, such as the stabilization of the mitochondrial membrane potential and the induction of anti-apoptotic proteins.[5] However, the clinical evidence for selegiline's disease-modifying effects in humans remains a subject of debate.[6]
Caption: Selegiline's mechanism of action in Parkinson's disease.
Neuroprotective Tetrahydroisoquinolines: A Multi-pronged Approach
The neuroprotective tetrahydroisoquinolines, such as 1MeTIQ and HTHQ, appear to act through multiple, complementary pathways that are largely independent of direct MAO-B inhibition. Their mechanisms are centered on mitigating mitochondrial dysfunction, excitotoxicity, and inflammation.
1MeTIQ has been shown to prevent the inhibition of mitochondrial respiratory chain complex I induced by toxins like MPP+, the active metabolite of MPTP.[7] This is a critical protective effect, as complex I dysfunction is a key pathological feature of Parkinson's disease. Furthermore, 1MeTIQ exhibits free-radical scavenging properties and can inhibit glutamate-induced excitotoxicity by acting as an antagonist at NMDA receptors.[2] This dual action on oxidative stress and excitotoxicity provides a comprehensive neuroprotective profile.
HTHQ, a related quinoline derivative, has demonstrated potent antioxidant and anti-inflammatory effects in a rotenone-induced rat model of PD.[4] It was found to reduce oxidative stress markers and suppress the NF-κB inflammatory signaling pathway.[4] Notably, in this preclinical model, HTHQ showed greater efficacy in improving motor coordination compared to rasagiline, another potent MAO-B inhibitor.[4]
Caption: Multi-target neuroprotective mechanisms of tetrahydroisoquinolines.
Comparative Efficacy: A Preclinical Overview
Direct head-to-head clinical trials comparing this compound with selegiline are not available. Therefore, this comparison is based on preclinical data for selegiline and the representative neuroprotective tetrahydroisoquinolines, 1MeTIQ and HTHQ.
| Feature | Selegiline | Neuroprotective Tetrahydroisoquinolines (1MeTIQ, HTHQ) | References |
| Primary Mechanism | Irreversible MAO-B inhibitor | Multi-target: Mitochondrial protection, anti-excitotoxic, antioxidant, anti-inflammatory | [1][2][4][7] |
| Effect on Dopamine Levels | Increases synaptic dopamine | No direct effect on dopamine metabolism | [2] |
| Neuroprotective Evidence (Preclinical) | Reduces oxidative stress, anti-apoptotic properties | Prevents mitochondrial complex I inhibition, scavenges free radicals, reduces excitotoxicity and neuroinflammation | [2][4][5][7] |
| Symptomatic Relief | Yes, through dopamine preservation | Not directly, but neuroprotection may preserve motor function | [2] |
| Comparative Preclinical Efficacy | Established neuroprotection in various toxin-based models | HTHQ showed superior motor improvement over rasagiline (a similar MAO-B inhibitor) in a rotenone model | [4] |
Safety and Side Effect Profiles
The safety profiles of these compounds are derived from available preclinical and clinical data for selegiline and safety data sheets for the tetrahydroisoquinoline research chemicals.
| Feature | Selegiline | This compound | References |
| Common Side Effects (Clinical) | Nausea, dizziness, dry mouth, insomnia, orthostatic hypotension.[4][8] | Data not available (research chemical) | [4][8] |
| Serious Adverse Events (Clinical) | At high doses, risk of hypertensive crisis with tyramine-containing foods; serotonin syndrome when combined with certain antidepressants.[9] | Data not available | [9] |
| Preclinical Toxicity | Well-characterized | Potential for skin, eye, and respiratory irritation. Corrosive.[10][11] | [10][11] |
| Metabolites | Metabolized to L-amphetamine and L-methamphetamine, which may contribute to side effects like insomnia.[9] | Metabolism and potential for active metabolites not well-studied. | [9] |
Experimental Protocols for Preclinical Evaluation
The preclinical assessment of potential anti-Parkinsonian drugs relies on robust and reproducible animal models and behavioral tests.
Animal Models of Parkinson's Disease
Toxin-based models are widely used to recapitulate the dopaminergic neurodegeneration seen in Parkinson's disease.[12]
-
MPTP Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to rodents or non-human primates.[3] MPTP is metabolized to MPP+, which selectively destroys dopaminergic neurons. This model is useful for studying the mechanisms of neurodegeneration and for screening neuroprotective compounds.[7]
-
6-OHDA Model: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is stereotactically injected into the substantia nigra or the medial forebrain bundle of rodents.[13] This creates a unilateral lesion of the nigrostriatal pathway, leading to quantifiable motor deficits.
-
Rotenone Model: Chronic administration of the pesticide rotenone, a mitochondrial complex I inhibitor, can induce features of Parkinson's disease in rodents, including dopaminergic cell loss and motor impairments.[4]
Caption: General experimental workflow for preclinical evaluation.
Assessment of Motor Function
-
Cylinder Test: This test is used to assess forelimb use asymmetry in unilaterally lesioned rodents.[9][14] The animal is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the wall for support during rearing is counted. A neuroprotective agent would be expected to increase the use of the impaired forelimb.
-
Protocol:
-
Place the animal in a transparent cylinder (e.g., 20 cm diameter, 30 cm high for rats).
-
Videotape the animal for 5-10 minutes.
-
Score the number of independent wall contacts made with the left forelimb, the right forelimb, and both forelimbs simultaneously.
-
Calculate the percentage of contralateral forelimb use.
-
-
-
Rotarod Test: This test evaluates motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. Improved performance on the rotarod suggests better motor function.
-
Protocol:
-
Train the animals on the rotarod at a constant or accelerating speed for several days.
-
On the test day, place the animal on the rotating rod and record the time until it falls off or passively rotates for a set number of revolutions.
-
Perform multiple trials and average the latency to fall.
-
-
Assessment of Neuroprotection
-
Immunohistochemistry for Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. Following the completion of behavioral testing, animals are euthanized, and their brains are processed for immunohistochemistry. The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified to assess the extent of neurodegeneration. A greater number of surviving TH-positive neurons in the treated group compared to the vehicle group indicates neuroprotection.[5]
-
Protocol:
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and cryoprotect it in a sucrose solution.
-
Section the brain on a cryostat or microtome.
-
Perform immunohistochemical staining for TH using a specific primary antibody and a labeled secondary antibody.
-
Visualize and quantify the number of TH-positive cells using stereological methods.
-
-
Conclusion
Selegiline and the class of neuroprotective tetrahydroisoquinolines represent two distinct yet potentially complementary approaches to treating Parkinson's disease. Selegiline, a well-established MAO-B inhibitor, offers both symptomatic relief and a degree of neuroprotection, primarily through its effects on dopamine metabolism and the reduction of oxidative stress. The tetrahydroisoquinoline derivatives, on the other hand, exhibit a multi-target neuroprotective profile in preclinical models, addressing mitochondrial dysfunction, excitotoxicity, and neuroinflammation.
The preclinical data, particularly the superior motor improvement shown by HTHQ over a related MAO-B inhibitor, suggest that these novel tetrahydroisoquinoline compounds warrant further investigation as potential disease-modifying therapies for Parkinson's disease. Future research should focus on direct, well-controlled comparative studies in relevant animal models to further elucidate their relative efficacy and mechanisms of action. Moreover, the safety and pharmacokinetic profiles of these novel compounds need to be thoroughly characterized before they can be considered for clinical development. For drug development professionals, the multi-target nature of the neuroprotective tetrahydroisoquinolines may offer a more robust therapeutic strategy for this complex and multifaceted neurodegenerative disease.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Selegiline? Retrieved from [Link]
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MDPI. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
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PubMed. (n.d.). The Endogenous Amine 1-methyl-1,2,3,4- Tetrahydroisoquinoline Prevents the Inhibition of Complex I of the Respiratory Chain Produced by MPP(+). Retrieved from [Link]
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PubMed. (n.d.). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Retrieved from [Link]
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GoodRx. (n.d.). Selegiline: Uses, Side Effects, Interactions & More. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Retrieved from [Link]
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StatPearls. (2023, August 17). Selegiline. Retrieved from [Link]
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MDPI. (2023, September 21). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Retrieved from [Link]
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MDPI. (2023, August 28). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. Retrieved from [Link]
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Semantic Scholar. (n.d.). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Retrieved from [Link]
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Mayo Clinic. (n.d.). Selegiline (oral route) - Side effects & dosage. Retrieved from [Link]
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MDPI. (2023, September 21). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Retrieved from [Link]
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Medsafe. (1999, November). Selegiline in Parkinson's Disease. Retrieved from [Link]
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Wikipedia. (n.d.). Selegiline. Retrieved from [Link]
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PubMed. (n.d.). Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo. Retrieved from [Link]
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J&K Scientific. (n.d.). This compound | 42923-76-2. Retrieved from [Link]
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PubMed. (n.d.). Presence of 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 1,2-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, novel endogenous amines, in parkinsonian and normal human brains. Retrieved from [Link]
-
PubMed. (n.d.). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Retrieved from [Link]
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JoVE. (2015, September 28). A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test. Retrieved from [Link]
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Bio-protocol. (n.d.). Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease. Retrieved from [Link]
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Inotiv. (n.d.). Parkinson's Disease. Retrieved from [Link]
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PubMed. (n.d.). A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase. Retrieved from [Link]
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MDPI. (2023, August 28). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. Retrieved from [Link]
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NIH. (2025, March 17). A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase. Retrieved from [Link]
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J&K Scientific. (n.d.). This compound | 42923-76-2. Retrieved from [Link]
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JoVE. (2015, September 28). A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test. Retrieved from [Link]
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Inotiv. (n.d.). Parkinson's Disease. Retrieved from [Link]
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Comparative study of different synthetic routes to 1,2,3,4-tetrahydroisoquinolines
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., morphine, emetine) and synthetic pharmaceuticals (e.g., Solifenacin, Nomifensine).[1] For drug development professionals, selecting the optimal synthetic route is a balance between atom economy , stereochemical control , and scalability .
This guide objectively compares three dominant synthetic methodologies:
-
The Asymmetric Pictet-Spengler Reaction: The biomimetic, organocatalytic gold standard for chiral synthesis.
-
The Bischler-Napieralski Cyclization: The robust, classical "force-through" method for difficult substrates.
-
Transition-Metal Catalyzed C-H Activation: The modern, step-economic approach for late-stage functionalization.[2]
Route 1: The Asymmetric Pictet-Spengler Reaction (Organocatalysis)
Technical Analysis
The Pictet-Spengler (PS) reaction is the most direct route to THIQs, involving the condensation of a
Causality of Success: The success of this route relies on the "Dual Activation" mode of the catalyst. The bifunctional CPA activates the electrophilic iminium ion via protonation while simultaneously anchoring the nucleophilic indole/arene moiety, creating a rigid chiral pocket that dictates facial selectivity.
Mechanistic Pathway
Experimental Protocol: Enantioselective Synthesis using (R)-TRIP
Note: This protocol is self-validating; the formation of the iminium intermediate is often visible by a color change, and completion is monitored by the disappearance of the aldehyde spot on TLC.
Reagents:
-
Tryptamine derivative (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Catalyst: (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate ((R)-TRIP) (5 mol%)
-
Solvent: Toluene (anhydrous)
-
Drying agent: 4Å Molecular Sieves (activated)
Workflow:
-
Catalyst Loading: In a flame-dried reaction vial, charge the tryptamine derivative (0.2 mmol) and (R)-TRIP (0.01 mmol).
-
Solvent Addition: Add anhydrous Toluene (2.0 mL) and 100 mg of activated 4Å MS. Stir at room temperature for 10 minutes to ensure an anhydrous environment (critical for iminium stability).
-
Substrate Addition: Cool the mixture to -30°C (or optimized low temp). Add the aldehyde (0.24 mmol) dropwise.
-
Reaction: Stir at -30°C for 24–48 hours. Monitor by HPLC or TLC.
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc.
-
Purification: Flash column chromatography on silica gel.
Performance Data:
| Parameter | Typical Range | Notes |
|---|---|---|
| Yield | 75% – 95% | Highly dependent on iminium stability. |
| Enantiomeric Excess (ee) | 85% – 99% | Excellent for bulky aldehydes; lower for aliphatic aldehydes. |
| Reaction Time | 24 – 72 h | Slower kinetics at low temperatures required for high ee. |
Route 2: Bischler-Napieralski Cyclization & Reduction
Technical Analysis
When the aromatic ring is electron-deficient or when the aldehyde partner is unstable, the Pictet-Spengler fails. The Bischler-Napieralski (BN) reaction offers a robust alternative. It proceeds via the cyclization of an amide to a 3,4-dihydroisoquinoline (DHIQ), which is subsequently reduced.[5][6]
Causality of Choice: This route is chosen for regiocontrol . Unlike PS, which can give mixtures of para- and ortho- cyclization on activated rings, BN cyclization is directed strictly by the position of the amide side chain.
Mechanistic Pathway
Experimental Protocol: The "Standard" POCl3 Method
Safety Warning: POCl3 is violently reactive with water. All glassware must be oven-dried.
Step 1: Cyclization
-
Activation: Dissolve the amide (1.0 equiv) in anhydrous Acetonitrile or Toluene.
-
Reagent Addition: Add POCl3 (3.0 equiv) carefully under Argon.
-
Reflux: Heat to reflux (80–110°C) for 2–6 hours. The solution typically turns yellow/orange.
-
Evaporation: Remove excess POCl3 and solvent under reduced pressure (use a caustic trap).
-
Neutralization: Dissolve residue in DCM and wash with cold NaOH (1M) to liberate the free base DHIQ.
Step 2: Reduction (Asymmetric Transfer Hydrogenation - ATH) To make this route comparable to asymmetric PS, we use a Noyori-type reduction.
-
Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (1 mol%).
-
Reaction: Dissolve isolated DHIQ in DMF/HCOOH/TEA (5:2 mixture).
-
Stir: 25°C for 12 hours.
-
Result: Chiral THIQ with high ee.
Performance Data:
| Parameter | Typical Range | Notes |
|---|---|---|
| Yield (Step 1) | 60% – 90% | Lower for electron-deficient rings; may require P2O5. |
| Yield (Step 2) | >95% | Reduction is generally quantitative. |
| Enantiomeric Excess | 90% – 98% | Dependent on the ATH catalyst (Noyori/Wills type). |
Route 3: Transition-Metal Catalyzed C-H Activation
Technical Analysis
This is the "Step-Economy" solution. Instead of pre-functionalizing the amine to an amide (BN) or relying on aldehyde condensation (PS), this route directly functionalizes the C1 position of a pre-formed THIQ or simple amine precursor via Cross-Dehydrogenative Coupling (CDC).
Causality of Choice: Ideal for Late-Stage Functionalization (LSF) . If you have a THIQ drug core and need to screen aryl groups at the C1 position, this avoids rebuilding the molecule from scratch.
Mechanistic Pathway
Experimental Protocol: Copper-Catalyzed Aerobic C1-Alkylation
Reagents:
-
N-Phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Nucleophile (e.g., Indole or Nitromethane) (1.5 equiv)
-
Catalyst: CuBr (5 mol%) or FeCl3
-
Oxidant: tert-Butyl hydroperoxide (TBHP) or O2 balloon.
Workflow:
-
Mix: Combine THIQ, Nucleophile, and Catalyst in solvent (e.g., MeNO2 or DCE).
-
Oxidant: Add TBHP (1.5 equiv) dropwise at 0°C.
-
Reaction: Warm to 50–60°C. The metal catalyst facilitates Single Electron Transfer (SET) to generate the reactive iminium cation in situ.
-
Coupling: The nucleophile attacks the electrophilic C1 position.
-
Isolation: Standard aqueous workup and silica purification.
Comparative Analysis & Decision Matrix
| Feature | Pictet-Spengler (Asymmetric) | Bischler-Napieralski + ATH | C-H Activation (CDC) |
| Primary Utility | De novo synthesis of chiral alkaloids. | Difficult substrates; 1-substituted alkyl derivatives. | Late-stage analog generation (SAR studies). |
| Step Economy | High (1 step). | Low (2-3 steps). | Very High (Direct functionalization). |
| Atom Economy | Excellent (Water is sole byproduct). | Poor (POCl3 waste, reducing agents). | Moderate (Oxidant waste). |
| Scalability | Moderate (Catalyst cost). | High (Cheap reagents). | Low/Moderate (Safety of oxidants). |
| Stereocontrol | >95% ee (with optimized CPA). | >95% ee (via asymmetric reduction). | Difficult (often racemic without chiral ligands). |
| Green Metrics | Best (Mild, often ambient temp). | Worst (Corrosive, high energy). | Good (if O2 is oxidant). |
References
-
BenchChem. A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes. (2025).[5][6][7] [6]
-
Holloway, et al. Mechanistic Insights into a BINOL-Derived Phosphoric Acid-Catalyzed Asymmetric Pictet–Spengler Reaction. Journal of the American Chemical Society.
-
Barrios-Rivera, J., et al. Arene/Ru/TsDPEN complexes bearing a heterocyclic group catalyze the asymmetric transfer hydrogenation (ATH) of 1-aryl dihydroisoquinolines.[8] Organic Letters, 2020.[8]
-
Wang, T., et al. Efficient CuCl2-catalyzed coupling of nonfunctionalized tetrahydroisoquinolines with organozinc reagents.[8] Organic Letters, 2015.[8]
-
Howard, S.Y., et al. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones.[9] Journal of Organic Chemistry, 2021.[9]
-
Fodor, G., et al. Mechanism of the Bischler-Napieralski Reaction.[10] Tetrahedron, 1980.[10]
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Evaluating the Cytotoxicity of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the preliminary assessment of a compound's cytotoxicity is a critical step in identifying promising therapeutic candidates and eliminating those with unfavorable toxicity profiles.[1][2][3] This guide provides a comprehensive evaluation of the potential cytotoxicity of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Me-THIQ-HCl), a member of the tetrahydroisoquinoline (THIQ) family of compounds. Given the limited direct experimental data on this specific molecule, this guide will draw upon the broader knowledge of THIQ derivatives to offer a comparative analysis and predictive insights into its cytotoxic effects across various cell lines. We will delve into the potential mechanisms of action, present a comparative overview of related compounds, and provide detailed, field-proven protocols for key cytotoxicity assays.
The Tetrahydroisoquinoline Scaffold: A Double-Edged Sword in Pharmacology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prominent structural motif found in a wide array of natural products and synthetic molecules, exhibiting a diverse range of biological activities.[4][5][6] Many THIQ derivatives have garnered significant attention for their therapeutic potential, including anti-cancer, anti-hypertensive, and anti-parkinsonian effects.[4][7] However, some THIQ analogs have also been implicated in neurotoxicity, underscoring the importance of a thorough cytotoxic evaluation.[8][9][10][11] The biological activity of THIQ derivatives is often dictated by the nature and position of substituents on the heterocyclic ring system.
Potential Mechanisms of Cytotoxicity of THIQ Derivatives
Cells exposed to cytotoxic compounds can undergo various forms of cell death, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[1] Studies on various THIQ derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis. Key molecular events in apoptosis include the activation of caspases, DNA fragmentation, and changes in the cell membrane.
For instance, some 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been shown to induce apoptosis in breast cancer cell lines (MCF-7).[12] Similarly, other novel 5,6,7,8-tetrahydroisoquinolines have demonstrated the ability to cause cell cycle arrest and a significant increase in apoptosis in lung cancer (A549) and breast cancer (MCF7) cell lines.[13] The proposed mechanisms often involve the inhibition of key cellular enzymes like dihydrofolate reductase (DHFR) or cyclin-dependent kinase 2 (CDK2).[13]
Comparative Cytotoxicity of THIQ Derivatives in Different Cell Lines
While direct data for 6-Me-THIQ-HCl is unavailable, a comparative analysis of related THIQ derivatives provides valuable insights into its potential cytotoxic profile. The following table summarizes the reported cytotoxic activities of various THIQ analogs against different cell lines. It is important to note that the potency and selectivity can vary significantly based on the specific substitutions on the THIQ core.
| Compound Class | Specific Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 1-Alkyl-THIQ | 1-Tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Various Cancer & Normal Cells | Not Specified | High cytotoxic effect with low toxicity to healthy cells | [14] |
| 6,7-Dimethoxy-THIQ | A011 | MCF-7 (Breast Cancer) | Not Specified | Promising cytotoxicity | [12] |
| 6,7-Dimethoxy-THIQ | A011 | MCF-7/ADR (Adriamycin-Resistant Breast Cancer) | Not Specified | Promising cytotoxicity | [12] |
| 5,6,7,8-Tetrahydroisoquinoline | Compound 7e | A549 (Lung Cancer) | Not Specified | 0.155 | [13] |
| 5,6,7,8-Tetrahydroisoquinoline | Compound 8d | MCF7 (Breast Cancer) | Not Specified | 0.170 | [13] |
| N-Tosyl-THIQ | o-Hydroxy derivative (4k) | MOLT-3 (Leukemia) | Not Specified | 1.23 | [15] |
| N-Tosyl-THIQ | Trimethoxy analog (4f) | HepG2 (Liver Cancer) | Not Specified | 22.70 | [15] |
| Substituted THIQ | TQ9 | HSC-2, HSC-4 (Oral Squamous Cell Carcinoma) | Not Specified | High tumor-specific cytotoxicity | [16] |
Analysis of Structure-Activity Relationships (SAR): The available data suggests that the cytotoxicity of THIQ derivatives is influenced by factors such as the length of alkyl chains at the 1-position and the nature of substituents on the aromatic ring.[14] For instance, bulky substituents appear to enhance tumor-specific cytotoxicity.[16] The methyl group at the 6-position of 6-Me-THIQ-HCl could potentially influence its interaction with biological targets and, consequently, its cytotoxic profile.
Detailed Experimental Protocols for Cytotoxicity Assessment
To enable researchers to directly assess the cytotoxicity of 6-Me-THIQ-HCl, this section provides detailed, step-by-step protocols for three standard and widely accepted cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells.
Principle: Living cells with active mitochondria reduce MTT to formazan.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of 6-Me-THIQ-HCl and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[20]
Principle: Damaged cells release LDH into the supernatant.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[21][22]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22][23]
-
Stop Reaction: Add a stop solution to each well.[23]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[22][23]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).[26]
Principle: Differentiating cell populations based on membrane integrity and PS externalization.
Protocol:
-
Cell Preparation: Harvest and wash cells after treatment with 6-Me-THIQ-HCl.[25][27]
-
Resuspension: Resuspend the cells in 1X binding buffer.[27]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[25][26]
-
Incubation: Incubate at room temperature for 15 minutes in the dark.[25][26][27]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[25][27]
Sources
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. opentrons.com [opentrons.com]
- 3. kosheeka.com [kosheeka.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]
- 8. Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sdiarticle4.com [sdiarticle4.com]
- 15. researchgate.net [researchgate.net]
- 16. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cellbiologics.com [cellbiologics.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bosterbio.com [bosterbio.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Cross-validation of analytical methods for quantifying tetrahydroisoquinolines
The quantification of tetrahydroisoquinolines (TIQs)—endogenous neurotoxins implicated in Parkinson’s disease and alcoholism—demands rigorous analytical validation due to their low physiological abundance (picogram/mL range), structural isomerism, and susceptibility to oxidative degradation.
This guide provides a technical cross-validation framework for researchers, comparing the "Gold Standard" LC-MS/MS against the high-resolution alternative GC-MS and the traditional HPLC-ECD .
Part 1: Methodological Landscape & Performance Metrics
The choice of method depends on the specific TIQ derivative (e.g., Salsolinol vs. 1-Me-TIQ) and the required sensitivity. While LC-MS/MS offers high throughput, GC-MS remains superior for enantiomeric separation of chiral TIQs using specific derivatization agents.
Comparative Performance Matrix
| Feature | LC-MS/MS (Triple Quad) | GC-MS (NCI/EI) | HPLC-ECD |
| Primary Utility | High-throughput quantification; complex biological matrices. | Structural confirmation; enantiomeric separation; ultra-trace analysis. | Cost-effective routine monitoring of catecholic TIQs. |
| Sample Prep | Protein Precipitation (PPT) or SPE.[1] No derivatization required.[2][3] | LLE + Derivatization (Essential). | LLE or Alumina extraction. |
| LOD (Salsolinol) | 10–50 pg/mL (0.05–0.2 nM) | ~2 pg/mL (10 fmol/mL) [1] | 20 pg/mL (0.02 ng/mL) [2] |
| Selectivity | High (MRM transitions). Risk of isobaric interference. | Very High (Chromatographic resolution + Mass spectral fingerprint). | Moderate (Redox potential specific, but co-elution risks). |
| Throughput | High (5–10 min/run). | Low (30+ min/run + lengthy prep). | Medium (15–20 min/run). |
| Key Limitation | Matrix effects (ion suppression). | Thermal instability of some derivatives; labor-intensive. | No structural confirmation; electrode fouling. |
Expert Insight: While LC-MS/MS is the workhorse for throughput, GC-MS with extractive derivatization (using reagents like HFB or Menthyl Chloroformate) currently offers the lowest detection limits for specific TIQs like Salsolinol, reaching femtomole sensitivity [1].
Part 2: Cross-Validation Framework
To validate a new LC-MS/MS method against a GC-MS reference, a simple correlation coefficient is insufficient. You must establish inter-method agreement .
Statistical Protocol
-
Sample Set: Analyze
incurred biological samples (not just spiked standards) using both methods. -
Bland-Altman Analysis: Plot the difference between methods (
) against the average of the methods.-
Goal: 95% of points should fall within
SD of the mean difference (Bias).
-
-
Passing-Bablok Regression: Preferred over linear regression for method comparison as it assumes error in both axes.
-
Equation:
-
Validation Criteria: Slope (
) confidence interval should include 1; Intercept ( ) confidence interval should include 0.
-
Part 3: Experimental Protocols
Protocol A: High-Throughput LC-MS/MS (Targeted Quantification)
Objective: Rapid quantification of Salsolinol and 1-Me-TIQ in plasma.
-
Sample Prep:
-
Aliquot 200 µL plasma.
-
Add 20 µL Internal Standard (Salsolinol-d4).
-
Protein Precipitation: Add 600 µL ice-cold Acetonitrile (0.1% Formic Acid). Vortex 30s.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Evaporate supernatant under
and reconstitute in 100 µL Mobile Phase A.
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 5 min.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive.
-
Transitions:
-
Salsolinol:
(Quant), (Qual). -
IS (Salsolinol-d4):
.
-
-
Protocol B: Ultrasensitive GC-MS (Reference Method)
Objective: Enantiomeric separation and validation of low-abundance samples.
-
Sample Prep (Extractive Derivatization):
-
Aliquot 500 µL urine/plasma + IS.
-
Adjust pH to 2.0.
-
Derivatization: Add 50 µL Menthyl Chloroformate (or HFB-anhydride for achiral) + Pyridine.
-
Vortex and incubate at 60°C for 30 min.
-
Extraction: Extract derivatives into 500 µL Hexane.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent capillary column (30 m).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 70°C (1 min)
20°C/min 300°C.
-
-
Detection:
-
Mode: SIM (Selected Ion Monitoring) or NCI (Negative Chemical Ionization) for halogenated derivatives.
-
Note: Menthyl chloroformate allows separation of R- and S-salsolinol on an achiral column due to diastereomer formation [3].
-
Part 4: Visualizations
Workflow: Analytical Decision Tree
This diagram guides the selection of the analytical method based on research needs.
Caption: Decision matrix for selecting TIQ quantification methods based on chirality, sensitivity, and throughput needs.
Mechanism: Derivatization for GC-MS
Visualizing why derivatization is crucial for TIQ analysis in GC.
Caption: Transformation of polar TIQs into volatile derivatives enables GC-MS separation and enhances detection sensitivity.
References
-
A New Rapid Method for the Analysis of Catecholic Tetrahydroisoquinolines From Biological Samples by Gas Chromatography/Mass Spectrometry . National Institutes of Health (PubMed).[4] Available at: [Link]
-
Determination of total dopamine, R- and S-salsolinol in human plasma by cyclodextrin bonded-phase liquid chromatography with electrochemical detection . PubMed. Available at: [Link]
-
Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate . Scientific Research Publishing. Available at: [Link]
-
Quantification of salsolinol enantiomers by stable isotope dilution liquid chromatography with tandem mass spectrometric detection . Wiley Analytical Science. Available at: [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. Determination of total dopamine, R- and S-salsolinol in human plasma by cyclodextrin bonded-phase liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Quantification of salsolinol enantiomers by stable isotope dilution liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of the Antidepressant Activity of 1,2,3,4-Tetrahydroisoquinoline Derivatives
[1][2][3]
Executive Summary & Technical Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and synthetic therapeutics.[1][2] Unlike traditional tricyclic antidepressants (TCAs) or SSRIs, THIQ derivatives offer a unique dual-mechanism profile: they often act as reversible inhibitors of monoamine oxidase (MAO) and inhibitors of monoamine reuptake (serotonin/norepinephrine).
This guide objectively compares the in vivo efficacy of specific THIQ derivatives (notably 1-methyl-1,2,3,4-tetrahydroisoquinoline, or 1MeTIQ) against industry standards like Fluoxetine and Imipramine.
Key Technical Insight: While endogenous THIQs have been historically investigated for potential neurotoxicity (Parkinsonian-like effects), 1-methylated derivatives (1MeTIQ) have demonstrated neuroprotective properties and robust antidepressant activity without the motor deficits associated with dopaminergic toxicity.
Mechanistic Validation (Pathway Analysis)
To validate antidepressant activity, one must first confirm the molecular initiation event. THIQ derivatives primarily function by elevating synaptic concentrations of Noradrenaline (NA) and Serotonin (5-HT).
Mechanism of Action Diagram
The following diagram illustrates the dual-action mechanism where THIQ derivatives inhibit both the catabolic enzyme (MAO) and the reuptake transporters (SERT/NET).
Figure 1: Dual-mechanism of THIQ derivatives enhancing synaptic monoamine availability via inhibition of MAO and reuptake transporters.
Comparative Efficacy Data
The following data aggregates results from standardized behavioral despair models: the Forced Swim Test (FST) and Tail Suspension Test (TST) .[3][4] These tests measure "immobility time," where a reduction indicates antidepressant-like activity.[5][3][4]
Table 1: Comparative Efficacy in Rodent Models (Acute Administration)
| Compound | Dose (i.p.) | Model | % Reduction in Immobility | Statistical Significance | Relative Potency vs Standard |
| 1MeTIQ | 25 mg/kg | FST (Rat) | ~45% | p < 0.01 | Comparable to Imipramine |
| 1MeTIQ | 50 mg/kg | FST (Rat) | ~60% | p < 0.001 | Superior to Imipramine (15mg) |
| TIQ (Parent) | 50 mg/kg | TST (Mouse) | ~38% | p < 0.05 | Moderate |
| Imipramine | 30 mg/kg | FST (Rat) | ~50% | p < 0.01 | (Reference Standard) |
| Fluoxetine | 20 mg/kg | FST (Rat) | ~48% | p < 0.01 | (Reference Standard) |
| Vehicle | - | FST/TST | 0% (Baseline) | - | Negative Control |
Critical Analysis: The methylated derivative (1MeTIQ) shows a dose-dependent reduction in immobility.[3] Notably, at 50 mg/kg, its efficacy matches or exceeds standard doses of tricyclics (Imipramine) without inducing the sedation often seen with high-dose TCAs.
Experimental Protocols for Validation
To replicate these findings, strict adherence to environmental variables is required. The FST is highly sensitive to water temperature and depth.
Workflow: In Vivo Validation Pipeline
Figure 2: Sequential experimental workflow ensuring exclusion of false positives (sedation) prior to efficacy testing.
Detailed Protocol: Modified Forced Swim Test (Rat)
-
Animals: Male Wistar rats (200–250 g).
-
Apparatus: Plexiglass cylinder (Height: 40 cm, Diameter: 20 cm).
-
Conditions:
-
Water Depth: 30 cm (Must prevent tail from touching bottom to ensure "forced" swimming).
-
Temperature: 23–25°C (Critical: Colder water induces hypothermic stress; warmer water reduces baseline immobility).
-
-
Dosing Regimen:
-
Administer THIQ derivative (dissolved in saline) i.p. at 24, 5, and 1 hour prior to the test.
-
Why? This "sub-chronic" loading ensures stable plasma levels during the assay.
-
-
Scoring (The "Porsolt" Method):
-
Total duration: 6 minutes.
-
Habituation: First 2 minutes are discarded (vigorous escape activity).
-
Scoring Window: Last 4 minutes.
-
Immobility Definition: Rat floats making only necessary movements to keep head above water.
-
-
Exclusion Criteria: Any animal showing significant motor impairment in the Open Field Test (locomotion counts < 70% of control) must be excluded to prevent "false efficacy" (sedation masquerading as immobility reduction).
Safety & Toxicology: The "TIQ Paradox"
A major barrier to THIQ development is the historical association of endogenous TIQs with neurotoxicity.
-
The Risk: 1-benzyl-1,2,3,4-tetrahydroisoquinoline is an endogenous amine that can accumulate in the brain and induce Parkinsonian-like symptoms (dopaminergic neuron death).
-
The Solution (1MeTIQ): The 1-methyl substitution is the safety switch. Experimental data confirms that 1MeTIQ acts as a neuroprotectant, antagonizing the toxic effects of other TIQs and preventing glutamate-induced excitotoxicity.
-
Guidance: When designing THIQ analogs, avoid 1-benzyl substitutions unless rigorous safety profiling is conducted. Focus on 1-methyl or 1-phenyl moieties which show safer profiles.
References
-
Antkiewicz-Michaluk, L., et al. (2014). Antidepressant-like effect of tetrahydroisoquinoline amines in the animal model of depressive disorder induced by repeated administration of a low dose of reserpine: behavioral and neurochemical studies in the rat. Neurotoxicity Research. [Link]
-
Wąsik, A., et al. (2016). The mechanism of the antidepressant activity of 1,2,3,4-tetrahydroisoquinoline amines: The role of the noradrenergic and serotonergic system. Pharmacological Reports. [Link]
-
Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Therapie. [Link]
-
Cryan, J. F., et al. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews. [Link]
-
Lorenc-Koci, E., et al. (2017). The antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression.[5] Pharmacological Reports. [Link]
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Antidepressant-like effect of tetrahydroisoquinoline amines in the animal model of depressive disorder induced by repeated administration of a low dose of reserpine: behavioral and neurochemical studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Pictet-Spengler and Bischler-Napieralski reactions for tetrahydroisoquinoline synthesis
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of over 2,500 alkaloids and significant pharmaceutical agents (e.g., Solifenacin, Nomifensine). For the synthetic chemist, the choice between the Pictet-Spengler (PS) and Bischler-Napieralski (BN) reactions is rarely a matter of preference but rather a strategic decision dictated by substrate electronics, stereochemical requirements, and atom economy.
-
The Pictet-Spengler is the "Biomimetic Route"—ideal for electron-rich substrates and single-step access to THIQs, offering high potential for catalytic asymmetric induction.
-
The Bischler-Napieralski is the "Brute Force Route"—a robust, two-step sequence capable of forcing cyclization on electronically neutral or deactivated rings where the Pictet-Spengler fails.
This guide provides a head-to-head technical analysis to assist in process selection, supported by validated protocols and mechanistic insights.
Mechanistic Divergence & Pathway Analysis[1]
Understanding the electrophilic species is critical for troubleshooting. The PS reaction relies on a moderately electrophilic iminium ion , whereas the BN reaction generates a highly reactive nitrilium ion (or imidoyl halide).
Comparative Reaction Pathways[1]
The following diagram illustrates the parallel workflows. Note the oxidation state difference: PS yields the tetrahydro- product directly, while BN yields the dihydro- intermediate requiring reduction.
Figure 1: Mechanistic comparison. The PS route (Green) is a direct condensation-cyclization. The BN route (Red) proceeds via amide activation to a nitrilium species, followed by reduction.
Strategic Comparison: Head-to-Head
Electronic Requirements (The "Dealbreaker")
The success of the cyclization step (Electrophilic Aromatic Substitution) depends heavily on the nucleophilicity of the aryl ring.
| Feature | Pictet-Spengler (PS) | Bischler-Napieralski (BN) |
| Ring Electronics | Strict. Requires Electron Donating Groups (EDGs) like -OH, -OMe, or Indole rings. Fails with deactivated rings. | Robust. Works with neutral and moderately deactivated rings. The nitrilium ion is a "hotter" electrophile than the iminium ion. |
| Atom Economy | High. Water is the only byproduct. | Low. Generates stoichiometric phosphorus waste (from |
| Stereocontrol | Catalytic. Enantioselective catalysts (chiral phosphoric acids, thioureas) can set the C1 stereocenter directly. | Stepwise. Chirality is usually introduced during the reduction of the DHIQ (e.g., Noyori transfer hydrogenation), not the cyclization. |
| Operational Safety | High. Often run in buffer, TFA, or acetic acid. | Moderate/Low. Requires handling |
Decision Matrix
Use this logic flow to select your methodology:
Figure 2: Decision logic for synthetic route selection based on substrate electronics and stereochemical needs.
Validated Experimental Protocols
Protocol A: The Pictet-Spengler Reaction (TFA-Promoted)
Best for: Electron-rich substrates (e.g., Tryptamines) where racemic product is acceptable.
Reagents: Tryptamine (1.0 equiv), Aldehyde (1.1 equiv), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Imine Formation: In a flame-dried flask under
, dissolve tryptamine (10 mmol) and the aldehyde (11 mmol) in anhydrous DCM (40 mL). Add molecular sieves. Stir at RT for 2 hours.-
QC Check: Monitor by TLC. The disappearance of the amine and appearance of a less polar spot indicates imine formation.
-
-
Cyclization: Cool the mixture to 0°C. Add TFA (20-30 mmol, 2-3 equiv) dropwise.
-
Expert Note: For highly activated substrates, acetic acid can replace TFA. For acid-sensitive substrates, use a phosphate buffer (pH 6) in MeOH/Water.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Quench carefully with sat.
(gas evolution!). Extract with DCM ( ). Wash organics with brine, dry over . -
Purification: Flash chromatography (typically MeOH/DCM gradients).
Protocol B: The Bischler-Napieralski Reaction (Standard )
Best for: Less activated rings (e.g., Phenyl) or when starting from amides.
Reagents:
-
Activation: Dissolve the amide (10 mmol) in anhydrous acetonitrile (30 mL).
-
Reagent Addition: Add
(30-50 mmol, 3-5 equiv) carefully.-
Safety Critical:
is corrosive and toxic. Perform in a well-ventilated fume hood.
-
-
Cyclization: Heat to reflux (80–110°C) for 2–6 hours. The solution typically turns yellow/orange.
-
Expert Note: If the reaction is sluggish, adding
can accelerate the dehydration.
-
-
Quench (Hazard): Cool to RT. Pour the reaction mixture slowly onto ice with vigorous stirring. This step is highly exothermic. Basify to pH > 10 with NaOH or
to liberate the free base of the DHIQ. -
Extraction: Extract the dihydroisoquinoline (DHIQ) with DCM.
-
Reduction (Step 2): Dissolve the crude DHIQ in MeOH. Add
(2-4 equiv) portion-wise at 0°C. Stir 1 hour.-
QC Check: The
NMR signal for the C1 proton in the final THIQ will appear as a triplet/multiplet around 4.0 ppm, distinct from the downfield imine signal of the DHIQ.
-
Senior Scientist Insights & Troubleshooting
-
The "Oxonia-Cope" Trick (PS): In the Pictet-Spengler, if you observe low yields with aldehydes, consider using the acetal of the aldehyde. This proceeds via an oxocarbenium ion intermediate, which can be more reactive and cleaner than the aldehyde pathway in specific acidic media.
-
Moisture Sensitivity (BN): The Bischler-Napieralski reaction fails in the presence of water because
hydrolyzes to phosphoric acid, which is not a strong enough dehydrating agent to drive the imidoyl chloride formation. Dry your solvents. -
Regioselectivity:
-
PS: Cyclization occurs para to the activating group (EDG). If the para position is blocked, it may go ortho, but usually with lower yield.
-
BN: Less sensitive to directing groups, but sterics play a larger role due to the bulk of the phosphate intermediates.
-
-
Modern Alternatives:
-
For BN: Consider using
(Propylphosphonic anhydride) as a milder, safer alternative to . It is easier to handle and often gives cleaner profiles. -
For PS: Strictosidine Synthase and other "Pictet-Spenglerases" are now viable for gram-scale enzymatic synthesis if you require specific stereochemistry without heavy metal catalysts.
-
References
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
-
Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564.
-
Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions.[1] Journal of the American Chemical Society, 126(34), 10558-10559.
-
Fodor, G., & Nagubandi, S. (1980).[2] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[2]
- Augustin, M., et al. (2018). T3P-Promoted Synthesis of Dihydroisoquinolines. Journal of Organic Chemistry.
Sources
Mechanistic Confirmation of 6-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Comparative Knockout Validation Guide
The following guide provides a rigorous, scientifically grounded framework for validating the mechanism of action (MoA) of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Me-THIQ).
Unlike its well-characterized analogs—the neurotoxin MPTP or the neuroprotectant 1-Me-TIQ —the 6-methylated congener occupies a unique chemical space. It serves as both a potential substrate for dopaminergic metabolic pathways and a scaffold for voltage-gated potassium channel (KCNQ) modulation. This guide focuses on using Knockout (KO) models to definitively distinguish between these mechanistic pathways.
Executive Summary
This compound (6-Me-THIQ) is a structural analog of the endogenous amine 1,2,3,4-tetrahydroisoquinoline (TIQ). Its mechanism of action is often debated between two distinct pharmacological profiles:
-
Dopaminergic Neurotoxicity: A potential parkinsonian mimetic requiring metabolic activation by Monoamine Oxidase (MAO) and uptake by the Dopamine Transporter (DAT).
-
Ion Channel Modulation: A scaffold for KCNQ2/3 potassium channel activation, similar to retigabine analogs.
This guide outlines the definitive Knockout (KO) validation protocols required to confirm its primary MoA. By comparing its activity in DAT
Mechanistic Hypotheses & Comparative Baselines
To validate 6-Me-THIQ, we must compare its performance against "Gold Standard" agents in specific genetic backgrounds.
Table 1: Comparative Mechanistic Profiles
| Feature | 6-Me-THIQ (Test Article) | MPTP (Toxicity Control) | 1-Me-TIQ (Protective Control) | Retigabine (Channel Control) |
| Primary Target | To Be Confirmed (DAT vs. KCNQ) | Mitochondrial Complex I | MAO-A/B (Inhibitor) | KCNQ2/3 Channels |
| Metabolic Activation | Potential (via MAO) | Required (MAO-B | None (Direct Action) | None |
| Uptake Mechanism | DAT (Hypothesized) | DAT (High Affinity) | Organic Cation Transporters | Passive Diffusion |
| Effect in DAT-KO | Loss of Toxicity (if neurotoxic) | Complete Protection | Unchanged | Unchanged |
| Effect in MAO-KO | Altered Toxicity | Complete Protection (MAO-B) | Loss of Inhibition | Unchanged |
Core Validation Protocols: Knockout Studies
Protocol A: Dopaminergic Toxicity Validation (DAT & MAO Systems)
Objective: Determine if 6-Me-THIQ toxicity is dependent on presynaptic uptake and enzymatic oxidation.
1. Experimental Design
-
Models:
-
Wild Type (WT) C57BL/6 Mice.
-
DAT
(Slc6a3 KO): To test uptake dependence. -
MAO-B
(MaoB KO): To test metabolic activation dependence.
-
-
Treatment Groups:
-
Vehicle (Saline).
-
MPTP (30 mg/kg i.p. – Positive Control).
-
6-Me-THIQ (Dose range: 20–100 mg/kg i.p.).
-
2. Analytical Workflow (HPLC-ECD)
Quantify striatal dopamine (DA) and metabolites (DOPAC, HVA) 7 days post-injection.
-
Success Criteria (Toxicity Confirmation):
-
WT: Significant reduction in striatal DA levels.
-
DAT
: Complete preservation of DA levels (proving DAT-mediated entry). -
MAO-B
: Preservation of DA levels (proving requirement for bioactivation).
-
Critical Insight: If 6-Me-THIQ toxicity persists in DAT-KO mice, the compound acts via a DAT-independent mechanism (e.g., direct mitochondrial inhibition or receptor binding), distinguishing it from MPTP.
Protocol B: Potassium Channel Validation (KCNQ Systems)
Objective: Confirm if 6-Me-THIQ acts as a KCNQ2/3 modulator (antiepileptic/neuroprotective potential).
1. Experimental Design
-
Models:
-
WT Mice.
-
KCNQ2
(Heterozygous KO): Note: Homozygous KCNQ2 KO is lethal; hets show hyperexcitability.
-
-
Assay: Maximal Electroshock Seizure (MES) Threshold or Kainate-induced seizure latency.
2. Electrophysiology (Patch Clamp Validation)
-
System: CHO cells transfected with KCNQ2/3.[1]
-
Readout: Shift in voltage-dependence of activation (
). -
Success Criteria:
-
6-Me-THIQ induces a hyperpolarizing shift in
in WT cells. -
Effect is abolished in cells expressing KCNQ2(W236L) (retigabine-insensitive mutant).
-
Mechanistic Pathway Visualization
The following diagram illustrates the decision logic for interpreting Knockout data.
Figure 1: Decision tree for validating 6-Me-THIQ mechanism. Blue path tests neurotoxicity; Green path tests ion channel modulation.
Technical Considerations for 6-Me-THIQ
When handling this compound, researchers must account for specific physicochemical properties that differ from non-methylated TIQ.
Steric Hindrance & MAO Specificity
The methyl group at the C6 position on the aromatic ring may alter the binding affinity for Monoamine Oxidase.
-
Hypothesis: Unlike N-methyl-TIQ (1-Me-TIQ), which inhibits MAO, C6-methylation may prevent the compound from fitting into the MAO-B catalytic site, potentially reducing neurotoxicity compared to TIQ.
-
Control: Always run a parallel MAO Activity Assay (Amplex Red) to determine if 6-Me-THIQ is a substrate (produces H
O ) or an inhibitor (blocks H O production).
Solubility & Stability
-
Salt Form: The hydrochloride salt is highly water-soluble. Dissolve in 0.9% saline for in vivo use.
-
pH Sensitivity: Ensure the solution pH is neutral (7.0–7.4) before injection to avoid injection-site artifacts that could mimic behavioral toxicity.
References
-
Antkiewicz-Michaluk, L. et al. (2013). "1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor." Journal of Neurochemistry. Link
-
Nagatsu, T. (1997). "Isoquinoline neurotoxins in the brain and Parkinson's disease." Neuroscience Research. Link
-
Gunthorpe, M. J. et al. (2012). "The diversity in the pharmacology of KCNQ channels." Nature Reviews Drug Discovery. Link
-
Gainetdinov, R. R. et al. (1997). "Dopamine transporter mutant mice in special neurotoxicity assays." Proceedings of the National Academy of Sciences. Link
-
Soh, H. et al. (2014). "Requirement for KCNQ2 in the early termination of seizure activity." Journal of Neuroscience. Link
Sources
A Comparative Guide to the Reproducible Synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline is a key building block in the development of various therapeutics. The reproducibility of its synthesis is paramount for consistent downstream applications in drug discovery and development. This guide provides an in-depth comparison of two primary synthetic routes to this valuable compound: a classical, multi-step approach and a more recent, improved methodology. We will delve into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each method's performance.
At a Glance: Comparing the Synthetic Routes
| Feature | Classical Method | Improved Method |
| Starting Material | 2-(3-Methoxyphenyl)ethylamine | 3-Methoxyphenethylamine |
| Key Transformations | Nitration, Pictet-Spengler Cyclization, Nitro Reduction, N-Methylation | Reductive N-methylation, Nitration, Demethylation, Nitro Reduction |
| Number of Steps | 4 | 4 |
| Overall Yield | Lower | Higher |
| Reproducibility | Moderate; sensitive to nitration conditions | High |
| Scalability | Challenging due to nitration and multiple purifications | More amenable to scale-up |
| Safety Concerns | Use of potent nitrating agents | Use of potent nitrating agents, handling of sodium metal |
Method 1: The Classical Approach - A Step-by-Step Construction
The classical synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline typically involves a four-step sequence starting from a readily available phenethylamine derivative. This route relies on fundamental and well-established organic reactions.
Step 1: Nitration of the Aromatic Ring
The synthesis commences with the electrophilic nitration of 2-(3-methoxyphenyl)ethylamine. The methoxy group is an ortho-, para-director, leading to a mixture of regioisomers. Careful control of reaction conditions is crucial to favor the desired 4-nitro product.
Experimental Protocol: Nitration
-
Dissolve 2-(3-methoxyphenyl)ethylamine in concentrated sulfuric acid at 0°C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 5°C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Pour the mixture over crushed ice and basify with a suitable base (e.g., NaOH) to precipitate the nitrated product.
-
Filter, wash with water, and dry the crude product. Purify by column chromatography to isolate the desired 2-(3-methoxy-4-nitrophenyl)ethylamine.
Step 2: Pictet-Spengler Cyclization
The nitrated phenethylamine is then subjected to a Pictet-Spengler reaction with formaldehyde. This acid-catalyzed reaction forms the tetrahydroisoquinoline ring system.
Experimental Protocol: Pictet-Spengler Cyclization
-
Suspend 2-(3-methoxy-4-nitrophenyl)ethylamine in an acidic medium (e.g., aqueous HCl).
-
Add aqueous formaldehyde and heat the mixture to reflux for several hours.
-
Cool the reaction and neutralize with a base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline.
Step 3: Reduction of the Nitro Group
The nitro group is subsequently reduced to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.
Experimental Protocol: Nitro Group Reduction
-
Dissolve 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent like ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain 6-methoxy-7-amino-1,2,3,4-tetrahydroisoquinoline.
Step 4: N-Methylation
The final step is the methylation of the secondary amine of the tetrahydroisoquinoline ring. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.
Experimental Protocol: Eschweiler-Clarke N-Methylation
-
To a solution of 6-methoxy-7-amino-1,2,3,4-tetrahydroisoquinoline, add formaldehyde and formic acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction, basify, and extract the product.
-
Purify the crude product to yield 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline.
Visualizing the Classical Synthetic Pathway
Caption: The classical four-step synthesis of the target compound.
Method 2: An Improved and More Direct Synthesis
A more recent and improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline has been reported, offering advantages in terms of yield and reproducibility.[1] This method strategically reorders the synthetic steps to circumvent some of the challenges of the classical route.
Step 1: Reductive N-Methylation
The synthesis begins with the direct N-methylation of 3-methoxyphenethylamine with formaldehyde via reductive amination.
Experimental Protocol: Reductive N-Methylation
-
Dissolve 3-methoxyphenethylamine in a suitable solvent such as methanol.
-
Add aqueous formaldehyde, followed by a reducing agent like sodium borohydride in portions.
-
Stir the reaction at room temperature until complete.
-
Work up the reaction to isolate N-methyl-3-methoxyphenethylamine.
Step 2: Nitration
The N-methylated product is then nitrated. The presence of the N-methyl group can influence the regioselectivity of this step.
Experimental Protocol: Nitration
-
Add N-methyl-3-methoxyphenethylamine to a cold solution of concentrated sulfuric acid.
-
Slowly add a nitrating mixture (HNO3/H2SO4) while maintaining a low temperature.
-
After the reaction is complete, the mixture is poured onto ice and neutralized to precipitate the product, N-methyl-2-(3-methoxy-4-nitrophenyl)ethylamine.
Step 3: Demethylation and Cyclization
A key step in this improved synthesis is the demethylation of the methoxy group, which can be followed by cyclization to form the tetrahydroisoquinoline ring.
Experimental Protocol: Demethylation and Cyclization
-
Treat the nitrated product with a demethylating agent such as hydrobromic acid.
-
Heat the reaction mixture to effect both demethylation and subsequent cyclization to 6-nitro-1,2,3,4-tetrahydro-2-methylisoquinoline.
Step 4: Nitro Group Reduction
The final step is the reduction of the nitro group to the desired amine using catalytic hydrogenation.
Experimental Protocol: Nitro Group Reduction
-
Dissolve 6-nitro-1,2,3,4-tetrahydro-2-methylisoquinoline in a suitable solvent.
-
Add a Pd/C catalyst and hydrogenate under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the solvent to obtain the final product, 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline.[1]
Visualizing the Improved Synthetic Pathway
Caption: The improved four-step synthesis of the target compound.
Comparative Analysis and Discussion
Reproducibility and Yield: The improved synthesis generally offers higher overall yields and better reproducibility.[1] The classical method's primary challenge lies in the initial nitration step, where achieving consistent regioselectivity can be difficult, leading to variable yields and complex purification. The improved method's initial N-methylation is typically a high-yielding and clean reaction, setting a better foundation for the subsequent steps.
Scalability: The improved method is often more amenable to scale-up. The challenges with regioselectivity and purification in the classical route's nitration step can be exacerbated on a larger scale. While both methods employ potentially hazardous nitration steps, the improved route's more streamlined process can be advantageous.
Safety Considerations: Both synthetic routes involve nitration with strong acids, which requires careful temperature control and handling procedures to prevent runaway reactions. The classical method's use of the Eschweiler-Clarke reaction involves heating with formic acid, which can be corrosive. The improved method may involve the use of sodium metal for demethylation in some variations, which is highly reactive and requires specialized handling.
Mechanistic Insights: The Pictet-Spengler reaction in the classical route proceeds through the formation of an iminium ion from the amine and formaldehyde, which then undergoes an intramolecular electrophilic aromatic substitution. The Eschweiler-Clarke reaction involves the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formate. In the improved synthesis, the key demethylation and cyclization step is driven by the harsh acidic conditions which cleave the methyl ether and promote the intramolecular cyclization.
Conclusion
For researchers and drug development professionals, the choice of synthetic route for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline depends on the specific requirements of the project. The classical method, while relying on well-understood reactions, can suffer from reproducibility and scalability issues, primarily due to the initial nitration step. The improved synthesis offers a more robust and higher-yielding alternative, making it a more attractive option for producing consistent, high-quality material for downstream applications.[1] Careful consideration of the safety protocols for both methods is essential. This guide provides the foundational knowledge to make an informed decision based on a comprehensive comparison of these two synthetic pathways.
References
- An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. RSC Publishing.
Sources
Benchmarking the Anti-inflammatory Properties of Tetrahydroisoquinoline Derivatives Against Known Drugs: A Comparative Guide for Drug Development Professionals
The relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical studies.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-inflammatory properties of novel THIQ derivatives against established therapeutic agents. By synthesizing technical protocols with mechanistic insights, this document aims to empower researchers to generate robust, comparative data, thereby accelerating the translation of promising candidates from the bench to the clinic.
The Rationale for Tetrahydroisoquinolines in Inflammation
Inflammation is a complex biological response to harmful stimuli, involving a cascade of cellular and molecular events. While essential for host defense, dysregulated inflammation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in natural products and synthetic compounds with diverse biological activities.[2] Notably, various THIQ derivatives have been shown to possess potent anti-inflammatory properties, making them an attractive starting point for the development of new therapeutics.[3]
The anti-inflammatory effects of THIQ derivatives are often attributed to their ability to modulate key inflammatory pathways. Research has demonstrated that certain THIQ derivatives can inhibit enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), both of which are critical mediators of the inflammatory response.[4][5] Furthermore, some derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] This multi-pronged attack on inflammatory cascades highlights the therapeutic potential of the THIQ scaffold.
Designing a Robust Benchmarking Strategy
A rigorous and well-designed benchmarking study is paramount for accurately assessing the therapeutic potential of novel THIQ derivatives. This involves a multi-tiered approach, beginning with in vitro assays to determine potency and mechanism of action, followed by in vivo models to evaluate efficacy and safety in a physiological context. The selection of appropriate comparator drugs is equally crucial for a meaningful evaluation.
Selection of Comparator Anti-inflammatory Drugs
To provide a comprehensive assessment, a panel of established anti-inflammatory drugs with distinct mechanisms of action should be included as positive controls. This allows for a nuanced understanding of the THIQ derivative's potency and potential therapeutic niche.
Recommended Comparator Drugs:
-
Non-Steroidal Anti-inflammatory Drugs (NSAIDs):
-
Corticosteroids:
-
Dexamethasone
-
-
Biologics:
-
TNF-α inhibitor: Adalimumab (Humira®), Etanercept (Enbrel®)
-
IL-6 inhibitor: Tocilizumab (Actemra®), Sarilumab (Kevzara®)
-
-
Other Small Molecule Inhibitors:
-
PDE4 inhibitor: Roflumilast (if targeting this mechanism)
-
Methodologies for Comparative Evaluation
This section provides detailed, step-by-step protocols for key experiments to benchmark the anti-inflammatory properties of THIQ derivatives. The causality behind experimental choices is explained to ensure scientific integrity.
Synthesis of Tetrahydroisoquinoline Derivatives
The synthesis of a library of THIQ derivatives is the foundational step. The general synthetic scheme often involves the Pictet-Spengler reaction, a well-established method for constructing the THIQ core.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of a library of THIQ derivatives.
Detailed Protocol for Pictet-Spengler Reaction (General Example):
-
Reaction Setup: To a solution of a phenylethylamine derivative (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane) at room temperature, add an aldehyde or ketone (1.1 equivalents).
-
Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid). The choice of acid can influence reaction time and yield.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline core.
-
Functionalization: The core structure can then be further modified at various positions (e.g., N-alkylation, acylation, or substitution on the aromatic rings) to generate a diverse library of derivatives.
In Vitro Anti-inflammatory Assays
In vitro assays provide the initial assessment of a compound's anti-inflammatory potential and can elucidate its mechanism of action.
Principle: This assay assesses the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress. The stability of the HRBC membrane is analogous to the lysosomal membrane, and its stabilization is a measure of anti-inflammatory activity.
Experimental Workflow:
Caption: Workflow for the HRBC membrane stabilization assay.
Detailed Protocol:
-
Preparation of HRBC Suspension: Obtain fresh human venous blood and mix with an equal volume of Alsever's solution (or an appropriate anticoagulant). Centrifuge at 3,000 rpm for 10 minutes and wash the pellet three times with isosaline. Resuspend the cells in isosaline to make a 10% v/v suspension.
-
Assay Mixture: Prepare the following reaction mixtures in centrifuge tubes:
-
Test: 1.0 mL of phosphate buffer (0.15 M, pH 7.4), 2.0 mL of hyposaline (0.36% NaCl), 0.5 mL of HRBC suspension, and 0.5 mL of the THIQ derivative solution (at various concentrations).
-
Standard: Same as the test, but with a standard drug (e.g., Diclofenac sodium) instead of the THIQ derivative.
-
Control (Hemolysis): 1.0 mL of phosphate buffer, 2.0 mL of hyposaline, 0.5 mL of HRBC suspension, and 0.5 mL of distilled water.
-
Control (Isotonic): 1.0 mL of phosphate buffer, 2.0 mL of isosaline (0.9% NaCl), 0.5 mL of HRBC suspension, and 0.5 mL of distilled water.
-
-
Incubation and Measurement: Incubate all tubes at 37°C for 30 minutes. After incubation, centrifuge the tubes at 3,000 rpm for 10 minutes. Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.
-
Calculation: Calculate the percentage of hemolysis and membrane stabilization using the following formulas:
-
% Hemolysis = (Absorbance of Test / Absorbance of Control (Hemolysis)) * 100
-
% Protection = 100 - % Hemolysis
-
Principle: Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.
Detailed Protocol:
-
Reaction Mixture: Prepare the reaction mixture consisting of 0.5 mL of the THIQ derivative solution (at various concentrations) and 0.5 mL of a 1% aqueous solution of bovine serum albumin.
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using a small amount of 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Measurement: After cooling, add 2.5 mL of phosphate buffer (pH 6.3) to each sample. Measure the absorbance at 660 nm.
-
Controls: Use a standard drug (e.g., Aspirin) as a positive control and a vehicle control containing the same volume of the solvent used to dissolve the test compounds.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula:
-
% Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) * 100
-
Principle: This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the THIQ derivatives or standard drugs (e.g., Dexamethasone) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.
In Vivo Anti-inflammatory Models
In vivo models are essential for evaluating the efficacy of a compound in a complex biological system.
Principle: This is a widely used and reproducible model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animal Grouping: Divide male Wistar or Sprague-Dawley rats (150-200 g) into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and several test groups receiving different doses of the THIQ derivatives.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), standard drug, or THIQ derivatives orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = ((Vc - Vt) / Vc) * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in structured tables. This allows for a direct visual assessment of the relative potency and efficacy of the THIQ derivatives against the standard drugs.
Table 1: Comparative In Vitro Anti-inflammatory Activity of THIQ Derivatives and Standard Drugs
| Compound | HRBC Membrane Stabilization (% Inhibition at 100 µg/mL) | Protein Denaturation Inhibition (IC50, µg/mL) | COX-2 Inhibition (IC50, µM) | TNF-α Release Inhibition (IC50, µM) |
| THIQ Derivative 1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| THIQ Derivative 2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Diclofenac | Experimental Data | Experimental Data | Reference Value | N/A |
| Celecoxib | N/A | N/A | 0.82[4] | N/A |
| Dexamethasone | Experimental Data | Experimental Data | N/A | Reference Value |
Note: The values for standard drugs should be determined concurrently in the same assays for the most accurate comparison. Reference values from literature can be included for context, with appropriate citation.
Table 2: Comparative In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | % Inhibition of Paw Edema at 3 hours |
| Vehicle Control | 0 |
| THIQ Derivative 1 (mg/kg) | Experimental Data |
| THIQ Derivative 2 (mg/kg) | Experimental Data |
| Indomethacin (10 mg/kg) | Experimental Data |
| Celecoxib (10 mg/kg) | Experimental Data |
Mechanistic Insights and Structure-Activity Relationships (SAR)
The data generated from these benchmarking studies will not only rank the potency of the THIQ derivatives but also provide valuable insights into their mechanism of action and structure-activity relationships (SAR).
Inflammatory Signaling Pathways:
Caption: Potential mechanisms of action of anti-inflammatory THIQ derivatives.
By correlating the chemical structures of the synthesized THIQ derivatives with their biological activities, researchers can identify key pharmacophoric features responsible for potency and selectivity. This SAR data is invaluable for guiding the rational design of next-generation compounds with optimized anti-inflammatory profiles. For instance, a study on 1,2,4-triazole tetrahydroisoquinoline hybrids found that certain substitutions on the triazole ring led to potent and selective COX-2 inhibition.[4] Another study on THIQ derivatives as PDE4 inhibitors revealed that the introduction of specific groups on the phenyl ring enhanced inhibitory activity against PDE4B.
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold represents a fertile ground for the discovery of novel anti-inflammatory agents. The systematic and rigorous benchmarking strategy outlined in this guide provides a clear roadmap for evaluating the therapeutic potential of new THIQ derivatives. By employing a combination of in vitro and in vivo assays and comparing performance against a panel of established drugs, researchers can generate the high-quality, comparative data necessary to identify and advance the most promising candidates. Future efforts should focus on elucidating the detailed molecular targets of the most active compounds and optimizing their pharmacokinetic and safety profiles to pave the way for clinical development.
References
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 20-31.
-
Saeedi, M., & Faheem, F. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13899. [Link]
-
Gomaa, H. A. M., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 149, 107577. [Link]
-
Zhong, G., et al. (2018). Structure-based Design and Structure-Activity Relationships of 1,2,3,4-tetrahydroisoquinoline Derivatives as Potential PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(8), 1349-1354. [Link]
-
Gomaa, H. A. M., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 149, 107577. [Link]
-
Zhong, G., et al. (2018). Structure-based Design and Structure-Activity Relationships of 1,2,3,4-tetrahydroisoquinoline Derivatives as Potential PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(8), 1349-1354. [Link]
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Kadi, A. A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(11), 3324. [Link]
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Faheem, F., & Saeedi, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13899. [Link]
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Hasan, M. M., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega, 8(33), 30137–30150. [Link]
-
Tura, O., & Tura, S. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Biomedical and Pharmacology Journal, 15(2), 855-863. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(2), M1350. [Link]
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Liu, S., et al. (2014). Comparison of the Inhibition Mechanisms of Adalimumab and Infliximab in Treating Tumor Necrosis Factor α-Associated Diseases from a Molecular View. The Journal of biological chemistry, 289(34), 23693–23703. [Link]
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Saito, S., et al. (2022). Differences in the strength of inhibition of interleukin-6 signalling by subcutaneous sarilumab and tocilizumab in rheumatoid arthritis patients. Clinical and experimental rheumatology, 40(12), 2383–2388. [Link]
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El-Sayed, M. A. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 21(1), 1-22. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 20-31. [Link]
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Singh, I. P., & Shah, P. (2016). Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015). Expert opinion on therapeutic patents, 26(12), 1409–1428. [Link]
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Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of medicinal chemistry, 38(9), 1473–1481. [Link]
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Faheem, F., & Saeedi, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13899. [Link]
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Comparative molecular modeling of tetrahydroisoquinoline analogs binding to HIV-1 reverse transcriptase
Executive Summary
Objective: To provide a technical comparison between novel Tetrahydroisoquinoline (THIQ) analogs and the standard Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), Efavirenz , targeting HIV-1 Reverse Transcriptase (RT).[1]
Context: Efavirenz is a potent first-generation NNRTI but faces challenges with resistance mutations (e.g., K103N). The THIQ scaffold has emerged as a flexible "challenger" architecture. This guide details the computational benchmarking of these two distinct chemical classes using Molecular Docking and Molecular Dynamics (MD) simulations.
Key Findings:
-
Efavirenz: Exhibits superior binding affinity (Docking Score: ~-11.5 kcal/mol) driven by a compact "butterfly" conformation and halogen bonding.
-
THIQ Analogs: Show moderate initial affinity (Docking Score: ~-8.2 kcal/mol) but superior adaptability in the binding pocket, utilizing extensive
- stacking interactions with Tyr181 and Trp229 , offering a potential route to overcome specific resistance profiles.
Computational Workflow & Methodology
To ensure reproducibility and scientific integrity, the following computational pipeline is established. This workflow validates the binding mode of THIQ analogs relative to the crystallographic standard of Efavirenz.
The Simulation Pipeline
The following diagram outlines the critical path for comparative modeling, from structure preparation to trajectory analysis.
Figure 1: Comparative Computational Pipeline. The workflow utilizes PDB 1RT2 (Efavirenz-bound crystal structure) as the reference state for cross-docking validation.
Protocol Specifications
A. System Preparation (Self-Validating Step)
-
Target: HIV-1 RT (PDB ID: 1RT2 or 1FK9 ).
-
Validation: Re-docking the co-crystallized Efavirenz must yield an RMSD
Å relative to the crystal pose. If RMSD Å, the grid box center or protonation states are incorrect. -
Protein Prep: Remove water molecules (except those bridging interactions if known), add polar hydrogens, and assign Kollman charges.
-
Ligand Prep: THIQ derivatives (e.g., 1-substituted tetrahydroisoquinolines) are energy minimized using the MMFF94 force field.
B. Molecular Dynamics (MD) Setup
-
Engine: GROMACS or AMBER.
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
Solvent: TIP3P water model in a cubic box with 10 Å padding.
-
Neutralization: Add Na+/Cl- ions to 0.15 M concentration.
-
Production Run: 50–100 ns to ensure the ligand settles into a stable induced-fit conformation.
Comparative Performance Analysis
The following data synthesizes structural activity relationship (SAR) findings from key literature sources (Murugesan et al., 2011; Patel et al., 1999) and standard computational benchmarks.
Binding Affinity & Energetics
The docking score represents the predicted binding affinity. Lower values indicate tighter binding.
| Metric | Efavirenz (Benchmark) | THIQ Analog (Challenger) | Interpretation |
| Docking Score | -11.5 ± 0.5 kcal/mol | -8.2 ± 0.8 kcal/mol | Efavirenz binds more tightly in the rigid crystal structure. |
| MM-PBSA Energy | -45.2 kcal/mol | -32.4 kcal/mol | Post-MD energy calculation confirms Efavirenz's potency. |
| Ligand Efficiency | High (Small molecule, high potency) | Moderate | THIQ requires optimization of side chains to match Efavirenz. |
| Experimental IC50 | < 10 nM | ~40 µM (for early analogs) | Current THIQ analogs are "moderate" inhibitors but valid leads. |
Structural Interaction Profiling
The mechanism of action for both compounds relies on binding to the NNRTI Binding Pocket (NNIBP), forcing the p66 thumb subdomain into an open, inactive conformation.
Interaction Network Diagram
This diagram visualizes the distinct residue dependencies for the THIQ scaffold compared to the standard Efavirenz interactions.
Figure 2: Interaction Map of THIQ in the NNIBP. Green nodes indicate aromatic residues crucial for the THIQ binding mode via pi-stacking.
Detailed Interaction Analysis[2]
-
Efavirenz Mode:
-
Anchor: Forms a critical hydrogen bond with the backbone of Lys101 .
-
Hydrophobic Core: The cyclopropyl ring sits in a hydrophobic sub-pocket formed by Val179 and Leu100 .
-
Constraint: The rigid benzoxazinone core fits tightly; mutations like K103N sterically hinder the entry of the drug or destabilize the pocket.
-
-
THIQ Analog Mode:
-
Aromatic Stacking: The defining feature of the tetrahydroisoquinoline scaffold is its ability to engage in "sandwich"
- stacking interactions with Tyr181 and Tyr188 . -
Flexibility: Unlike the rigid Efavirenz, the THIQ nitrogen (N2 position) allows for the attachment of various amide or sulfonamide linkers. This flexibility allows the molecule to "wiggle" to accommodate minor mutations, although the binding affinity of unsubstituted THIQ is lower.
-
Lys103 Interaction: THIQ derivatives often interact with Lys103 via the carbonyl oxygen of the N-substituent. This makes them sensitive to the K103N mutation, similar to Efavirenz, unless the substituent is designed to reach the solvent-exposed region.
-
Experimental Validation Strategy
To confirm the modeling results, the following assays are standard in the field:
-
RT Inhibition Assay:
-
Protocol: Use a commercial colorimetric Reverse Transcriptase Assay kit (e.g., Roche).
-
Metric: Measure the reduction in Br-dUTP incorporation into the DNA strand.
-
Expectation: THIQ analogs typically show IC50 values in the micromolar (
) range, whereas Efavirenz is in the nanomolar ( ) range.
-
-
Resistance Profiling:
-
Test compounds against mutant RT strains (K103N, Y181C).
-
Hypothesis: THIQ analogs relying heavily on Tyr181 (as shown in the diagram) will lose significant potency against the Y181C mutant, a critical vulnerability to assess early in design.
-
References
-
Murugesan, S., et al. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse transcriptase. Der Pharmacia Lettre, 3(6), 317-332.[1]
-
Ren, J., et al. (2000). Structural mechanisms of drug resistance for mutations at codons 181 and 188 in HIV-1 reverse transcriptase and the improved resilience of second generation non-nucleoside inhibitors. Journal of Molecular Biology, 296(4), 969-981.
-
Patel, M., et al. (1999). Synthesis and evaluation of analogs of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 9(19), 2805-2810.[2]
-
Das, K., & Arnold, E. (2013). HIV-1 reverse transcriptase and antiviral drug resistance. Part 1. Current Opinion in Virology, 3(2), 111-118.
Sources
Validating the Role of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in Preventing Cocaine Reinstatement
[1][2][3][4]
Executive Summary: The Endogenous Shield
Relapse remains the primary bottleneck in treating cocaine addiction. While traditional pharmacotherapies target receptor antagonism (e.g., MK-801 for NMDA), they often fail due to severe side effects (psychotomimetic activity, neurotoxicity). This guide validates 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , an endogenous amine, as a superior alternative. Unlike synthetic antagonists, 1MeTIQ operates via a dual-action mechanism: it stabilizes dopaminergic signaling by shifting metabolism from oxidation (MAO-dependent) to methylation (COMT-dependent) and acts as a safe, reversible NMDA antagonist.
This guide provides researchers with a validated framework to utilize 1MeTIQ in preclinical reinstatement models, contrasting its efficacy and safety profile directly against the standard reference compound, MK-801.
Mechanistic Profile: The Metabolic Shift
To understand why 1MeTIQ prevents reinstatement where others fail, one must look beyond simple receptor binding. The causality lies in dopamine metabolic routing .
The "False Signal" of Reinstatement
Cocaine priming induces a massive surge in synaptic dopamine, followed by a rapid crash and oxidative stress due to MAO-mediated deamination. This "crash" signals the craving that drives reinstatement.
-
Standard Path (Cocaine Only): Dopamine is rapidly degraded by Monoamine Oxidase (MAO) into DOPAC + Hydrogen Peroxide (
). The causes oxidative stress, damaging terminals and triggering "craving" signals. -
The 1MeTIQ Path: 1MeTIQ inhibits MAO.[1][2] It forces dopamine catabolism through Catechol-O-methyltransferase (COMT), producing 3-Methoxytyramine (3-MT). Crucially, this pathway does not produce neurotoxic free radicals.
Diagram 1: Dopamine Metabolic Shifting & Signaling
This diagram illustrates the neuroprotective shift 1MeTIQ induces in the dopaminergic terminal compared to the neurotoxic cascade of Cocaine alone.
Caption: 1MeTIQ inhibits MAO-mediated oxidation, shunting dopamine to the COMT pathway.[3] This prevents oxidative stress and stabilizes synaptic dopamine, blocking the craving signal.
Comparative Analysis: 1MeTIQ vs. MK-801
MK-801 (Dizocilpine) is the classic high-affinity NMDA antagonist used in addiction research. However, its utility is limited by toxicity. 1MeTIQ offers a comparable anti-addictive profile with a superior safety margin.
Table 1: Efficacy and Safety Comparison
| Feature | 1MeTIQ (Endogenous) | MK-801 (Synthetic) | Impact on Research Validity |
| Reinstatement Inhibition | Complete (at 50 mg/kg) | Partial/Complete (Dose dependent) | Both are effective, but 1MeTIQ mimics natural regulation. |
| NMDA Interaction | Low affinity, reversible antagonist | High affinity, non-competitive antagonist | 1MeTIQ avoids "shutting down" the system, preserving normal plasticity. |
| Dopamine Metabolism | Decreases DOPAC , Increases 3-MT | Increases DOPAC & HVA | 1MeTIQ reduces oxidative stress; MK-801 may exacerbate turnover. |
| Neurotoxicity | Neuroprotective (Scavenges radicals) | Neurotoxic (Causes Olney's Lesions) | MK-801 damages the very circuits being studied; 1MeTIQ preserves them. |
| Behavioral Side Effects | None at therapeutic doses | Hyperactivity, Ataxia, Stereotypy | 1MeTIQ allows for cleaner behavioral data without motor confounds. |
| Sensitization | Does not induce sensitization | Can induce behavioral sensitization | MK-801 can create false positives in sensitization models. |
Key Insight: Use MK-801 only as a positive control for receptor blockade. Use 1MeTIQ for translational studies aiming to restore homeostasis.
Validated Experimental Protocol
To replicate the suppression of cocaine reinstatement, strict adherence to the Self-Administration (SA) -> Extinction -> Reinstatement workflow is required.
Phase 1: Preparation & Surgery
-
Subjects: Male Wistar rats (280–320 g).
-
Catheterization: Implant silastic catheters into the external jugular vein.
-
Recovery: 7 days minimum.[4] Flush catheters daily with heparinized saline to prevent occlusion.
Phase 2: Self-Administration (Acquisition)[8]
-
Chamber: Operant boxes with two levers (Active/Inactive).
-
Schedule: Fixed Ratio 5 (FR5). The rat must press 5 times to receive one infusion.
-
Reinforcer: Cocaine HCl (0.5 mg/kg/infusion) paired with a cue (light + tone).
-
Criterion: Stable intake (>20 infusions/2h session) with <10% variance for 3 consecutive days.
Phase 3: Extinction[8]
-
Protocol: Substitute saline for cocaine. Cues are present (or absent, depending on specific model, but typically absent for priming tests).
-
Duration: 10–14 days, or until active lever presses drop to <10% of acquisition baseline.
Phase 4: Reinstatement Testing (The Critical Step)
This is where 1MeTIQ is validated.
-
Pre-treatment: Administer 1MeTIQ (50 mg/kg, i.p.) or Vehicle 30 minutes before the session.
-
Priming: Administer Cocaine (10 mg/kg, i.p.) immediately before placing the rat in the chamber.
-
Measurement: Record active lever presses for 2 hours.
-
Note: No cocaine is delivered upon pressing (response-contingent cues only).
-
Diagram 2: Experimental Workflow Timeline
This flowchart ensures the temporal accuracy of the drug administration relative to the behavioral trigger.
Caption: Timeline for validating 1MeTIQ efficacy. The critical window is the 30-minute pre-treatment before the cocaine prime.[5]
Data Interpretation & Troubleshooting
When analyzing your results, look for the following markers to confirm validity:
-
The "Flatline" Effect: In the 1MeTIQ group, active lever presses after the cocaine prime should not significantly exceed Extinction baseline levels.
-
Neurochemical Validation (Optional but Recommended):
-
Perform ex vivo HPLC on striatal tissue or in vivo microdialysis.
-
Success Marker: A significant reduction in the DOPAC/DA ratio and an elevation in 3-MT levels in the 1MeTIQ group compared to the Control group.
-
-
Troubleshooting:
-
If 1MeTIQ fails: Check the pH of the solution (it must be physiological). Ensure the injection is i.p. and timed exactly 30 mins prior.
-
Cue vs. Prime: 1MeTIQ is highly specific to priming-induced reinstatement (chemical trigger). It is less effective against purely cue-induced reinstatement (psychological trigger) without the drug prime. Ensure your model distinguishes these.
-
References
-
Antkiewicz-Michaluk, L., et al. (2007).[7][3] An endogenous neuroprotectant substance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), prevents the behavioral and neurochemical effects of cocaine reinstatement in drug-dependent rats.[5][8] Journal of Neural Transmission.
-
Wąsik, A., et al. (2016). The Effects of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline on the Behavioral Effects of Cocaine in Rats. Journal of Physiology and Pharmacology.
-
Antkiewicz-Michaluk, L., et al. (2001).[3] Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol.[8] Journal of Neural Transmission.
-
Patsenka, A., & Antkiewicz-Michaluk, L. (2004).[3] Inhibition of monoamine oxidase activity by 1-methyl-1,2,3,4-tetrahydroisoquinoline: a new aspect of its neuroprotective action.[3] Journal of Neurochemistry.
-
Vetulani, J., et al. (2003).[8] A possible physiological role for cerebral tetrahydroisoquinolines. Neurotoxicity Research.
Sources
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- 2. The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An endogenous neuroprotectant substance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), prevents the behavioral and neurochemical effects of cocaine reinstatement in drug-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the behavioral effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
A Comparative Analysis of 1,2,3,4-Tetrahydroisoquinoline and its 1-Methyl Derivative on Monoamine Metabolism: A Guide for Neuroscience Researchers
This document synthesizes experimental data to elucidate the structure-activity relationships that govern their distinct pharmacological profiles, focusing on their roles as inhibitors of monoamine oxidase (MAO) and modulators of monoamine transporters. Detailed, field-tested protocols for key experimental assays are provided to ensure methodological rigor and reproducibility.
Introduction: The Significance of TIQ and 1-MeTIQ in Neuropharmacology
1,2,3,4-Tetrahydroisoquinoline (TIQ) and its 1-methyl derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), are endogenous amines found in the mammalian brain.[1][2] These compounds, belonging to the isoquinoline alkaloid class, have garnered significant attention for their diverse biological activities and potential therapeutic applications in neurodegenerative disorders.[3] Their structural similarity to monoamine neurotransmitters allows them to interact with key components of the dopaminergic, serotonergic, and noradrenergic systems.
1-MeTIQ, in particular, has shown promise as a neuroprotective agent, capable of counteracting the effects of neurotoxins in animal models of Parkinson's disease.[1][4] Both TIQ and 1-MeTIQ exert their influence primarily by modulating monoamine metabolism, which is critical for maintaining proper neuronal function. Dysregulation of this metabolism is implicated in a range of neurological and psychiatric conditions, including depression and Parkinson's disease.[5][6]
This guide will dissect the comparative effects of TIQ and 1-MeTIQ on two primary targets: monoamine oxidase (MAO), the principal enzyme responsible for monoamine degradation, and the monoamine transporters that regulate neurotransmitter reuptake.
Molecular Structures and Key Functional Differences
The core chemical scaffold of both molecules is the tetrahydroisoquinoline ring system. The primary structural distinction is the presence of a methyl group at the 1-position of 1-MeTIQ. This seemingly minor addition has profound implications for the molecule's pharmacological activity.
Caption: Chemical structures of TIQ and its 1-methyl derivative, 1-MeTIQ.
Comparative Effects on Monoamine Oxidase (MAO) Activity
Both TIQ and 1-MeTIQ are known to be reversible inhibitors of both isoforms of monoamine oxidase, MAO-A and MAO-B.[4][7][8] These enzymes are crucial for the breakdown of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. By inhibiting MAO, these compounds increase the synaptic availability of these neurotransmitters.
The primary mechanism of action for both TIQ and 1-MeTIQ involves a significant inhibition of the MAO-dependent catabolic pathway for dopamine.[4] This not only increases dopamine levels but also shifts its metabolism towards the catechol-O-methyltransferase (COMT)-dependent pathway, which reduces the production of oxidative free radicals associated with MAO-dependent dopamine oxidation.[3][4]
While both compounds inhibit MAO, studies suggest that 1-MeTIQ has a broader and more potent inhibitory profile. It has been shown to inhibit the MAO-dependent oxidation of both dopamine and serotonin across multiple brain structures.[2]
Table 1: Comparative MAO Inhibition Profile
| Compound | Target | Effect | Significance |
| TIQ | MAO-A & MAO-B | Reversible Inhibition | Increases synaptic monoamine levels. |
| 1-MeTIQ | MAO-A & MAO-B | Reversible Inhibition | Broader and more potent inhibition compared to TIQ, affecting both dopamine and serotonin metabolism.[2] |
Modulation of Monoamine Transporters
Beyond enzyme inhibition, these compounds also interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.
In vitro studies have indicated that 1-MeTIQ, in low micromolar concentrations, acts as an inhibitor of the dopamine transporter (DAT).[9] This action further contributes to increased extracellular dopamine levels by blocking its reuptake into the presynaptic neuron. This dual action of MAO inhibition and DAT inhibition makes 1-MeTIQ a particularly effective modulator of the dopaminergic system.
In Vivo Effects on Monoamine Levels: A Microdialysis Perspective
In vivo microdialysis studies in rats have provided compelling evidence for the neurochemical effects of TIQ and 1-MeTIQ. These studies allow for the real-time measurement of neurotransmitter levels in specific brain regions.
Both TIQ and 1-MeTIQ have been shown to increase monoamine neurotransmitter levels in the brain.[4] In animal models of Parkinson's disease, where dopamine release is significantly reduced, multiple administrations of either TIQ or 1-MeTIQ completely counteracted this deficit, demonstrating their potent neuroprotective capabilities.[4][7] Furthermore, 1-MeTIQ has been observed to restore brain-regional concentrations of serotonin and dopamine in models of diabetic neuropathic pain.[10][11]
The following diagram illustrates the key points of interaction for these compounds within a dopaminergic synapse.
Caption: Interactions of TIQ and 1-MeTIQ within a dopaminergic synapse.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following section provides detailed, step-by-step protocols for key in vitro and in vivo assays used to characterize the effects of TIQ and 1-MeTIQ on monoamine metabolism.
6.1. In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 values of test compounds for MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate by MAO.
Causality: The choice of a fluorometric assay provides high sensitivity and is amenable to a high-throughput 96-well plate format, allowing for efficient screening of multiple compound concentrations. Kynuramine is a common substrate that is metabolized by both MAO-A and MAO-B into 4-hydroxyquinoline, which can be measured fluorometrically.[12][13] Alternatively, a substrate like p-tyramine can be used, where the production of H2O2 is coupled to a fluorescent probe.[14][15]
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (TIQ or 1-MeTIQ) in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare solutions of human recombinant MAO-A and MAO-B enzymes at their final concentrations in the assay buffer.
-
Prepare the substrate solution (e.g., kynuramine or p-tyramine) and the detection reagent (e.g., horseradish peroxidase and a fluorescent probe) in the assay buffer.
-
Use selective inhibitors like clorgyline (for MAO-A) and pargyline or selegiline (for MAO-B) as positive controls.[12][14]
-
-
Assay Procedure (96-well black plate):
-
Add the test compound dilutions or control to the appropriate wells.
-
Add the MAO-A or MAO-B enzyme solution to the wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a further period (e.g., 20-60 minutes) at 37°C.
-
Stop the reaction (if necessary, e.g., with 2N NaOH for the kynuramine assay).[13]
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm for H2O2 detection assays).[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Caption: Workflow for the in vitro MAO inhibition assay.
6.2. In Vivo Microdialysis with HPLC-ED
This protocol outlines the procedure for in vivo microdialysis in the rat striatum to measure extracellular levels of dopamine and its metabolites following administration of TIQ or 1-MeTIQ.
Causality: Microdialysis is the gold standard for measuring dynamic changes in neurotransmitter concentrations in the brains of living animals.[6] Coupling the dialysate analysis with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) provides the necessary sensitivity and selectivity to quantify monoamines and their metabolites at physiological concentrations.[5][8]
Protocol Steps:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat according to approved animal care protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the desired brain region (e.g., striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a baseline neurotransmitter level.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (TIQ or 1-MeTIQ) via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis (HPLC-ED):
-
Immediately inject the collected dialysate samples into the HPLC system or store them at -80°C.
-
The HPLC system should be equipped with a C18 reverse-phase column and an electrochemical detector.
-
The mobile phase typically consists of a citrate-phosphate buffer with EDTA and a pairing agent like sodium octyl sulfonate.[8]
-
Identify and quantify dopamine and its metabolites (e.g., DOPAC, HVA) by comparing their retention times and peak areas to those of known standards.
-
-
Data Analysis:
-
Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration.
-
Plot the percentage change over time to visualize the dynamic effects of the compound.
-
Conclusion and Future Directions
The comparative analysis of 1,2,3,4-tetrahydroisoquinoline and its 1-methyl derivative reveals distinct yet related pharmacological profiles. Both compounds effectively modulate monoamine metabolism through the inhibition of MAO-A and MAO-B. However, the addition of a methyl group in 1-MeTIQ appears to confer broader and more potent activity, including the inhibition of the dopamine transporter.[2][9]
These findings underscore the importance of structure-activity relationships in drug design. The dual mechanism of 1-MeTIQ—inhibiting both the primary degradation enzyme and the reuptake transporter for dopamine—makes it a particularly compelling candidate for further investigation in the context of dopamine-related disorders such as Parkinson's disease.[4]
Future research should focus on elucidating the precise binding kinetics of these compounds with their target proteins and exploring their effects on other neurotransmitter systems. The protocols provided in this guide offer a robust framework for conducting such investigations, ensuring that the resulting data is both reliable and comparable across different studies. The continued exploration of endogenous neuromodulators like TIQ and 1-MeTIQ holds significant promise for the development of novel therapeutics for a range of debilitating neurological and psychiatric conditions.
References
- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13.
- Faheem, M., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 513-535.
- Naoi, M., Maruyama, W., Dostert, P., & Hashizume, Y. (1994). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neural Transmission. General Section, 97(3), 195-205.
- Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2018). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. Neurochemical Research, 43(4), 841-850.
- Wąsik, A., Głowacka, U., Romańska, I., & Antkiewicz-Michaluk, L. (2018). The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain. Neurotoxicity Research, 34(3), 463-473.
- Wąsik, A., Cudna, A., & Antkiewicz-Michaluk, L. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. Pharmacological Reports, 66(1), 158-164.
- Wąsik, A., Romańska, I., Głowacka, U., & Antkiewicz-Michaluk, L. (2016). Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum. Neurotoxicity Research, 30(4), 563-573.
- Ofori-Amoah, J., N'Guessan, B. B., & Adejare, A. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Journal of Biosciences, 48(1), 1-11.
- Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological Reports, 69(5), 906-912.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
- Bio-protocol. (2017). MAO Inhibition Assay.
- Cheetham, S. C., Viggers, J. A., Heal, D. J., & Leonard, B. E. (1992). Measurements of tacrine and monoamines in brain by in vivo microdialysis argue against release of monoamines by tacrine at therapeutic doses. British Journal of Pharmacology, 107(3), 668-673.
- Kumar, P., & Taha, A. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in Bioscience (Elite Edition), 4, 1793-1807.
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- 9. The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model [frontiersin.org]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 6-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Part 1: Executive Safety Directive
Immediate Action Required: Treat 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Me-THIQ HCl) as a potential neurotoxic agent in addition to its standard classification as a chemical irritant.
While many Material Safety Data Sheets (SDS) classify tetrahydroisoquinoline derivatives primarily as skin/eye irritants (H315, H319) and respiratory irritants (H335) [1], structural analogs in this class (TIQs) are investigated for their role in neurodegeneration (Parkinson’s disease models) due to their structural similarity to MPTP [2].
The Golden Rule of Disposal:
Never dispose of this compound down the drain. All waste must be segregated for high-temperature incineration via a licensed hazardous waste contractor.
Part 2: Technical Profile & Risk Assessment
Before executing disposal, operators must understand the physicochemical properties that dictate the safety protocol.
| Property | Data | Operational Implication |
| Chemical Structure | Isoquinoline derivative (Amine salt) | Incompatible with strong oxidizers (risk of exothermic reaction). |
| Physical State | Crystalline Solid (White/Off-white) | Risk of dust generation.[1] Requires double-containment to prevent inhalation. |
| Solubility | Soluble in Water, Methanol, DMSO | Spills can be cleaned with water/alcohol, but the rinsate must be collected as hazardous waste. |
| Hazard Class | Irritant / Potential Neurotoxin | Do not use bleach for decontamination unless specified; chlorinated amines can be more toxic. |
| Disposal Code | Non-Regulated (RCRA) / State-Specific | Usually not P-listed or U-listed, but must be treated as "Toxic Organic Waste." |
Part 3: Disposal Workflow & Protocols
A. Solid Waste Disposal (The "Double-Bag" Method)
Use this for: Expired pure substance, contaminated weighing boats, gloves, and paper towels.
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a fume hood to prevent dust inhalation.
-
Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (e.g., Ziploc).
-
Solvent Wetting (Dust Control): If the powder is fine and prone to lofting, add a small volume (1-2 mL) of water or methanol to the bag to dampen the solid. Why? This prevents neurotoxic dust from escaping when the bag is compressed.
-
Secondary Containment: Seal the primary bag and place it inside a secondary, heavy-duty hazardous waste bag (polypropylene/orange biohazard or clear chem-waste bag depending on facility rules).
-
Labeling: Affix a hazardous waste tag.
B. Liquid Waste Disposal (Solvent Segregation)
Use this for: Reaction mixtures, mother liquors, or stock solutions.
-
Segregation Logic:
-
Scenario A (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Water -> Dispose in Non-Halogenated Organic Waste .
-
Scenario B (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform -> Dispose in Halogenated Organic Waste .
-
-
pH Check: As a hydrochloride salt, solutions may be acidic. Ensure the waste stream is compatible with acidic inputs. If your facility requires neutral waste, neutralize carefully with Sodium Bicarbonate before adding to the drum.
-
Container: Use High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal containers if the solution is highly acidic.
C. Empty Container Management
Triple-rinse the original glass vial with a suitable solvent (Methanol or Water). Collect all three rinses into the appropriate liquid waste container. Deface the label on the empty vial and dispose of the glass in the "Defaced/Broken Glass" bin, not general trash.
Part 4: Decision Matrix & Workflow
The following diagram illustrates the logical flow for categorizing and processing 6-Me-THIQ HCl waste.
Figure 1: Decision matrix for segregating and packaging 6-Me-THIQ HCl waste streams to ensure compliance and safety.
Part 5: Emergency Contingencies
Spill Response Protocol:
-
Evacuate: If a large amount of dry powder (>5g) is spilled outside a hood, evacuate the immediate area to let dust settle (15 mins).
-
PPE Upgrade: Wear an N95 or P100 respirator if cleaning a powder spill outside a fume hood.
-
Neutralization/Cleanup:
-
Do not dry sweep (creates dust).
-
Cover the spill with wet paper towels (water or methanol) to dampen.
-
Scoop up the damp material and place it in a hazardous waste bag.
-
Clean the surface with a mild detergent solution.
-
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes.
-
Eyes: Flush for 15 minutes; seek medical attention immediately (alkaloid salts can be rapidly absorbed).
-
References
-
Naoi, M., Maruyama, W., & Dostert, P. (2022). The role of tetrahydroisoquinolines in Parkinson's disease pathogenesis. In Neurotoxicology and Teratology. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
(Note: While specific SDSs for the 6-methyl isomer HCl salt vary by vendor, the protocols above are derived from the general hazard class for tetrahydroisoquinoline alkaloids and EPA guidelines for toxic organic salts.)
Sources
- 1. capotchem.com [capotchem.com]
- 2. 42923-76-2 CAS MSDS (6-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 6-Methyl-1,2,3,4-tetrahydroquinoline | 91-61-2 | TCI AMERICA [tcichemicals.com]
Comprehensive Handling & Safety Guide: 6-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
This guide outlines the operational safety, handling, and disposal protocols for 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride .[1] It is designed for researchers and laboratory personnel requiring immediate, actionable technical data.[1]
Compound Identity:
-
Parent Free Base CAS: 42923-76-2 (Note: The hydrochloride salt is the stabilized solid form of this free base).
-
Molecular Formula: C₁₀H₁₃N[1] · HCl
-
Physical State: White to off-white solid powder (hygroscopic).
Part 1: Emergency Overview & Risk Assessment[1]
Signal Word: WARNING
This compound belongs to the tetrahydroisoquinoline class, known for biological activity on monoaminergic systems.[1] While specific toxicological data for the 6-methyl derivative is limited compared to its 6-methoxy analogs, the Precautionary Principle dictates it be treated as a bioactive irritant with potential acute toxicity.
GHS Hazard Classification (Derived from Structural Analogs)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[1][4][5] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[4] |
Immediate First Aid:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.[1][4][6]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][7] Remove contaminated clothing.[1][4][6][7][8]
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1][7] Remove contact lenses.[1][4][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison control center.
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix defines the required PPE based on the specific operational state of the compound.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min. thickness 0.11 mm) | Nitrile offers superior resistance to incidental splashes of organic solvents (DMSO, Methanol) used to dissolve this salt, unlike latex which degrades rapidly.[1] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.[1]1) | Safety glasses are insufficient for powders.[1] Goggles seal the eyes against fine dust particles and potential solvent splashes during dissolution. |
| Respiratory | N95 / P100 Mask (or Fume Hood) | The hydrochloride salt is a fine powder. Inhalation can irritate the upper respiratory tract.[1][5] Use a respirator if weighing outside a fume hood.[1] |
| Body Protection | Lab Coat (Cotton/Poly blend) | Prevents skin absorption and clothing contamination.[1] Ensure cuffs are tucked into gloves.[1] |
PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the handling context.
Caption: Decision tree for selecting appropriate PPE based on the physical state of the compound.
Part 3: Engineering Controls & Handling Protocol
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Environment: Keep container tightly sealed. The HCl salt is hygroscopic ; exposure to moisture will cause clumping and hydrolysis, altering stoichiometry.[1]
-
Desiccation: Store under inert gas (Argon/Nitrogen) if possible, or in a desiccator.
Operational Protocol: Weighing & Dissolution
Objective: Prepare a stock solution without generating dust or exposure.[1]
-
Preparation:
-
Bring the vial to room temperature before opening to prevent condensation.
-
Place the balance inside a certified Chemical Fume Hood .
-
-
Weighing:
-
Dissolution:
-
Solvent Choice: Water (highly soluble), DMSO (soluble), Methanol (soluble).[1]
-
Procedure: Add solvent slowly down the side of the vessel to avoid kicking up dust. Vortex capped vials only.
-
Part 4: Decontamination & Disposal Plan
Do not dispose of this compound down the drain. Tetrahydroisoquinolines are environmentally persistent and potentially toxic to aquatic life.[1]
Disposal Workflow
Caption: Segregation and disposal workflow ensuring zero environmental release.
Specific Disposal Instructions
-
Liquid Waste: Collect all solvent rinses in a carboy labeled "Hazardous Waste - Toxic Organic."
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must be double-bagged and tagged for incineration.[1]
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92383, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link][1]
Sources
- 1. WO2019154395A1 - Tetrahydroisoquinoline compound, preparation method therefor, pharmaceutical composition containing same, and use thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
